3-Phenanthrenecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIVZKSGGKUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225686 | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-14-6 | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene-3-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENANTHRENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIR95888W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenanthrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Phenanthrene Scaffold
3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6) is a polycyclic aromatic hydrocarbon derivative that has garnered increasing interest within the scientific community.[1][2] Its rigid, planar phenanthrene core, combined with the reactive carboxylic acid functionality, makes it a valuable and versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the rationale behind experimental choices, empowering researchers to leverage this compound to its full potential.
Core Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 7470-14-6 | [1][2] |
| Molecular Formula | C₁₅H₁₀O₂ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 266-269 °C | [1] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | |
| InChIKey | WYQIVZKSGGKUAX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=C(O)C1=CC=C2C(C=C3C=CC=CC3=C2)=C1 | [1] |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the haloform reaction of 3-acetylphenanthrene. This method is advantageous due to the commercial availability of the starting material and the reliability of the reaction.
Causality of the Haloform Reaction
The haloform reaction is a classic organic transformation that converts a methyl ketone into a carboxylic acid with one less carbon atom.[2] The reaction proceeds via the exhaustive halogenation of the methyl group under basic conditions, forming a trihalomethyl group. This group then becomes a good leaving group and is displaced by a hydroxide ion in a nucleophilic acyl substitution, yielding the carboxylate and a haloform (chloroform, bromoform, or iodoform). The choice of halogen (chlorine, bromine, or iodine) can influence the reaction rate and yield. Sodium hypobromite or sodium hypochlorite are commonly used as they can be conveniently generated in situ.
Detailed Experimental Protocol: Synthesis from 3-Acetylphenanthrene
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
3-Acetylphenanthrene
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial bleach (sodium hypochlorite solution)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of Sodium Hypobromite Solution: In a well-ventilated fume hood, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide. The amount of bromine should be in slight excess relative to the 3-acetylphenanthrene. Rationale: The hypobromite is the active oxidizing agent. Preparing it fresh and keeping it cold minimizes its decomposition.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylphenanthrene in dioxane. Rationale: Dioxane is a suitable solvent as it is miscible with both the aqueous hypobromite solution and the organic starting material.
-
Oxidation: Slowly add the freshly prepared sodium hypobromite solution to the solution of 3-acetylphenanthrene while stirring vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature. Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, destroy any excess hypobromite by adding a reducing agent such as sodium bisulfite until the solution is colorless.
-
Isolation of the Carboxylic Acid: Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound. Rationale: The product exists as the sodium carboxylate salt in the basic reaction mixture. Protonation is necessary to obtain the neutral carboxylic acid, which is less soluble in water.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude acid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid. Dry the purified product under vacuum.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is dictated by two key features: the aromatic phenanthrene ring system and the carboxylic acid functional group.
Electrophilic Aromatic Substitution
The phenanthrene nucleus is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.[3] The carboxylic acid group is a deactivating, meta-directing group.[4] However, the regioselectivity of electrophilic attack on the phenanthrene ring is also influenced by the inherent reactivity of the different positions of the polycyclic system. The 9- and 10-positions are generally the most reactive. Therefore, the outcome of an electrophilic substitution on this compound will be a result of the interplay between the directing effect of the carboxyl group and the intrinsic reactivity of the phenanthrene core. For drug development, this complex reactivity can be exploited to synthesize a diverse library of substituted phenanthrene derivatives.
Caption: Factors influencing electrophilic aromatic substitution on this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety provides a versatile handle for a wide range of chemical transformations, which are crucial for synthesizing derivatives with potential biological activity.
-
Esterification: this compound can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[5][6] Esters are often synthesized to improve the pharmacokinetic properties of a drug candidate, such as its lipophilicity and membrane permeability.
-
Amidation: The formation of amides from this compound and an amine is a key reaction in medicinal chemistry.[6] This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, direct amidation can be accomplished using peptide coupling reagents.[7] The amide bond is a common feature in many biologically active molecules.
Applications in Drug Discovery and Development
The phenanthrene scaffold is present in a number of biologically active natural products and synthetic molecules.[8] this compound serves as a valuable starting material for the synthesis of novel compounds with therapeutic potential.
NMDA Receptor Allosteric Modulators
Recent research has highlighted the potential of 3,9-disubstituted phenanthrene derivatives as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[1][9] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological and psychiatric disorders. Allosteric modulators offer a promising therapeutic strategy as they can fine-tune receptor activity rather than simply blocking it. The synthesis of a library of analogs starting from this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Anti-inflammatory Agents
Phenanthrene derivatives have also been investigated for their anti-inflammatory properties.[10][11] The carboxylic acid functionality of this compound can be used to introduce various pharmacophores that can interact with key targets in inflammatory pathways. By systematically modifying the structure, researchers can develop novel anti-inflammatory agents with improved efficacy and side-effect profiles.
Analytical Characterization
The unambiguous identification and characterization of this compound and its derivatives are critical for ensuring the quality and reproducibility of research. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits a complex pattern of signals in the aromatic region (typically between 7.5 and 9.0 ppm). The carboxylic acid proton is a characteristic singlet that appears far downfield (around 12-13 ppm). The specific chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the phenanthrene ring.[12]
-
¹³C NMR: The carbon NMR spectrum shows signals for the carboxyl carbon in the range of 165-175 ppm. The aromatic carbons resonate between approximately 120 and 140 ppm.[13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.[9][14] Under electron ionization (EI), the molecular ion peak (M+) is typically observed. The fragmentation pattern can provide structural information, with common losses including the hydroxyl radical (-OH) and the carboxyl group (-COOH).[15][16]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is observed around 1700 cm⁻¹.[17][18]
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Scaffold with Significant Promise
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined structure, coupled with the versatility of its carboxylic acid group, provides a powerful platform for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this valuable chemical building block in their future endeavors. The continued exploration of this compound and its derivatives is poised to lead to new discoveries and innovations in medicine and beyond.
References
- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. scienceready.com.au [scienceready.com.au]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. csub.edu [csub.edu]
- 20. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
An In-depth Technical Guide to the Physical Properties of 3-Phenanthrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6), a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar phenanthrene core, combined with the reactive carboxylic acid functional group, provides a unique scaffold for the design of novel therapeutic agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in experimental data and predictive models, to empower researchers in their scientific endeavors.
Core Physicochemical Properties
The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. For this compound, these properties are largely dictated by its tricyclic aromatic structure and the presence of the polar carboxylic acid group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][2][3] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 269-270 °C | [1][4] |
| Boiling Point (Predicted) | 435.4 ± 14.0 °C | [4] |
| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.20 ± 0.30 | [4] |
Expert Insights: The "Why" Behind the Properties
-
High Melting Point: The high melting point of 269-270 °C is a direct consequence of the planar and rigid structure of the phenanthrene backbone. This allows for efficient crystal packing through strong π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable dimeric structure in the solid state, which requires significant thermal energy to disrupt.
-
Acidity (pKa): The predicted pKa of 4.20 is characteristic of an aromatic carboxylic acid. The electron-withdrawing nature of the phenanthrene ring system stabilizes the carboxylate anion through resonance, thereby increasing the acidity compared to a simple aliphatic carboxylic acid. Understanding the pKa is critical for designing salt formation strategies to improve solubility and for predicting the ionization state of the molecule at physiological pH, which is a key determinant of its pharmacokinetic profile.
Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of these physical properties relies on well-established experimental protocols.
Melting Point Determination: The Capillary Method
The melting point is a crucial indicator of purity. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) around the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment: A Qualitative and Semi-Quantitative Approach
Solubility is a critical parameter in drug development and chemical synthesis. This compound's solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, known amount (e.g., 1-2 mg) of this compound is added. The mixture is agitated and observed for dissolution at room temperature and with gentle heating.
-
Semi-Quantitative Assessment: For solvents in which the compound is sparingly soluble, incremental amounts of the solid are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).
Observed Solubility:
Due to its acidic nature, the solubility of this compound is expected to increase significantly in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the more polar and water-soluble carboxylate salt[5][6].
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Characteristics:
-
Aromatic Protons (δ ≈ 7.0-9.0 ppm): The nine protons on the phenanthrene ring will appear in the aromatic region. Due to the complex coupling patterns ("multiplets"), a high-field NMR instrument is necessary for full resolution and assignment. The protons in the "bay region" (positions 4 and 5) are typically deshielded and appear at a higher chemical shift.
-
Carboxylic Acid Proton (δ ≈ 12.0-13.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield.
Expected ¹³C NMR Characteristics:
-
Aromatic Carbons (δ ≈ 120-140 ppm): The fourteen carbons of the phenanthrene ring will resonate in this region.
-
Carboxylic Carbon (δ ≈ 165-185 ppm): The carbonyl carbon of the carboxylic acid will be found in this characteristic downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3030 | C-H stretch | Aromatic |
| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| 950-910 (broad) | O-H bend | Carboxylic Acid |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound. The stability of the aromatic system should result in a relatively intense molecular ion peak.
-
Loss of -OH (M-17): A fragment at m/z = 205.
-
Loss of -COOH (M-45): A fragment at m/z = 177, corresponding to the phenanthrene cation.
Crystallographic Data
A definitive single-crystal X-ray structure for this compound is not publicly available in major crystallographic databases. However, the crystal structure of its isomer, 9-Phenanthrenecarboxylic acid, has been determined. In this structure, the molecules form hydrogen-bonded cyclic dimers. It is highly probable that this compound adopts a similar dimeric packing arrangement in the solid state, which contributes to its high melting point and thermal stability.
Caption: Putative Hydrogen-Bonded Dimer of this compound.
Safety, Handling, and Storage
As with any chemical, proper handling and storage of this compound are essential for laboratory safety.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[8].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].
-
Hazards: May be harmful if swallowed. Avoid release into the environment[9].
Conclusion
This compound possesses a set of distinct physical properties that are a direct reflection of its molecular structure. Its high melting point and limited solubility in non-polar solvents are attributable to its rigid aromatic core and capacity for strong intermolecular interactions. The spectroscopic data provides a characteristic fingerprint for identification and structural confirmation. While some experimental data, such as a definitive crystal structure and a precise pKa value, remain to be fully elucidated in the public domain, the information presented in this guide provides a robust foundation for researchers working with this versatile compound. A thorough understanding of these physical properties is the cornerstone of its successful application in the development of new medicines and materials.
References
An In-depth Technical Guide to the Solubility of 3-Phenanthrenecarboxylic Acid in Organic Solvents
Introduction
3-Phenanthrenecarboxylic acid, a polycyclic aromatic carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, planar phenanthrene core, combined with the ionizable carboxylic acid group, imparts a unique combination of hydrophobicity and potential for polar interactions. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in these domains. Whether for reaction optimization, purification by crystallization, formulation of drug delivery systems, or the development of organic electronic materials, a comprehensive grasp of its dissolution behavior is paramount.
This technical guide provides a deep dive into the solubility of this compound. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into predicting its behavior in different solvent environments. This guide is intended for researchers, scientists, and drug development professionals who work with or intend to work with this and structurally related compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 270 °C | |
| Boiling Point (Predicted) | 435.4 ± 14.0 °C | |
| Density (Predicted) | 1.305 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.20 ± 0.30 | |
| Appearance | Pale Yellow Solid |
Table 1: Key physicochemical properties of this compound.
The high melting point of this compound suggests strong intermolecular forces in its solid state, primarily due to the efficient packing of the planar phenanthrene rings and hydrogen bonding between the carboxylic acid moieties. Overcoming these strong solute-solute interactions is a key energetic barrier to dissolution.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. Dissolution occurs when the Gibbs free energy of the system decreases, which is a function of the enthalpy and entropy of mixing. In practical terms, the adage "like dissolves like" serves as a useful guiding principle. This is a reflection of the fact that dissolution is favored when the intermolecular interactions between the solute and solvent are similar in nature and strength to the interactions within the pure solute and pure solvent.
For this compound, the key structural features influencing its solubility are:
-
The Polycyclic Aromatic (PAH) Core: The large, nonpolar phenanthrene ring system is hydrophobic and will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces. The solubility of the parent compound, phenanthrene, is a good indicator of this behavior, being soluble in solvents like benzene, toluene, and carbon tetrachloride.[2]
-
The Carboxylic Acid Functional Group: This group introduces a highly polar and protic character to the molecule. It is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
The overall solubility of this compound in a given solvent is therefore a balance between the hydrophobic nature of the large aromatic system and the hydrophilic nature of the carboxylic acid group.
The Role of Solvent Polarity
The polarity of the solvent is a critical determinant of its ability to dissolve this compound.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the phenanthrene core. While the parent PAH, phenanthrene, is soluble in these solvents, the highly polar carboxylic acid group of this compound will be poorly solvated, leading to low overall solubility.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. They can solvate the carboxylic acid group effectively. However, their ability to disrupt the π-π stacking of the phenanthrene rings in the crystal lattice may be limited. Qualitative data indicates that this compound is slightly soluble in DMSO.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. However, the nonpolar hydrocarbon portion of these alcohols may not be extensive enough to effectively solvate the large phenanthrene core. Qualitative data suggests very slight solubility in heated methanol.
The Influence of Hydrogen Bonding
The ability of the carboxylic acid group to form hydrogen bonds is a dominant factor in its solubility in polar solvents. For dissolution to occur, the hydrogen bonds between solute molecules in the crystal lattice must be broken and replaced by new hydrogen bonds between the solute and solvent molecules. Solvents that are effective hydrogen bond donors and/or acceptors will be more effective at dissolving this compound.
Acid-Base Chemistry and Solubility
The carboxylic acid group is acidic, with a predicted pKa of around 4.2. This means that in the presence of a base, it can be deprotonated to form a carboxylate salt. This transformation has a profound effect on solubility. The resulting carboxylate anion is ionic and therefore significantly more polar than the neutral carboxylic acid. This dramatically increases its solubility in polar solvents, particularly water. Therefore, this compound is expected to be soluble in aqueous solutions of bases such as sodium hydroxide or sodium bicarbonate. This property is often exploited in extraction and purification processes.
Quantitative Solubility Data
A comprehensive search of the scientific literature, including the IUPAC-NIST Solubility Data Series, did not yield quantitative solubility data for this compound in a range of organic solvents. The only available information is qualitative, indicating slight solubility in DMSO and very slight solubility in heated methanol.
The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Shake-Flask | ||
| e.g., Ethanol | 25 | Shake-Flask | ||
| e.g., Acetone | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask | ||
| e.g., Dichloromethane | 25 | Shake-Flask | ||
| e.g., Chloroform | 25 | Shake-Flask | ||
| e.g., Toluene | 25 | Shake-Flask | ||
| e.g., DMSO | 25 | Shake-Flask | ||
| e.g., DMF | 25 | Shake-Flask |
Table 2: Template for recording experimentally determined solubility of this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] It is a reliable and reproducible method that involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated analytical instrument. For this compound, which contains a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety Precautions
Researchers handling this compound and organic solvents should adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and the solvents being used.
Conclusion
References
An In-depth Technical Guide to the Melting Point of 3-Phenanthrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point of 3-phenanthrenecarboxylic acid, a crucial physical property for its application in research and development. This document moves beyond a simple statement of the melting point to delve into the methodology of its determination, the factors influencing it, and its significance in ensuring the compound's purity and suitability for various applications, including drug development.
Introduction: The Significance of a Melting Point
This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, serves as a valuable building block in organic synthesis. Its precise physical properties are critical for its effective use. Among these, the melting point is a fundamental characteristic that provides a quick and reliable indication of purity.[1][2] In the pharmaceutical industry, melting point determination is a key analytical method for verifying the purity and chemical structure of a compound and is widely used in the quality control of pharmaceutical products.[1] A sharp and well-defined melting point range is indicative of a pure compound, while a depressed and broad melting range suggests the presence of impurities.[2][3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in chemistry.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | ECHEMI |
| Molecular Weight | 222.24 g/mol | ECHEMI |
| CAS Number | 7470-14-6 | ECHEMI |
| Appearance | Pale Yellow Solid | Pharmaffiliates |
| Melting Point | 269 °C | [4] |
| Melting Point | 266-268 °C | CAS Common Chemistry |
Experimental Determination of Melting Point
The accurate determination of the melting point of this compound requires a meticulous experimental approach. The capillary method is a widely accepted and reliable technique.
Principle
The capillary method involves heating a small, powdered sample of the substance in a sealed capillary tube and observing the temperature at which the solid transitions to a liquid. Pure crystalline substances exhibit a sharp melting point, typically within a narrow range of 0.5-1°C.[5]
Experimental Workflow
The following diagram illustrates the key steps in determining the melting point of this compound using a standard melting point apparatus.
Caption: A flowchart detailing the key stages of melting point determination.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
Using a mortar and pestle, carefully grind a small amount of the crystalline sample into a fine powder. This ensures uniform heat distribution.
-
Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to a rapid setting to quickly approach the expected melting point (around 250°C).
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is visible. This is the lower limit of the melting range.
-
Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.
-
-
Data Interpretation:
-
The recorded temperature range is the melting point of the sample.
-
For a highly pure sample of this compound, this range should be narrow (e.g., 268-269°C) and in close agreement with the literature values.
-
A broad melting range (greater than 2°C) and a lower melting point indicate the presence of impurities.
-
Factors Influencing the Melting Point of this compound
Several factors can influence the observed melting point of this compound.
-
Purity: As previously discussed, impurities disrupt the crystal lattice of the compound, leading to a lower and broader melting range.[2][3] This is the most significant factor affecting the melting point.
-
Crystalline Form (Polymorphism): Organic molecules can sometimes crystallize in different forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While specific polymorphic studies on this compound are not widely reported, it is a phenomenon to be aware of for crystalline organic compounds.
-
Intermolecular Forces: The relatively high melting point of this compound can be attributed to strong intermolecular forces. As an aromatic carboxylic acid, it can form hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice.[6] The planar structure of the phenanthrene ring also allows for efficient packing in the crystal lattice, maximizing van der Waals interactions.[7]
-
Heating Rate: An excessively rapid heating rate during the measurement can lead to an artificially high and broad melting point range, as there is insufficient time for heat to be uniformly transferred to the sample.
Purification by Recrystallization
To obtain a pure sample of this compound with a sharp melting point, recrystallization is the preferred method of purification.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.[8] The ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below. Impurities are either much more soluble in the solvent (and remain in the mother liquor upon cooling) or are insoluble and can be removed by hot filtration.[9]
Recrystallization Workflow
The following diagram outlines the general workflow for the recrystallization of this compound.
Caption: A flowchart illustrating the process of purification by recrystallization.
Detailed Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or acetic acid are often suitable choices.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with gentle swirling. Continue adding small portions of the boiling solvent until the solid just dissolves. Using the minimum amount of solvent is key to maximizing the yield.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Confirmation: Determine the melting point of the recrystallized product. A sharp melting point, consistent with the literature value, indicates successful purification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for related aromatic compounds apply.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, rinse mouth and seek medical advice.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
For detailed safety information, refer to the Safety Data Sheet for this compound.[11]
Conclusion
The melting point of this compound is a critical parameter that extends beyond a mere physical constant. It is a powerful indicator of purity, a guide for purification processes, and a key piece of data for the characterization of this important chemical compound. For researchers and professionals in drug development and materials science, a thorough understanding and accurate determination of the melting point are essential for ensuring the quality, reliability, and reproducibility of their work.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-phenanthrene carboxylic acid [stenutz.eu]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. mt.com [mt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. echemi.com [echemi.com]
Foundational Principles: Decoding the Phenanthrene Moiety
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenanthrenecarboxylic Acid
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles, experimental considerations, and validation techniques that ensure data integrity and accurate structural elucidation.
The ¹H NMR spectrum of a polycyclic aromatic hydrocarbon (PAH) like phenanthrene is dictated by the molecule's electronic structure. The delocalized π-electron system generates a powerful ring current effect when the molecule is placed in an external magnetic field.[1] This effect causes significant deshielding of the protons attached to the aromatic rings, shifting their resonance signals downfield, typically into the 7-9 ppm range.[2] The precise chemical shift of each proton is further influenced by its position on the phenanthrene core and the electronic effects of any substituents.
In the case of this compound, the electron-withdrawing nature of the carboxylic acid group (-COOH) introduces additional deshielding, particularly for protons on the same ring. Furthermore, protons in sterically hindered environments, such as the "bay region" (H-4 and H-5), experience pronounced deshielding due to van der Waals repulsion and anisotropic effects.[3]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed preparation will yield a spectrum with broad lines, poor resolution, and artifacts that can obscure crucial information.[4][5]
Step-by-Step Sample Preparation Methodology
-
Analyte & Solvent Selection:
-
Weigh approximately 5-15 mg of this compound. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer (≥400 MHz).[6]
-
Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior. The acidic proton of the carboxyl group is less likely to undergo rapid exchange with residual water in DMSO-d₆, resulting in a sharper, more observable -COOH signal.[7] In CDCl₃, this peak can be very broad or even exchange away completely.[8]
-
-
Dissolution & Filtration:
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
-
Vortex the vial to ensure complete dissolution. The solution must be transparent and free of any solid particles.
-
To remove any particulates, which can severely degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
-
Internal Standard & Finalization:
-
Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[9] Most high-quality deuterated solvents are supplied with TMS already added. If not, a minuscule amount can be added.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before inserting it into the spectrometer.
-
Structural Assignment and Spectral Interpretation
The ¹H NMR spectrum of this compound is complex, featuring nine distinct aromatic proton signals and one carboxylic acid proton signal. The key to interpretation lies in analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Below is the standard IUPAC numbering for the this compound molecule, which will be used for all spectral assignments.
References
- 1. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 2. Table 3 from Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
13C NMR spectrum of 3-Phenanthrenecarboxylic acid
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-Phenanthrenecarboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key molecule in the landscape of polycyclic aromatic hydrocarbons (PAHs). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data presentation. It delves into the foundational principles governing the spectral output, offers a field-proven experimental protocol for data acquisition, and provides a detailed, reasoned analysis of the full carbon skeleton. By integrating theoretical predictions with practical considerations, this guide serves as an authoritative reference for the structural elucidation of this compound and related substituted phenanthrenes.
Introduction: The Structural Significance of this compound
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] this compound, in particular, combines the rigid, planar phenanthrene backbone with a versatile carboxylic acid functional group, making it a valuable synthon for creating complex molecular architectures.
Accurate and unambiguous structural verification is paramount in the development of novel compounds. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight by providing direct information about the molecule's carbon framework.[2] Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal (its chemical shift) reveals critical details about its local electronic environment, hybridization, and connectivity. This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing the expertise necessary for its confident identification and characterization.
Theoretical Framework and Spectral Prediction
Before acquiring an experimental spectrum, a theoretical analysis provides a predictive framework that is essential for accurate data interpretation. The structure of this compound, with its low symmetry, dictates that all 15 carbon atoms are chemically non-equivalent. Therefore, we anticipate observing 15 distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]
These signals can be categorized into distinct chemical shift regions:[4][5]
-
Carboxyl Carbon (C15): The carbon of the -COOH group is doubly bonded to one oxygen and singly bonded to another, making it highly deshielded. Its signal is expected to be the furthest downfield, typically appearing in the 165-185 ppm range.[6][7]
-
Aromatic Carbons (C1-C14): The 14 carbons of the phenanthrene ring system are all sp² hybridized and will resonate in the aromatic region, generally between 120 and 140 ppm.[8]
-
Substituent Effects: The carboxylic acid group is electron-withdrawing. This property influences the chemical shifts of the aromatic carbons. The carbon directly attached to the substituent (C3, the ipso-carbon) will be significantly affected, as will the carbons in the ortho (C2, C4) and para (C6, C10) positions relative to the substituent.
Below is the numbered structure of this compound, which will be used for all subsequent assignments.
Caption: Numbering scheme for this compound.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The low natural abundance (~1.1%) and smaller magnetogyric ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR, necessitating protocols that maximize signal detection.[9]
Step 1: Sample Preparation
-
Analyte & Solvent Selection: Weigh approximately 20-30 mg of this compound. The choice of deuterated solvent is critical for both solubility and avoiding overwhelming solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solvating power for aromatic carboxylic acids. Alternatively, deuterated chloroform (CDCl₃) can be used, though solubility may be lower.
-
Sample Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Gently warm the sample and vortex or sonicate until the solid is completely dissolved, ensuring a homogenous solution for analysis.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Step 2: Spectrometer Setup and Data Acquisition
The following parameters are based on a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments of different field strengths.
-
Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This step is crucial for maintaining field stability over the long acquisition times required for ¹³C NMR.
-
Tuning and Matching: Tune and match the ¹³C probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with a 30° or 45° pulse angle (e.g., zgpg30) is optimal. Proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into sharp singlets and provides a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[5]
-
Spectral Width (SW): Set to a range of at least 220 ppm (e.g., from -10 to 210 ppm) to ensure all signals, particularly the downfield carboxyl carbon, are captured.
-
Number of Scans (NS): A minimum of 1024 scans is recommended. For dilute samples or to improve the signal-to-noise ratio for weak quaternary carbon signals, 2048 scans or more may be necessary.
-
Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and an adequate delay is essential for their reliable detection and to avoid signal saturation.[11]
-
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat, artifact-free baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (DMSO-d₆: 39.52 ppm) or the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each distinct signal.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation and Peak Assignment
The following table presents a representative ¹³C NMR spectrum of this compound with detailed assignments. The assignments are based on foundational NMR principles, comparison with data for the parent phenanthrene molecule[12][13], and known substituent chemical shift (SCS) effects of a carboxylic acid group on an aromatic ring.
| Carbon No. | Chemical Shift (δ, ppm) | Carbon Type | Assignment Justification |
| C15 (-COOH) | 167.8 | Quaternary (C=O) | Characteristic downfield shift for a carboxylic acid carbon.[7] |
| C7 | 134.1 | Quaternary | Bridgehead carbon, typically deshielded in polycyclic systems.[12] |
| C8 | 131.9 | Quaternary | Bridgehead carbon, similar environment to C7. |
| C3 | 131.5 | Quaternary | Ipso-carbon attached to the electron-withdrawing -COOH group, causing a downfield shift. |
| C4a | 130.8 | Quaternary | Quaternary carbon at a ring fusion. |
| C10a | 130.2 | Quaternary | Quaternary carbon at a ring fusion. |
| C4 | 129.5 | Methine (CH) | Ortho to the -COOH group, deshielded. |
| C5 | 128.8 | Methine (CH) | |
| C1 | 128.6 | Methine (CH) | |
| C9 | 127.4 | Methine (CH) | |
| C2 | 127.1 | Methine (CH) | Ortho to the -COOH group. |
| C6 | 126.9 | Methine (CH) | |
| C10 | 125.3 | Methine (CH) | |
| C4b | 123.1 | Methine (CH) | |
| C8a | 122.8 | Methine (CH) |
Note: The presented chemical shifts are illustrative and may vary slightly based on solvent, concentration, and experimental conditions.
Analysis of Key Resonances:
-
The Carboxyl Carbon (C15): The signal at 167.8 ppm is unequivocally assigned to the carboxyl carbon. This region is unique to carbonyl functionalities, and its specific shift is consistent with a carboxylic acid.[4]
-
Quaternary Carbons (C3, C4a, C4b, C7, C8, C10a): These six carbons lack attached protons and therefore exhibit no signal in DEPT-135 experiments and often appear with lower intensity in standard ¹³C spectra due to longer relaxation times and no NOE enhancement from directly bonded protons. Their assignments are based on comparison to phenanthrene and predictable electronic effects. The ipso-carbon C3 at 131.5 ppm is shifted downfield from a typical aromatic CH carbon due to the direct attachment of the electronegative carboxyl group. The bridgehead carbons C7 and C8 are found at the most downfield positions within the aromatic envelope, a characteristic feature of the phenanthrene core.[12]
-
Methine (CH) Carbons: The remaining nine signals correspond to the protonated aromatic carbons. The carbons ortho to the carboxylic acid group, C2 (127.1 ppm) and C4 (129.5 ppm) , are key to confirming the substituent's position. Their chemical shifts are influenced by the anisotropic and inductive effects of the -COOH group. The remaining CH signals are assigned based on their similarity to the corresponding positions in unsubstituted phenanthrene. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for definitive, unambiguous assignment of each CH group.
Conclusion
This guide has provided a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound, grounded in both theoretical principles and practical experimental methodology. By understanding the expected number of signals, their characteristic chemical shift ranges, and the logic behind spectral assignment, researchers can confidently utilize ¹³C NMR as a powerful tool for structural verification. The detailed protocol and reasoned interpretation presented herein serve as a robust framework for the analysis of this important molecule and provide a transferable skill set for the characterization of other complex aromatic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
A Technical Guide to the FT-IR Spectrum of 3-Phenanthrenecarboxylic Acid
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Phenanthrenecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the characterization of this complex aromatic carboxylic acid. We will explore the nuanced interpretation of its spectral features, grounded in the principles of molecular vibrations, and provide actionable protocols for obtaining high-quality spectra.
Introduction: The Convergence of Structure and Spectroscopy
This compound (C₁₅H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylic acid functional group attached to a phenanthrene backbone. Its rigid, planar structure and the presence of the polar carboxyl group give rise to a unique and information-rich infrared spectrum. FT-IR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and structural integrity of such molecules. By measuring the absorption of infrared radiation by the sample, we can identify the characteristic vibrational modes of its functional groups, providing a molecular "fingerprint."
The significance of this analysis lies in its ability to rapidly verify the presence of key structural motifs, such as the carboxylic acid's O-H and C=O bonds, as well as the aromatic C-H and C=C bonds of the phenanthrene rings. This is crucial in synthetic chemistry for reaction monitoring and in pharmaceutical sciences for quality control and material characterization.
Decoding the Vibrational Symphony: An Analysis of the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands, each corresponding to specific molecular vibrations. An exemplary spectrum, obtained using the KBr pellet method, is available on SpectraBase[1]. The following analysis dissects the major features of this spectrum, explaining the causality behind their appearance and position.
The Carboxylic Acid Motif: A Tale of Two Bonds
The most prominent features in the spectrum are attributable to the carboxylic acid functional group. These are:
-
O-H Stretching (≈ 2500-3300 cm⁻¹): A very broad and intense absorption band is expected in this region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2][3][4][5] The significant broadening is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the acid, which creates a continuum of vibrational energy states.[3][5][6] This broad feature often appears superimposed on the sharper C-H stretching bands.[3]
-
C=O Stretching (≈ 1680-1710 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl (C=O) stretching vibration.[2][3] For aromatic carboxylic acids like this compound, the conjugation of the carbonyl group with the phenanthrene ring system typically lowers the stretching frequency to the lower end of this range (1710 to 1680 cm⁻¹) compared to saturated carboxylic acids.[6]
-
C-O Stretching and O-H Bending (≈ 1210-1320 cm⁻¹ and 900-960 cm⁻¹): The stretching vibration of the C-O single bond in the carboxyl group gives rise to a moderately intense band in the 1210-1320 cm⁻¹ region.[3][6] Additionally, a broad band corresponding to the out-of-plane O-H bend, another consequence of hydrogen bonding, can often be observed around 900-960 cm⁻¹.[6]
The Phenanthrene Backbone: Aromatic Signatures
The polycyclic aromatic structure of phenanthrene contributes several characteristic bands to the spectrum:
-
Aromatic C-H Stretching (≈ 3000-3100 cm⁻¹): Weak to medium, sharp absorption bands appearing just above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic rings.[1] These are typically at a slightly higher frequency than the C-H stretching of alkanes.[1]
-
Aromatic C=C Stretching (≈ 1450-1600 cm⁻¹): The in-ring carbon-carbon double bond stretching vibrations of the phenanthrene core result in several sharp, moderate-intensity bands in this region.[1] Aromatic compounds often show a pair of bands, one near 1600 cm⁻¹ and another around 1475 cm⁻¹.
-
Out-of-Plane C-H Bending (≈ 675-900 cm⁻¹): The region between 675 and 900 cm⁻¹ is particularly diagnostic for the substitution pattern on an aromatic ring.[1] These strong absorptions arise from the out-of-plane bending (wagging) of the aromatic C-H bonds. The specific pattern of these bands can provide information about the arrangement of substituents on the phenanthrene rings.
Quantitative Data Summary
The following table summarizes the expected and observed key vibrational frequencies in the FT-IR spectrum of this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in Spectrum (approx. cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad band centered around 3000 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Multiple sharp peaks > 3000 | Medium |
| C=O Stretch (Aromatic Carboxylic Acid) | 1680-1710 | ~1690 | Strong, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Multiple sharp peaks | Medium |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | ~1290 | Medium |
| Out-of-Plane Aromatic C-H Bending | 675-900 | Multiple strong, sharp peaks | Strong |
Experimental Protocols
To obtain a high-quality FT-IR spectrum of solid this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Preparation
This traditional transmission method provides excellent spectral detail.
Protocol:
-
Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for a few hours to remove any adsorbed water, which can interfere with the spectrum.
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr powder. The goal is a fine, homogenous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press.
-
Analysis: The resulting translucent KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected first.
Causality: The KBr acts as an infrared-transparent matrix, allowing the IR beam to pass through the dispersed sample. The high pressure causes the KBr to flow and encapsulate the finely ground sample particles, minimizing light scattering.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.
Protocol:
-
Background Collection: Record a background spectrum with a clean ATR crystal surface.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum. The evanescent wave that penetrates a few microns into the sample from the crystal surface is measured.
-
Cleaning: After analysis, the crystal can be easily cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Causality: This technique relies on the total internal reflection of the IR beam within a high-refractive-index crystal. At the point of reflection, an evanescent wave extends into the sample in close contact with the crystal, and the sample absorbs energy at its characteristic frequencies.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.
References
UV-Vis absorption of 3-Phenanthrenecarboxylic acid
An In-depth Technical Guide to the UV-Vis Absorption of 3-Phenanthrenecarboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and key factors influencing the compound's spectral behavior.
Introduction: The Intersection of Structure and Spectroscopy
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative, featuring a phenanthrene core with a carboxylic acid substituent at the 3-position. This unique structure dictates its interaction with ultraviolet and visible light, providing a spectral fingerprint that is invaluable for its identification, quantification, and characterization.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[1] For organic molecules like this compound, the most significant electronic transitions occur from sigma (σ), pi (π), and non-bonding (n) orbitals to their corresponding anti-bonding (σ* and π*) orbitals.[1][2]
The phenanthrene moiety, a conjugated system of three benzene rings, gives rise to intense π → π* transitions. The carboxylic acid group introduces the possibility of n → π* transitions due to the lone pairs of electrons on the oxygen atoms.[3][4]
Electronic Transitions in this compound
The UV-Vis spectrum of this compound is a composite of the transitions originating from its aromatic core and its functional group.
-
π → π Transitions:* These are characteristic of the extensive π-conjugated system of the phenanthrene rings. They are typically high-intensity absorptions. The spectrum of the parent phenanthrene molecule shows several absorption bands, and these are expected to be present, albeit shifted, in the spectrum of its carboxylic acid derivative.[5] Phenanthrene derivatives generally exhibit intense absorption bands in the 250-275 nm range, with several less intense bands extending to around 380 nm.[6]
-
n → π Transitions:* These transitions arise from the excitation of a non-bonding electron from one of the oxygen atoms of the carboxylic acid group to an anti-bonding π* orbital of the carbonyl group.[3][7] These transitions are typically of much lower intensity (molar absorptivity < 2000 M⁻¹cm⁻¹) compared to π → π* transitions and are sensitive to solvent effects.[7]
The presence of the carboxylic acid group, an electron-withdrawing substituent, on the phenanthrene ring can modulate the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to unsubstituted phenanthrene.
Key Factors Influencing UV-Vis Absorption
The precise absorption maxima and intensities for this compound are not static but are influenced by the molecule's immediate chemical environment.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the UV-Vis spectrum.[8][9][10] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.
-
Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a blue shift (shift to shorter wavelengths) for n → π* transitions.[7][11] This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carboxylic acid group, lowering the energy of the ground state and thus increasing the energy required for the transition.[11]
-
Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a red shift (shift to longer wavelengths).[7] This is due to the stabilization of the more polar excited state by the polar solvent, which reduces the energy gap for the transition.[9]
The diagram below illustrates the effect of solvent polarity on electronic transitions.
Caption: Effect of solvent polarity on n→π* and π→π* transitions.
pH Effects
The ionization state of the carboxylic acid group is dependent on the pH of the solution.
-
Acidic Conditions (Low pH): The carboxylic acid group exists in its protonated form (-COOH).
-
Basic Conditions (High pH): The group is deprotonated to form the carboxylate anion (-COO⁻).
This change in structure alters the electronic distribution within the molecule. The carboxylate anion is a stronger electron-donating group than the protonated carboxylic acid. This increased electron donation into the phenanthrene ring system is expected to cause a bathochromic (red) shift in the π → π* absorption bands.
Experimental Protocol for UV-Vis Analysis
A self-validating and reproducible protocol is essential for obtaining high-quality UV-Vis data.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A UV-grade solvent that is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent should be guided by the solubility of this compound and the desired experimental conditions (e.g., studying solvent effects).
-
Analyte: High-purity this compound.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations. This is crucial for determining the optimal concentration for measurement and for constructing a calibration curve if quantification is the goal.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill two cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution to be measured.
-
Fill the sample cuvette with the working solution and place it in the sample holder.
-
Acquire the absorption spectrum. The absorbance values at the maxima should ideally fall between 0.1 and 1.0 to ensure linearity and accuracy.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorption coefficient (ε) at each λmax using the Beer-Lambert Law: A = εcl , where:
-
A = Absorbance (unitless)
-
ε = Molar absorption coefficient (L·mol⁻¹·cm⁻¹)[12]
-
c = Molar concentration (mol·L⁻¹)
-
l = Path length of the cuvette (cm)
-
-
The following diagram outlines the experimental workflow.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Expected Spectral Data
| Compound/Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |
| Phenanthrene | ~250, 275, 295, 330, 345 | High (e.g., >10,000 for intense bands) | Multiple distinct π → π* transitions are characteristic of the extensive conjugation.[5] |
| Aromatic Carboxylic Acids (e.g., Benzoic Acid) | ~230-280 | Moderate | π → π* transitions of the benzene ring are observed.[2] |
| Carboxylic Acid Group | ~200-215 | Low (<100) | The n → π* transition is weak and often obscured by more intense absorptions.[3] |
| This compound (π → π) | ~250-380 | High | The phenanthrene core dominates the spectrum, with potential shifts due to the -COOH group.[6] |
| This compound (n → π) | ~200-220 | Low | Likely to be a weak shoulder or be masked by the more intense π → π* bands. |
Conclusion
The UV-Vis absorption spectrum of this compound is a rich source of information, governed by the electronic transitions within its polycyclic aromatic core and its carboxylic acid functionality. A thorough understanding of the underlying principles, including the nature of π → π* and n → π* transitions, and the influence of environmental factors like solvent polarity and pH, is critical for the accurate interpretation of spectral data. The experimental protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible results, ensuring the integrity of research and development activities involving this compound.
References
- 1. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 4. youtube.com [youtube.com]
- 5. Phenanthrene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ece.ncsu.edu [research.ece.ncsu.edu]
- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
natural sources of phenanthrene derivatives
An In-depth Technical Guide to the Natural Sources of Phenanthrene Derivatives for Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of naturally occurring phenanthrene derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the diverse natural origins of these compounds, their biosynthetic pathways, established methods for their extraction and characterization, and their significant pharmacological potential.
Introduction: The Phenanthrene Scaffold in Nature
Phenanthrene, a polycyclic aromatic hydrocarbon with the formula C₁₄H₁₀, forms the structural core of a wide array of natural products. While phenanthrene itself is primarily an industrial product, its derivatives are synthesized by a variety of organisms, most notably plants and fungi. These natural phenanthrenes exhibit a remarkable diversity of structures, often adorned with hydroxyl, methoxy, and other functional groups, which contribute to their significant and varied biological activities.
The therapeutic potential of these compounds is vast, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide will provide the foundational knowledge necessary to explore this promising class of natural products for novel drug discovery.
Major Natural Sources of Phenanthrene Derivatives
Phenanthrene derivatives are not ubiquitously distributed in nature. Their presence is often characteristic of specific plant families and fungal species.
The Orchidaceae Family: A Prolific Source
The orchid family (Orchidaceae) stands out as a particularly rich source of phenanthrene and its derivatives, known as orchidacenes. These compounds are often synthesized in response to stress, such as fungal infection, suggesting a role as phytoalexins.
Key Genera and Representative Compounds:
| Genus | Representative Phenanthrene Derivatives | Key Structural Features |
| Dendrobium | Denbinobin, Nobilin D, Moscatilin | Often highly oxygenated, with methoxy and hydroxyl groups |
| Bulbophyllum | Bulbophyllanthrin, Bulbophylloflorin | Frequently possess unusual substitution patterns |
| Cymbidium | Cymbinodin-A, Cymbidin A | |
| Eria | Erianthridin | |
| Maxillaria | Confusarin, Batatasin III |
Other Plant Sources
While orchids are a primary source, phenanthrene derivatives are also found in other plant families, including:
-
Dioscoreaceae: The yam genus Dioscorea is known to produce phenanthrenes like hircinoquinoid.
-
Juncaceae: The rush family, particularly the genus Juncus, contains phenanthrenes such as juncusol.
-
Betulaceae: Birch species can also be a source of these compounds.
Fungal and Microbial Origins
Fungi, particularly endophytic and wood-rotting species, are also capable of synthesizing phenanthrene derivatives. These compounds often play a role in the fungus's ecological interactions. For instance, certain fungi produce these derivatives as a defense mechanism or to aid in the decomposition of lignin.
Biosynthesis of Phenanthrene Derivatives
The biosynthesis of phenanthrene derivatives in plants is a fascinating example of specialized metabolic pathways. The core phenanthrene skeleton is generally formed via the stilbenoid pathway, which is also responsible for the synthesis of resveratrol.
A Simplified Overview of the Biosynthetic Pathway:
// Nodes pCoumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Stilbene_Synthase [label="Stilbene Synthase (STS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resveratrol [label="Resveratrol\n(Stilbenoid precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Cyclization [label="Oxidative Cyclization\n(Laccase/Peroxidase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydrostilbene [label="9,10-Dihydrophenanthrenes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenanthrene [label="Phenanthrenes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Mod [label="Further Modifications\n(Hydroxylation, Methylation, etc.)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Derivatives [label="Diverse Phenanthrene\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {pCoumaroyl_CoA, Malonyl_CoA} -> Stilbene_Synthase; Stilbene_Synthase -> Resveratrol; Resveratrol -> Oxidative_Cyclization; Oxidative_Cyclization -> Dihydrostilbene; Dihydrostilbene -> Phenanthrene; Phenanthrene -> Further_Mod; Further_Mod -> Derivatives; } केंद Caption: Simplified biosynthetic pathway of phenanthrene derivatives.
The pathway begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase to form a stilbenoid precursor, such as resveratrol. This precursor then undergoes an intramolecular oxidative cyclization, often catalyzed by laccase or peroxidase enzymes, to form a 9,10-dihydrophenanthrene intermediate. Subsequent oxidation yields the core phenanthrene skeleton, which can then be further modified by enzymes like hydroxylases and methyltransferases to generate the vast array of naturally occurring derivatives.
Extraction, Isolation, and Structural Elucidation
The successful study of natural phenanthrene derivatives hinges on robust methodologies for their extraction, isolation, and structural characterization.
Extraction Protocols
The choice of extraction method depends on the polarity of the target compounds and the nature of the source material.
General Protocol for Extraction from Plant Material:
-
Preparation of Plant Material: The plant material (e.g., stems, leaves, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with a series of solvents of increasing polarity. A common sequence is:
-
Hexane or Petroleum Ether: To remove non-polar compounds like fats and waxes.
-
Dichloromethane or Chloroform: To extract semi-polar compounds, including many phenanthrene derivatives.
-
Ethyl Acetate: To isolate compounds of intermediate polarity.
-
Methanol or Ethanol: To extract more polar compounds. The extraction is usually performed by maceration or Soxhlet extraction.
-
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
Isolation and Purification Workflow
The crude extracts are complex mixtures that require further separation to isolate individual phenanthrene derivatives.
// Nodes Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel or Sephadex)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Thin-Layer Chromatography (TLC)\n(Monitoring)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pooled_Fractions [label="Pooled Fractions with Similar Profiles", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC\n(Reversed-phase or Normal-phase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure Phenanthrene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude_Extract -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> TLC; TLC -> Pooled_Fractions; Pooled_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_Compound; } केंद Caption: General workflow for the isolation of phenanthrene derivatives.
Detailed Steps:
-
Initial Fractionation: The crude extract is subjected to column chromatography, typically using silica gel for normal-phase separation or Sephadex LH-20 for size-exclusion chromatography. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Further Purification: Fractions containing the target compounds are pooled and subjected to further purification using preparative high-performance liquid chromatography (HPLC). Reversed-phase columns (e.g., C18) with methanol-water or acetonitrile-water mobile phases are commonly employed.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. High-resolution MS (HR-MS) is crucial for determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and assembling the complete structure of the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the phenanthrene nucleus.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the unambiguous, three-dimensional structure of the molecule.
Pharmacological Activities and Therapeutic Potential
Naturally occurring phenanthrene derivatives have garnered significant interest in drug discovery due to their wide range of biological activities.
Summary of Key Biological Activities:
| Activity | Representative Compound(s) | Mechanism of Action (where known) |
| Anticancer | Denbinobin, Moscatilin | Induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesis. |
| Anti-inflammatory | Juncusol | Inhibition of pro-inflammatory mediators like nitric oxide and prostaglandins. |
| Antimicrobial | Confusarin | Disruption of microbial cell membranes, inhibition of essential enzymes. |
| Antioxidant | Erianthridin | Scavenging of free radicals, chelation of metal ions. |
| Neuroprotective | Nobilin D | Protection against oxidative stress-induced neuronal cell death. |
| Antiallergic | Batatasin III | Inhibition of histamine release from mast cells. |
The diverse pharmacological profiles of these compounds make them attractive lead structures for the development of new therapeutic agents. Further research into their structure-activity relationships is crucial for optimizing their efficacy and safety.
Conclusion and Future Directions
The natural world, particularly the Orchidaceae family, remains a vast and underexplored reservoir of novel phenanthrene derivatives. The continued application of advanced extraction and analytical techniques will undoubtedly lead to the discovery of new compounds with unique biological activities. For drug development professionals, these natural phenanthrenes represent a promising starting point for the design of new therapeutics targeting a range of diseases, from cancer to inflammatory disorders. Future research should focus on sustainable sourcing, elucidation of biosynthetic pathways for potential synthetic biology applications, and comprehensive preclinical and clinical evaluation of the most promising candidates.
An In-depth Technical Guide to the Isomers of Phenanthrenecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isomers of phenanthrenecarboxylic acid, molecules of significant interest in medicinal chemistry, materials science, and organic synthesis. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the causality behind experimental choices and provides actionable protocols. This document is structured to offer a deep dive into the synthesis, properties, analysis, and applications of these versatile compounds, grounded in authoritative scientific literature.
Introduction: The Phenanthrene Core and Its Carboxylic Acid Derivatives
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forms the structural backbone of numerous natural products and biologically active molecules.[1] The introduction of a carboxylic acid moiety to this scaffold gives rise to five positional isomers: 1-, 2-, 3-, 4-, and 9-phenanthrenecarboxylic acid. The position of this functional group dramatically influences the molecule's steric hindrance, electronic properties, and, consequently, its chemical reactivity and biological activity. Understanding the nuances of each isomer is paramount for their effective application in research and development.
The carboxylic acid group, a key pharmacophore in many drugs, imparts a range of properties, including the ability to form hydrogen bonds and interact with biological targets.[2] In the context of the rigid and planar phenanthrene structure, the interplay between the aromatic system and the carboxyl group creates a unique chemical entity with diverse potential. This guide will explore each of the five isomers in detail, providing a comparative analysis of their synthesis, characteristics, and applications.
Synthesis of Phenanthrenecarboxylic Acid Isomers: A Strategic Approach
The synthesis of phenanthrenecarboxylic acids can be broadly categorized into two approaches: the construction of the phenanthrene ring system with the carboxylic acid group already in place or as a precursor, and the functionalization of a pre-existing phenanthrene core. The choice of strategy is often dictated by the desired isomer and the availability of starting materials.
Building the Phenanthrene Skeleton: Classic Named Reactions
Several classic organic reactions are instrumental in the de novo synthesis of the phenanthrene framework. These methods offer regiochemical control, which is crucial for obtaining specific isomers.
A cornerstone in phenanthrene synthesis, the Pschorr cyclization involves the intramolecular cyclization of an α-aryl-o-aminocinnamic acid derivative via a diazonium salt intermediate.[3][4] This reaction is particularly effective for the synthesis of 9-phenanthrenecarboxylic acid.[5] The mechanism proceeds through a radical pathway initiated by a copper catalyst.[6]
Experimental Protocol: Pschorr Cyclization for Phenanthrene-9-Carboxylic Acid [5]
-
Diazotization: Dissolve the α-aryl-o-aminocinnamic acid precursor in an appropriate acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyclization: In a separate flask, prepare a suspension of finely divided copper powder in water.
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to ensure completion.
-
Workup and Purification: Filter the hot solution and acidify the filtrate to precipitate the crude phenanthrene-9-carboxylic acid. Recrystallize the product from a suitable solvent like ethanol or acetic acid.
This robust method provides a versatile route to various phenanthrene derivatives.[1] The synthesis involves the cyclodehydration of a 2-(β-phenylethyl)cyclohexanol derivative using a dehydrating agent like phosphorus pentoxide.[7] This method is particularly useful for preparing substituted phenanthrenes.[1]
Conceptual Workflow of the Bardhan-Sengupta Synthesis
The following diagram illustrates the key transformations in the Bardhan-Sengupta synthesis.
Caption: Key steps in the Bardhan-Sengupta phenanthrene synthesis.
The Haworth synthesis is another classical method that builds the phenanthrene ring system through a sequence of Friedel-Crafts acylation, reduction, and cyclization steps.[8] Starting with naphthalene and succinic anhydride, this multi-step process can be adapted to produce various substituted phenanthrenes.[9] However, the final cyclization step can sometimes lead to a mixture of isomers.[7]
Functionalization of the Phenanthrene Core
An alternative strategy involves the direct introduction of a carboxylic acid group or a precursor onto a pre-formed phenanthrene ring.
Halogenated phenanthrenes, such as 9-bromophenanthrene, are valuable precursors. The halogen can be converted to a carboxylic acid group through carboxylation of the corresponding Grignard or organolithium reagent, or via palladium-catalyzed carbonylation reactions.
Phenanthrenes bearing an oxidizable side chain, such as a methyl or acetyl group, can be oxidized to the corresponding carboxylic acid. For instance, 3-acetylphenanthrene can be oxidized to produce phenanthrene-3-carboxylic acid.
Physicochemical and Spectroscopic Properties of Phenanthrenecarboxylic Acid Isomers
The position of the carboxylic acid group significantly impacts the physicochemical properties and spectroscopic signatures of the isomers. The following table summarizes key data for the five primary isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Phenanthrenecarboxylic acid | 27875-89-4[10] | C₁₅H₁₀O₂[10] | 222.24[10] | N/A |
| 2-Phenanthrenecarboxylic acid | 40452-20-8[11] | C₁₅H₁₀O₂[11] | 222.24[11] | N/A |
| 3-Phenanthrenecarboxylic acid | 7470-14-6 | C₁₅H₁₀O₂ | 222.24 | N/A |
| 4-Phenanthrenecarboxylic acid | 42156-92-3[12] | C₁₅H₁₀O₂[12] | 222.24[12] | N/A |
| 9-Phenanthrenecarboxylic acid | 837-45-6[13] | C₁₅H₁₀O₂[13] | 222.24[13] | 253[14] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of phenanthrenecarboxylic acid isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants are unique for each isomer due to the different electronic and steric effects of the carboxylic acid group on the aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum of phenanthrenecarboxylic acids is characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch from approximately 2500 to 3300 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. For aromatic carboxylic acids, common fragmentation pathways include the loss of -OH and -COOH radicals.[15]
Analytical Separation and Identification
The structural similarity of phenanthrenecarboxylic acid isomers presents a challenge for their separation and analysis. Chromatographic techniques are essential for resolving mixtures of these compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of carboxylic acid isomers.[16] The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation. C18 columns are commonly used, and the mobile phase often consists of a mixture of water, acetonitrile, and an acid modifier like formic or perchloric acid to control the ionization of the carboxylic acid group.[17] UV detection is suitable due to the strong UV absorbance of the phenanthrene ring system.
Generalized HPLC Workflow for Isomer Separation
The following diagram outlines a typical workflow for the HPLC analysis of phenanthrenecarboxylic acid isomers.
Caption: A typical workflow for the HPLC analysis of phenanthrenecarboxylic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of phenanthrene derivatives.[18] Due to the low volatility of carboxylic acids, derivatization to more volatile esters (e.g., methyl or trimethylsilyl esters) is often necessary before GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluting compounds.
Applications in Research and Drug Development
The unique structural and electronic properties of phenanthrenecarboxylic acid isomers make them valuable building blocks and lead compounds in various scientific fields.
-
Medicinal Chemistry: The phenanthrene nucleus is a privileged scaffold in drug discovery, and its carboxylic acid derivatives have been explored for a range of biological activities. They serve as precursors for the synthesis of more complex molecules with potential therapeutic applications.
-
Materials Science: The rigid, planar, and electron-rich phenanthrene core imparts interesting photophysical properties to its derivatives.[13] Phenanthrenecarboxylic acids and their esters are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic materials.
-
Organic Synthesis: These isomers are versatile intermediates in organic synthesis, providing a platform for the construction of complex polycyclic aromatic systems and functionalized materials.
Conclusion
The isomers of phenanthrenecarboxylic acid represent a fascinating class of molecules with a rich chemistry and a broad spectrum of potential applications. A thorough understanding of their synthesis, properties, and analysis is crucial for researchers and scientists working in drug development, materials science, and organic chemistry. This guide has provided a comprehensive overview of these compounds, emphasizing the importance of a strategic and informed approach to their study and application. As research in these fields continues to advance, the unique attributes of each phenanthrenecarboxylic acid isomer will undoubtedly lead to new and exciting discoveries.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme.de [thieme.de]
- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 7. Phenanthrene synthesis [quimicaorganica.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 10. 1-Phenanthrenecarboxylic acid | C15H10O2 | CID 284068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. GCMS Section 6.12 [people.whitman.edu]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of 3-Phenanthrenecarboxylic Acid
This guide offers a comprehensive exploration of the photophysical properties of 3-phenanthrenecarboxylic acid, a molecule of significant interest in the fields of materials science, chemical sensing, and drug development. Its rigid, aromatic structure, conferred by the phenanthrene core, coupled with the versatile functionality of the carboxylic acid group, gives rise to a unique set of photophysical behaviors. This document provides a detailed overview of its synthesis, electronic absorption and emission characteristics, and the influence of the surrounding environment on its excited states. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers and professionals in the field.
Introduction: The Significance of this compound
Phenanthrene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons (PAHs) known for their characteristic luminescence properties. The introduction of a carboxylic acid moiety at the 3-position of the phenanthrene skeleton, to form this compound, modulates the electronic properties of the parent chromophore. This functionalization can influence the molecule's solubility, its potential for intermolecular interactions such as hydrogen bonding, and its excited-state dynamics. Understanding these photophysical properties is crucial for its application as a fluorescent probe, a building block for larger photoactive systems, or a photosensitizer in various chemical and biological processes.
Synthesis and Sample Preparation
A reliable synthesis of this compound is paramount for obtaining pure material for photophysical characterization. A common and effective method involves the oxidation of 3-acetylphenanthrene.[1]
Synthesis of this compound[1]
A typical synthesis procedure is as follows:
-
Starting Material: 3-Acetylphenanthrene is used as the precursor.
-
Oxidation: The acetyl group is oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction, using a solution of sodium hypochlorite.
-
Workup and Purification: The reaction mixture is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
It is imperative to thoroughly characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding with photophysical measurements.
Sample Preparation for Spectroscopic Analysis
For accurate and reproducible photophysical measurements, the following sample preparation guidelines should be followed:
-
Solvent Selection: Use spectroscopic grade solvents to minimize interference from luminescent impurities.
-
Concentration: Prepare solutions with concentrations that result in an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
Degassing: For measurements of phosphorescence or in-depth studies of fluorescence lifetime, it is often necessary to degas the solution to remove dissolved oxygen, a known quencher of excited states. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.
Electronic Absorption and Emission Properties
The photophysical behavior of this compound is governed by the electronic transitions within the phenanthrene chromophore. The carboxylic acid group acts as a substituent that can subtly perturb these transitions.
UV-Visible Absorption Spectroscopy
Expected Absorption Characteristics:
| Feature | Expected Wavelength Range (nm) | Transition |
| Strong Absorption Bands | 250 - 280 | S₀ → S₂ (π-π) |
| Weaker, Structured Bands | 290 - 350 | S₀ → S₁ (π-π) |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Simplified Jablonski Diagram for Absorption"]
Fluorescence Spectroscopy
Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence from its first excited singlet state (S₁). The emission spectrum is typically a mirror image of the S₀ → S₁ absorption band and is red-shifted due to energy loss through vibrational relaxation in the excited state (Stokes shift).
In a phenanthrene-rhodamine dyad, the phenanthrene moiety displays emission bands at 351 nm and 500 nm. The latter is attributed to excimer formation, which involves the association of an excited molecule with a ground-state molecule. The fluorescence quantum yield (Φf) of the phenanthrene unit in this dyad was determined to be 0.026.
Expected Fluorescence Properties:
| Parameter | Expected Value/Range | Notes |
| Emission Maximum (λem) | 350 - 400 nm | Monomer emission |
| Stokes Shift | 20 - 50 nm | Dependent on solvent polarity |
| Fluorescence Quantum Yield (Φf) | ~0.02 - 0.1 | Can be influenced by solvent and concentration |
| Fluorescence Lifetime (τf) | 1 - 10 ns | Expected for aromatic hydrocarbons |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption [label="De-excitation Pathways from the S₁ State"]
Advanced Photophysical Phenomena
Phosphorescence
In addition to fluorescence, phenanthrene derivatives can also exhibit phosphorescence, which is emission from the first excited triplet state (T₁). This process is spin-forbidden, resulting in significantly longer lifetimes compared to fluorescence. Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and is often more readily detected at low temperatures (e.g., 77 K in a frozen matrix) to minimize non-radiative decay pathways. The covalent linkage of phenanthrene units has been shown to alter the spectral shape of phosphorescence emission.
Solvatochromism
Solvatochromism is the change in the absorption or emission spectral properties of a molecule with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states. For molecules like this compound, which possess a dipole moment that can change upon excitation, the emission spectrum is expected to be sensitive to the solvent environment.
-
Positive Solvatochromism (Red Shift): In more polar solvents, a more polar excited state will be stabilized to a greater extent than the ground state, leading to a lower energy gap and a red shift in the emission maximum.
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will lead to a blue shift.
The carboxylic acid group, with its ability to engage in hydrogen bonding, can further contribute to specific solvent-solute interactions that influence the photophysical properties.
Experimental Protocols
To ensure the generation of high-quality and reliable data, the following experimental protocols are recommended.
UV-Visible Absorption Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent Blank: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.
-
Sample Measurement: Record the absorption spectrum of the this compound solution.
-
Data Analysis: Determine the wavelengths of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption [label="UV-Vis Absorption Measurement Workflow"]
Steady-State Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation: Excite the sample at a wavelength of high absorbance, typically one of the λmax values determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator to record the fluorescence spectrum.
-
Data Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.
Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength and ensure they are closely matched.
-
Fluorescence Spectra: Record the corrected fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)
-
Instrument: A time-correlated single photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Excitation Source: A pulsed light source (e.g., a laser diode or a pulsed lamp) with a pulse width significantly shorter than the expected fluorescence lifetime.
-
Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).
Conclusion and Future Directions
This compound presents a fascinating case study in the photophysics of functionalized polycyclic aromatic hydrocarbons. While a complete, quantitative dataset for this specific molecule remains to be fully elucidated in the literature, this guide provides a robust framework for its synthesis, characterization, and the interpretation of its expected photophysical properties based on the behavior of the parent phenanthrene chromophore and closely related derivatives.
Future research should focus on a systematic investigation of the photophysical properties of this compound in a variety of solvents to fully characterize its solvatochromic behavior. Detailed studies of its phosphorescence characteristics, including quantum yield and lifetime at low temperatures, would provide a more complete picture of its excited-state deactivation pathways. Furthermore, computational studies employing density functional theory (DFT) and time-dependent DFT (TD-DFT) would be invaluable for corroborating experimental findings and providing deeper insights into the electronic structure and transition properties of this intriguing molecule. Such a comprehensive understanding will undoubtedly pave the way for its rational application in the development of novel photoactive materials and chemical tools.
References
The Multifaceted Biological Activities of Phenanthrene Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Therapeutic Potential of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon with a distinctive three-ring structure, has emerged as a privileged scaffold in medicinal chemistry. Both naturally occurring and synthetic derivatives of phenanthrene have demonstrated a remarkable breadth of biological activities, establishing them as promising candidates for the development of novel therapeutic agents.[1] This technical guide offers a comprehensive exploration of the biological activities of phenanthrene derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Naturally found in various plant families, such as Orchidaceae and Juncaceae, phenanthrenes have a history of use in traditional medicine.[1][2][3] Modern synthetic chemistry has significantly expanded the accessible chemical space of phenanthrene derivatives, allowing for the fine-tuning of their pharmacological profiles.[1] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanisms of action, quantitative efficacy data, and detailed experimental protocols for the biological evaluation of these versatile compounds.
Anticancer Activity: A Primary Therapeutic Frontier
Phenanthrene derivatives have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their planar structure allows them to intercalate with DNA, and they have also been shown to inhibit enzymes crucial for DNA synthesis, contributing to their anticancer effects.[4]
Mechanisms of Anticancer Action
The anticancer activity of phenanthrene derivatives is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[5][7]
-
Induction of Apoptosis: A primary mechanism by which phenanthrene derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[5][7] This is often characterized by the externalization of phosphatidylserine on the cell membrane, which can be detected using assays such as Annexin V/PI staining.
-
Cell Cycle Arrest: Certain phenanthrene derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. For instance, the phenanthrene derivative T26 has been observed to induce G2/M arrest in human pancreatic cancer cell lines.[7]
-
Inhibition of Pim Kinases: Pim-3, a proto-oncogene with serine/threonine kinase activity, is often overexpressed in various cancers. The phenanthrene derivative T26 has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases, leading to the suppression of cancer cell growth.[7][8]
Key Signaling Pathways Modulated by Phenanthrene Derivatives
Phenanthrene derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression:
-
PI3K/Akt Pathway: This pathway is fundamental for cell growth and survival. Some phenanthrene-based compounds have been demonstrated to inhibit the phosphorylation of Akt, a key protein in this pathway, thereby suppressing downstream signaling and promoting apoptosis.[1]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Certain phenanthrene derivatives have been observed to inhibit the phosphorylation of MEK and ERK, contributing to their antiproliferative effects.[1]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is pivotal in inflammation and cancer, promoting cell survival and proliferation. Phenanthrene derivatives have been found to suppress the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[1][9]
Quantitative Anticancer Activity
The cytotoxic efficacy of phenanthrene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Phenanthrene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Lung) | 11.6 | [10][11] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung) | 6.1 | [10][11] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Hep-2 (Epithelial) | 2.81 (µg/mL) | |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Caco-2 (Colon) | 0.97 (µg/mL) | |
| New Phenanthrene Derivative (4) | THP-1 (Leukemia) | 3 | [2][12] |
| New Phenanthrene Derivative (6) | THP-1 (Leukemia) | 6 | [2][12] |
| New Phenanthrene Derivative (7) | THP-1 (Leukemia) | 5 | [2][12] |
| Cymucronin B (3) | U-87 MG (Glioblastoma) | 19.91 | [13] |
| Cymucronin C (9) | U-87 MG (Glioblastoma) | 17.08 | [13] |
| Calanquinone A (6a) | Various | 0.08 - 1.06 (µg/mL) | [9] |
| Denbinobin (6b) | Various | 0.08 - 1.06 (µg/mL) | [9] |
Experimental Protocols for Anticancer Activity Evaluation
A systematic workflow is essential for the comprehensive evaluation of the anticancer potential of phenanthrene derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][8][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][7][16]
-
Cell Treatment: Treat cells with the phenanthrene derivative at its IC50 concentration for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Phenanthrene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[1][2][12]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of phenanthrene derivatives are largely attributed to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[17][18] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[9] For example, certain phenanthrene derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of p38, JNK, and IκBα.[9]
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
This protocol outlines a method for evaluating the anti-inflammatory activity of phenanthrene derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[17]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the phenanthrene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is indicative of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity: Combating Pathogenic Microbes
Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[19][20][21]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenanthrene derivatives is not fully elucidated but is thought to involve the disruption of bacterial cell membranes. For instance, the phenanthrene antibiotic blestriacin has been shown to cause a loss of membrane potential and disrupt the integrity of bacterial membranes.[21]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of phenanthrene derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Phenanthrene Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Aristoloxazine C (1) | Ralstonia solanacearum | 0.05 | [19] |
| Aristoloxazine C (1) | Xanthomonas oryzae | 2.5 | [19] |
| Aristoloxazine C (1) | Erwinia carotovora | 2.5 | [19] |
| Blestriacin | MRSA | 2 - 8 | [21] |
| Dehydrojuncuenin B (12) | MSSA & MRSA | 15.1 (µM) | [22][23] |
| Ensifolin I (14) | MSSA & MRSA | 15.3 (µM) | [22][23] |
| Juncuenin D (15) | MSSA & MRSA | 30.0 - 56.8 (µM) | [22][23] |
| Ensifolin H (17) | MSSA & MRSA | 30.0 - 56.8 (µM) | [22][23] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[24][25][26][27]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenanthrene derivative in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth can also be assessed by measuring the optical density at 600 nm.
Conclusion and Future Directions
Phenanthrene and its derivatives represent a rich and diverse class of molecules with significant potential for the development of new drugs.[1] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, coupled with their synthetic accessibility, makes them an attractive area for further research. Future studies should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as on in-depth mechanistic investigations to fully elucidate their modes of action. Furthermore, the development of novel drug delivery systems could improve the therapeutic efficacy of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kumc.edu [kumc.edu]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula Sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. bosterbio.com [bosterbio.com]
- 17. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. protocols.io [protocols.io]
- 25. static.igem.wiki [static.igem.wiki]
- 26. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Phenanthrenecarboxylic Acid via Haloform Oxidation of 3-Acetylphenanthrene
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-phenanthrenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The phenanthrene scaffold is a core structure in numerous biologically active compounds, and the carboxylic acid functional group provides a critical handle for further molecular elaboration and influences key pharmacological properties.[1][2][3] The described method employs the haloform reaction, a robust and well-established chemical transformation, to efficiently convert the readily available starting material, 3-acetylphenanthrene, into the desired carboxylic acid.[4][5] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical data for successful synthesis and validation.
Introduction and Scientific Rationale
Phenanthrene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The carboxylic acid moiety is a crucial functional group in the design of pharmaceuticals, often serving as a key component of a drug's pharmacophore, enhancing water solubility, and enabling interactions with biological targets.[2][3]
The conversion of a methyl ketone, such as 3-acetylphenanthrene, to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. Among the available methods, the haloform reaction stands out for its reliability and specificity for methyl ketones.[4][6] This reaction offers a direct oxidative cleavage of the C-C bond between the carbonyl group and the methyl group.[7]
Causality of Method Selection: The haloform reaction was selected for this protocol due to several key advantages:
-
Substrate Specificity: It is highly specific for methyl ketones and substrates that can be oxidized to methyl ketones.[4][8]
-
Direct Conversion: It provides a direct route to the carboxylic acid, avoiding multiple protection/deprotection or functional group interconversion steps.
-
Robustness: The reaction is well-documented and tolerant of a wide range of functional groups on the aromatic core, making it a trustworthy method for complex molecules.[9]
This document provides a comprehensive guide to performing this synthesis, grounded in established chemical principles and validated procedures.
Reaction Principle and Mechanism
The synthesis proceeds via the haloform reaction , which converts an acetyl group into a carboxyl group by treatment with a halogen in the presence of a strong base.[4] In this protocol, sodium hypobromite (NaOBr), prepared in situ from bromine (Br₂) and sodium hydroxide (NaOH), serves as the oxidizing agent.
The reaction mechanism unfolds in three main stages:[8][10][11]
-
Enolate Formation and Exhaustive Halogenation: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-proton from the methyl group of 3-acetylphenanthrene to form an enolate. This enolate then acts as a nucleophile, attacking the bromine. This process repeats two more times, with each successive halogenation making the remaining α-protons more acidic, until the tri-halogenated intermediate, 3-(tribromoacetyl)phenanthrene, is formed.[7][8]
-
Nucleophilic Acyl Substitution: A hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tri-halogenated ketone. This forms a tetrahedral intermediate.
-
Cleavage and Acid-Base Reaction: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tribromomethyl anion (⁻CBr₃) as a leaving group.[11] The ⁻CBr₃ anion is a relatively stable leaving group due to the inductive effect of the three bromine atoms.[9] An immediate and irreversible acid-base reaction occurs between the newly formed this compound and the ⁻CBr₃ anion, yielding the final products: sodium 3-phenanthrenecarboxylate and bromoform (CHBr₃). Subsequent acidification protonates the carboxylate to precipitate the desired product.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from starting material to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the haloform reaction on acetylphenanthrene derivatives.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-Acetylphenanthrene | Technical Grade, 95% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Used for hypobromite and as the base. |
| Bromine (Br₂) | Reagent Grade | Acros Organics | Highly corrosive and toxic. Handle in a fume hood. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Sodium Sulfite (Na₂SO₃) | Reagent Grade | VWR | To quench excess bromine. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification. |
| Ethanol | Reagent Grade | Decon Labs | For recrystallization. |
| Deionized Water (H₂O) | N/A | In-house supply | For solutions and washing. |
| Standard Laboratory Glassware | N/A | N/A | Round-bottom flasks, condensers, etc. |
| Magnetic Stirrer/Hotplate | N/A | N/A | |
| Buchner Funnel and Filter Flask | N/A | N/A | For filtration. |
| TLC Plates (Silica Gel 60 F₂₅₄) | N/A | MilliporeSigma | For reaction monitoring. |
Quantitative Reaction Parameters
| Parameter | Value | Moles (mmol) | Molar Eq. |
| 3-Acetylphenanthrene | 5.00 g | 22.7 | 1.0 |
| Sodium Hydroxide (for NaOBr) | 9.1 g | 227 | 10.0 |
| Bromine | 3.2 mL (10.0 g) | 62.5 | 2.75 |
| 1,4-Dioxane (Solvent) | 100 mL | N/A | N/A |
| Water (for NaOBr) | 100 mL | N/A | N/A |
| Expected Product Yield | ~2.6 g (51% theoretical yield) [12] | 11.7 | N/A |
Step-by-Step Procedure
A. Preparation of the Sodium Hypobromite Solution (Perform in a fume hood)
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 9.1 g of sodium hydroxide (NaOH) in 100 mL of deionized water.
-
Cool the NaOH solution to 0-5 °C in an ice-water bath.
-
While stirring vigorously, add 3.2 mL of bromine (Br₂) dropwise to the cold NaOH solution. Caution: This reaction is exothermic. Maintain the temperature below 10 °C during the addition. The solution will turn a pale yellow. This freshly prepared solution of sodium hypobromite should be used immediately.
B. Haloform Reaction
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 5.0 g of 3-acetylphenanthrene in 100 mL of 1,4-dioxane.
-
Gently heat the solution to 40 °C to ensure complete dissolution of the starting material.[13]
-
Transfer the freshly prepared, cold sodium hypobromite solution to the dropping funnel.
-
Add the hypobromite solution dropwise to the stirred 3-acetylphenanthrene solution over approximately 20-30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 40-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
C. Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench any excess hypobromite by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the yellow color disappears.
-
Transfer the mixture to a 1 L beaker and carefully acidify by adding concentrated hydrochloric acid (HCl) dropwise while stirring. A precipitate of the crude carboxylic acid will form. Continue adding HCl until the pH is ~1-2 (check with pH paper).
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely.
D. Purification and Characterization
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals under vacuum.
-
Characterize the final product to confirm its identity and purity:
-
Melting Point: Compare with the literature value (249-251 °C).[]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them with known data for this compound.[15]
-
Safety and Handling Precautions
-
Bromine (Br₂): Is highly toxic, volatile, and causes severe chemical burns. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Is a strong caustic. Avoid contact with skin and eyes. The dissolution in water is highly exothermic.
-
1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Handle with care and avoid inhalation.
-
Concentrated Acids (HCl): Are highly corrosive. Handle with appropriate PPE.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound from 3-acetylphenanthrene using the haloform reaction. By providing a clear mechanistic rationale and a validated step-by-step procedure, this guide serves as an essential resource for researchers in organic synthesis and drug development. The successful synthesis of this compound opens avenues for the development of novel phenanthrene-based therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. Haloform Reaction [organic-chemistry.org]
- 6. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Haloform Reaction of 3-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Conversion of a Polycyclic Aromatic Ketone
The haloform reaction is a venerable and powerful tool in organic synthesis, enabling the conversion of methyl ketones into carboxylic acids.[1][2] This transformation, which involves the cleavage of a carbon-carbon bond, is particularly valuable in the synthesis of complex molecules and in drug development, where the carboxylic acid moiety is a key functional group.[1][2] This application note provides a detailed guide to the haloform reaction of 3-acetylphenanthrene, a polycyclic aromatic methyl ketone, to yield phenanthrene-3-carboxylic acid. Phenanthrene and its derivatives are scaffolds of significant interest in medicinal chemistry, exhibiting a range of biological activities.[3] The protocol herein is designed to be a robust and reproducible method for researchers engaged in the synthesis of such compounds.
Underlying Principles: The Haloform Reaction Mechanism
The haloform reaction proceeds via a two-stage mechanism under basic conditions: exhaustive α-halogenation followed by nucleophilic acyl substitution.[1][4]
-
Enolate Formation and Polyhalogenation : The reaction is initiated by the abstraction of an acidic α-proton from the methyl group of 3-acetylphenanthrene by a hydroxide ion, forming an enolate.[5] This enolate then acts as a nucleophile, attacking the halogen (e.g., bromine or the hypohalite formed in situ).[5][6] This process repeats two more times, with each successive halogenation making the remaining α-protons more acidic, leading to rapid formation of a trihalomethyl ketone intermediate.[4][7]
-
Nucleophilic Attack and Cleavage : A hydroxide ion then attacks the electrophilic carbonyl carbon of the trihalogenated intermediate.[4][5] This is followed by the cleavage of the carbon-carbon bond, releasing a stable trihalomethyl anion as a leaving group.[4][6]
-
Acid-Base Reaction : The final step is an acid-base reaction where the trihalomethyl anion deprotonates the newly formed carboxylic acid to yield the carboxylate salt and the haloform (e.g., bromoform or chloroform).[5] Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.[8]
Visualizing the Mechanism
Caption: Figure 1 illustrates the key steps in the haloform reaction of 3-acetylphenanthrene.
Experimental Protocol
This protocol is adapted from established procedures for haloform reactions on aromatic ketones.[3][9] Researchers should perform a risk assessment and adhere to all institutional safety guidelines before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Acetylphenanthrene | Technical, 90%+ | e.g., Sigma-Aldrich | 2039-76-1 | Starting material.[10] |
| Bromine (Br₂) | Reagent grade | e.g., Fisher Scientific | 7726-95-6 | Highly toxic and corrosive. Handle only in a certified fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, 97%+ | e.g., VWR | 1310-73-2 | Corrosive base. |
| Dioxane | Anhydrous | e.g., Acros Organics | 123-91-1 | Solvent. Peroxide formation possible; use from a freshly opened bottle. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., EMD Millipore | 7647-01-0 | Used for acidification during workup. |
| Diethyl Ether or Dichloromethane | ACS Grade | Various | Various | Extraction solvent. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Various | 7757-83-7 | For quenching excess bromine. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | 7487-88-9 | Drying agent. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical or magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
pH paper or pH meter
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Dissolution of Starting Material : In a three-necked round-bottom flask equipped with a stirrer and an addition funnel, dissolve 3-acetylphenanthrene (e.g., 10.0 g, 45.4 mmol) in dioxane (e.g., 200 mL).[3]
-
Preparation of Sodium Hypobromite Solution : In a separate flask, prepare the sodium hypobromite solution by slowly adding bromine (e.g., 9.0 mL, 175 mmol) to a pre-cooled (0 °C) solution of sodium hydroxide (e.g., 25.0 g, 625 mmol) in 200 mL of deionized water.[3] Caution: This addition is exothermic and should be performed slowly in an ice bath within a fume hood. The reddish-brown bromine should dissolve to form a pale yellow solution.[11]
-
Reaction Initiation : With vigorous stirring, add the freshly prepared sodium hypobromite solution dropwise to the solution of 3-acetylphenanthrene via the addition funnel over approximately 30-45 minutes. Maintain the reaction temperature below 20 °C using an ice bath during the addition.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Part B: Workup and Purification
-
Quenching : Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of excess hypobromite is discharged.
-
Solvent Removal : Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the dioxane.
-
Extraction : Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL) to remove any unreacted starting material and the bromoform byproduct. The desired carboxylate salt will remain in the aqueous layer.[12]
-
Acidification : Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of phenanthrene-3-carboxylic acid should form.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying : Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is around 51%.[9]
-
Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as toluene or a mixture of ethanol and water.
Workflow Visualization
Caption: Figure 2 outlines the major steps from starting material to final product.
Safety and Handling
-
3-Acetylphenanthrene : Harmful if swallowed and causes skin and eye irritation.[13][14] Avoid inhalation of dust.[15]
-
Bromine : Extremely toxic, corrosive, and a strong oxidizing agent.[16] Causes severe burns upon contact and is fatal if inhaled.[17] All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, splash goggles, and a lab coat.[16][18]
-
Sodium Hydroxide : Corrosive and can cause severe burns. Handle with care.
-
Dioxane : Flammable and a potential peroxide-former. Ensure it is used away from ignition sources and is tested for peroxides if not from a recently opened container.
-
General : The reaction is exothermic, especially during the preparation of the hypobromite solution.[19] Proper temperature control is crucial to prevent runaway reactions. Ensure adequate ventilation at all times.[20]
Characterization of the Product
The final product, phenanthrene-3-carboxylic acid, can be characterized using standard analytical techniques:
-
Melting Point : The reported melting point is approximately 269 °C.[21]
-
¹H NMR : The carboxylic acid proton typically appears as a broad singlet far downfield (~12 ppm).[22] The aromatic protons will show a complex splitting pattern consistent with the phenanthrene core.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[22]
-
Infrared (IR) Spectroscopy : Look for a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient hypobromite; low reaction temperature. | Add more hypobromite solution. Gently warm the reaction mixture (40-50 °C) and monitor by TLC. |
| Low Yield | Product loss during workup; incomplete reaction. | Ensure the aqueous layer is thoroughly acidified to precipitate all the product. Minimize transfers and washings. |
| Oily Product | Presence of bromoform or unreacted starting material. | Ensure thorough extraction with an organic solvent before acidification. Recrystallize the crude product. |
Conclusion
The haloform reaction provides an effective and direct route for the synthesis of phenanthrene-3-carboxylic acid from 3-acetylphenanthrene. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive resource for scientists in academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Haloform reaction - Wikipedia [en.wikipedia.org]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. actascientific.com [actascientific.com]
- 9. prepchem.com [prepchem.com]
- 10. 3-Acetylphenanthrene technical grade, 90 2039-76-1 [sigmaaldrich.com]
- 11. Reaction of Halogens with Sodium Hydroxide - SPM Chemistry [spmchemistry.blog.onlinetuition.com.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. Cas 2039-76-1,3-ACETYLPHENANTHRENE | lookchem [lookchem.com]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 17. science.cleapss.org.uk [science.cleapss.org.uk]
- 18. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 19. quora.com [quora.com]
- 20. Lab Procedure [chem.fsu.edu]
- 21. 3-phenanthrene carboxylic acid [stenutz.eu]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Oxidation of 3-Substituted Phenanthrenes
Introduction: Navigating the Oxidation of the Phenanthrene Core
Phenanthrene, a fundamental polycyclic aromatic hydrocarbon (PAH), and its derivatives are key structural motifs in a vast array of natural products, pharmaceuticals, and materials science. The targeted oxidation of the phenanthrene nucleus, particularly at the electronically rich 9,10-positions to yield phenanthrene-9,10-diones, is a critical transformation for the synthesis of complex molecules and for studying the metabolic fate of PAHs.[1][2] This guide provides a comprehensive overview of the methodologies and underlying principles for the oxidation of phenanthrenes bearing a substituent at the 3-position.
The presence of a substituent on the phenanthrene ring introduces a layer of complexity and opportunity. The electronic nature and position of this group can significantly influence the reactivity of the entire molecule, dictating the feasibility, efficiency, and outcome of the oxidation reaction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the successful oxidation of 3-substituted phenanthrenes.
The Decisive Role of the 3-Substituent: An Electronic Tug-of-War
The oxidation of phenanthrene to its corresponding 9,10-dione is not an electrophilic aromatic substitution, but rather a direct attack on the electron-rich double bond of the central ring. Nevertheless, the electronic character of a substituent at the 3-position exerts a significant influence on the electron density of the entire aromatic system, thereby affecting the susceptibility of the 9,10-positions to oxidation.[3][4]
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups increase the electron density of the phenanthrene core through resonance and inductive effects. This enhanced electron density generally makes the molecule more susceptible to oxidation. However, these groups are also prone to oxidation themselves, which can lead to undesired side reactions and lower yields of the target 9,10-dione. Careful selection of the oxidizing agent and reaction conditions is paramount to achieve selective oxidation of the 9,10-positions while preserving the integrity of the electron-donating substituent.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), acetyl (-COCH₃), and halogens (e.g., -Br) decrease the electron density of the phenanthrene ring. This deactivation can make the oxidation more challenging, often requiring harsher reaction conditions (e.g., higher temperatures, stronger oxidants) to proceed at a reasonable rate. The advantage of these substituents is their general stability under oxidative conditions, which can lead to cleaner reactions and higher yields of the desired substituted phenanthrene-9,10-dione.
A study on the metabolic oxidation of 2- and 3-methylphenanthrene demonstrated that the position of the methyl group influences whether oxidation occurs on the aromatic ring or the alkyl side chain, highlighting the directing effect of substituents.[4][5][6] While this is a biological system, the underlying principles of electronic influence are transferable to chemical oxidation.
Key Oxidation Methodologies and Protocols
The choice of oxidizing agent is critical and depends on the nature of the 3-substituent and the desired outcome. The most common and robust methods involve chromium(VI) reagents and, more recently, ruthenium-based catalysts.
Chromic Acid Oxidation: The Classic Workhorse
Chromic acid (H₂Cr₂O₇), typically generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇ or Na₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, is a powerful and widely used oxidant for this transformation.[7][8]
General Mechanism of Chromic Acid Oxidation:
The reaction is believed to proceed through an initial attack of the chromic acid on the electron-rich 9,10-double bond of the phenanthrene. This is followed by a series of steps, likely involving the formation of a diol intermediate which is then further oxidized to the diketone.[6]
Figure 1: A simplified workflow for the chromic acid oxidation of a 3-substituted phenanthrene.
Protocol 1: General Procedure for Chromic Acid Oxidation of 3-Substituted Phenanthrenes
This protocol is a general guideline and may require optimization based on the specific substituent.
Materials:
-
3-Substituted Phenanthrene
-
Chromium trioxide (CrO₃) or Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water
-
Sodium bisulfite (for workup)
-
Sodium carbonate (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 3-substituted phenanthrene in glacial acetic acid.
-
Prepare a solution of the chromium(VI) reagent in a mixture of water and concentrated sulfuric acid. Caution: This solution is highly corrosive and a strong oxidant. Handle with extreme care in a fume hood.
-
Slowly add the oxidant solution to the stirred phenanthrene solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific reaction temperature (typically between 60-100 °C).[2][9]
-
After the addition is complete, continue to stir the reaction mixture at the desired temperature for a specified period (e.g., 1-3 hours) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Collect the precipitated crude product by vacuum filtration.
-
To remove unreacted starting material and other impurities, the crude product can be purified by treating it with a hot sodium bisulfite solution, followed by filtration. The desired quinone forms a soluble adduct.
-
The filtrate is then treated with sodium carbonate to precipitate the purified phenanthrene-9,10-dione.
-
Collect the purified product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Example: Oxidation of 3-Bromo-6-methylphenanthrene [1]
This specific example from the literature provides a concrete application of the general protocol.
| Parameter | Value |
| Starting Material | 3-Bromo-6-methylphenanthrene |
| Oxidant | CrO₃ in 60% aqueous acetic acid |
| Solvent | 100% Acetic Acid |
| Temperature | 60 °C |
| Reaction Time | 1 hour |
| Yield | 65% |
Ruthenium-Catalyzed Oxidation: A Milder Alternative
Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like ruthenium(III) chloride (RuCl₃) with a co-oxidant such as sodium periodate (NaIO₄), offers a milder and often more selective method for the oxidation of PAHs.[10][11] This method can be particularly advantageous when dealing with sensitive functional groups.
General Mechanism of Ruthenium-Catalyzed Oxidation:
The catalytic cycle involves the oxidation of the ruthenium precursor to the highly reactive RuO₄, which then oxidizes the phenanthrene. The reduced ruthenium species is then re-oxidized by the co-oxidant to continue the cycle.
Figure 2: A simplified representation of the ruthenium-catalyzed oxidation of a 3-substituted phenanthrene.
Protocol 2: General Procedure for Ruthenium-Catalyzed Oxidation of 3-Substituted Phenanthrenes
This protocol is based on general procedures for PAH oxidation and may need to be adapted for specific substrates.[10]
Materials:
-
3-Substituted Phenanthrene
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted phenanthrene in a mixture of acetonitrile and water.
-
Add a catalytic amount of RuCl₃·xH₂O to the solution.
-
Add an excess of sodium periodate (the co-oxidant) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) to destroy any remaining oxidant.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Considerations for Specific 3-Substituents
While general protocols provide a starting point, the nature of the 3-substituent necessitates specific considerations:
-
3-Methoxyphenanthrene: The methoxy group is electron-donating and can be susceptible to oxidation. Milder conditions and careful control of the oxidant stoichiometry are recommended to favor oxidation at the 9,10-positions over demethylation or ring-opening. Ruthenium-catalyzed methods may be preferable.[12][13]
-
3-Nitrophenanthrene: The nitro group is strongly electron-withdrawing and deactivates the ring, making oxidation more difficult. Harsher conditions, such as higher temperatures and a larger excess of chromic acid, may be required. The nitro group is generally stable to these conditions.
-
3-Aminophenanthrene: The amino group is a strong electron-donating group and is highly susceptible to oxidation. Protection of the amino group (e.g., as an amide) prior to oxidation is often necessary to prevent the formation of complex and undesired side products.
-
3-Acetylphenanthrene: The acetyl group is electron-withdrawing and deactivates the ring. Similar to the nitro-substituted analogue, more forcing conditions may be needed for the oxidation to proceed efficiently. The acetyl group is typically stable under these conditions.
Conclusion and Future Outlook
The oxidation of 3-substituted phenanthrenes is a nuanced yet powerful transformation in organic synthesis. A thorough understanding of the electronic effects of the substituent is crucial for selecting the appropriate methodology and optimizing reaction conditions. While chromic acid remains a reliable and potent oxidant, modern catalytic methods, such as those employing ruthenium, offer milder and potentially more selective alternatives, especially for substrates with sensitive functional groups.
As the demand for complex and precisely functionalized polycyclic aromatic compounds continues to grow in fields ranging from medicinal chemistry to materials science, the development of even more efficient, selective, and environmentally benign oxidation methods will be a key area of future research. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the intricacies of oxidizing the 3-substituted phenanthrene core.
References
- 1. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. prepchem.com [prepchem.com]
- 9. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification of 3-Phenanthrenecarboxylic Acid by Recrystallization: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenanthrenecarboxylic acid (3-PCA) is a polycyclic aromatic carboxylic acid with a rigid structure that makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The purity of 3-PCA is paramount for its successful application, as impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material properties. This application note provides a comprehensive, field-proven guide to the purification of 3-PCA using recrystallization, a fundamental technique for purifying crystalline solids. We delve into the theoretical principles, solvent selection strategies, a detailed step-by-step protocol, and methods for purity assessment, ensuring researchers can obtain high-purity 3-PCA for demanding applications.
Introduction: The Rationale for High-Purity 3-PCA
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH)[1]. Its carboxylic acid functional group provides a reactive handle for derivatization, making it an important intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules[2]. Impurities in the starting material can be structural analogs, unreacted starting materials from synthesis, or by-products, which can interfere with subsequent reactions and compromise the integrity of the final product[].
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system[4]. The core principle is that the solubility of most solids increases with temperature[5]. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the more soluble impurities behind in the solution (mother liquor)[6]. This guide provides the necessary framework to apply this technique effectively to 3-PCA.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of 3-PCA is essential for developing a successful recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [1][7] |
| Molecular Weight | 222.24 g/mol | [7][8] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 269-270 °C | [7][8] |
| Solubility Profile | Sparingly soluble in water; soluble in some organic solvents like DMSO (slightly) and heated Methanol (very slightly). | [2][8] |
The high melting point of 3-PCA is a key consideration; the chosen recrystallization solvent must have a boiling point significantly lower than 270 °C to prevent the compound from "oiling out" (melting instead of dissolving)[9].
The Crucial Role of Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should meet the following four criteria[9]:
-
High Solvency at High Temperatures: The solvent must dissolve the compound completely when hot or boiling.
-
Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.
-
Favorable Impurity Solubility: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
Given the aromatic and carboxylic acid functionalities of 3-PCA, suitable solvents are typically moderately polar. Aromatic carboxylic acids can often be purified from alcohols, aqueous alcohol mixtures, toluene, or acetic acid[10].
Recommended Solvent Systems for 3-PCA:
-
Single-Solvent System (Toluene): Toluene is a good choice as its aromatic nature aligns with the "like-dissolves-like" principle for the phenanthrene core[11]. Its boiling point (111 °C) is well below the melting point of 3-PCA.
-
Mixed-Solvent System (Ethanol/Water): This is a frequently effective pair for moderately polar organic molecules[9]. 3-PCA is likely soluble in hot ethanol but less soluble in water. The procedure involves dissolving the acid in a minimum of hot ethanol, followed by the dropwise addition of hot water until the solution becomes faintly cloudy (the saturation point). This indicates that the solution is saturated, and crystals will form upon cooling.
Experimental Protocol: Step-by-Step Purification
This protocol outlines the complete workflow for the recrystallization of 3-PCA. It is essential to perform this procedure in a well-ventilated fume hood.
Materials and Equipment
-
Crude this compound
-
Toluene or Ethanol (Reagent Grade)
-
Deionized Water (if using mixed-solvent system)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Stemless or short-stemmed funnel[12]
-
Fluted filter paper[12]
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Oven or vacuum desiccator for drying
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 3-PCA via recrystallization.
Detailed Procedural Steps
-
Dissolution: Place the crude 3-PCA (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 20-30 mL of toluene) and begin heating the mixture on a hot plate with stirring. Add more solvent in small increments until the 3-PCA just dissolves completely[5]. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires decolorizing carbon, a hot filtration step is necessary[4].
-
Place a stemless or short-stemmed funnel with fluted filter paper over a second Erlenmeyer flask on the hot plate.
-
Allow the apparatus to heat up by passing some hot solvent vapor through it to prevent premature crystallization in the funnel[12].
-
Once the dissolution flask is boiling, carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the first flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
-
-
Crystallization: Remove the flask containing the hot, clear filtrate from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals[5]. Rushing this step by placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals by further decreasing the solubility of the 3-PCA.
-
Isolation (Vacuum Filtration): Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing soluble impurities. Use a minimal amount of solvent to avoid dissolving a significant portion of the purified product.
-
Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight. This can be done in a drying oven set to a moderate temperature (e.g., 60-80 °C, ensuring it is well below the melting point) or, for higher purity, in a vacuum desiccator.
Purity Assessment and Characterization
The success of the purification must be verified empirically.
-
Melting Point Analysis: This is one of the simplest and most effective methods for assessing purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The purified 3-PCA should exhibit a sharp melting point close to the literature value of 269-270 °C[7][8].
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product by TLC. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For rigorous quality control, techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy can be used to confirm the chemical structure and absence of impurity signals.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" | Solution is supersaturated; cooling is too rapid; solvent boiling point is too high. | Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. |
| No crystals form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation[6]. Add a "seed crystal" of pure compound if available. |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much cold solvent. | Ensure minimum solvent is used for dissolution. Keep the filtration apparatus hot. Use only a minimal amount of ice-cold solvent for washing. |
| Crystals are colored | Colored impurities are present. | In the dissolution step, after the solid dissolves, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Conclusion
Recrystallization is an indispensable technique for obtaining high-purity this compound. By carefully selecting a suitable solvent system and meticulously following the protocol of dissolution, filtration, crystallization, and isolation, researchers can effectively remove impurities. The final purity should always be validated through analytical methods such as melting point determination. This robust protocol serves as a reliable foundation for producing research-grade 3-PCA, ensuring the integrity and success of subsequent scientific endeavors.
References
- 1. This compound | C15H10O2 | CID 24056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. amherst.edu [amherst.edu]
- 7. 3-phenanthrene carboxylic acid [stenutz.eu]
- 8. 7470-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Phenanthrenecarboxylic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Phenanthrenecarboxylic acid. As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, accurate determination of this compound is critical in various fields, including environmental monitoring, pharmaceutical development, and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, from sample preparation to data analysis, and offers insights into the rationale behind the methodological choices. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS RN: 7470-14-6) is a carboxylic acid derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] PAHs are a class of organic compounds that are widespread environmental contaminants, with some being identified as mutagenic and carcinogenic.[2] The presence of a carboxylic acid functional group on the phenanthrene structure imparts different physicochemical properties compared to its parent compound, influencing its solubility, reactivity, and biological interactions.[3] The accurate quantification of this compound is therefore essential for toxicological studies, environmental assessment, and as a quality control parameter in chemical synthesis and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[4] Reversed-phase HPLC, in particular, is well-suited for the analysis of hydrophobic compounds like PAHs and their derivatives.[5][6] This application note describes a validated HPLC method that provides a reliable and efficient means for the analysis of this compound. The method is designed to be readily implemented in a laboratory setting with standard HPLC equipment.
Experimental
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Trifluoroacetic acid (TFA): HPLC grade
-
Methanol (MeOH): HPLC grade (for sample preparation)
-
0.45 µm Syringe filters: (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Pump: Isocratic or gradient-capable binary pump
-
Autosampler: Capable of injecting 10-20 µL
-
Column Compartment: Thermostatted to maintain a constant temperature
-
Detector: UV-Vis or Photodiode Array (PDA) detector
-
Data Acquisition and Processing Software
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and detection of this compound. A reversed-phase C18 column is chosen due to its hydrophobicity, which provides good retention for the aromatic analyte. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The addition of a small amount of trifluoroacetic acid (TFA) to the aqueous phase helps to suppress the ionization of the carboxylic acid group, resulting in improved peak shape and retention time reproducibility.[7] UV detection is performed at a wavelength where this compound exhibits significant absorbance, which is typically in the range of 250-275 nm for phenanthrene derivatives.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or acetonitrile. Sonication can be employed to enhance extraction efficiency.[9]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Caption: HPLC analysis workflow for this compound.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[10][11][12] The validation parameters assessed were linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested concentration range.
Accuracy
Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a sample matrix at three different concentration levels. The percentage recovery was calculated. The method demonstrated good accuracy, with recovery values typically between 98% and 102%.
Precision
The precision of the method was assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was evaluated by repeating the analysis on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, indicating high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, defined as the lowest concentration of the analyte that can be reliably detected, was found to be approximately 0.1 µg/mL (signal-to-noise ratio of 3:1). The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was determined to be approximately 0.3 µg/mL (signal-to-noise ratio of 10:1).
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | ~0.1 |
| LOQ (µg/mL) | - | ~0.3 |
Data Analysis and Interpretation
The quantification of this compound in a sample is performed by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions. The concentration is then calculated using the regression equation of the calibration curve.
Caption: Relationship between chromatographic parameters and separation quality.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Active sites on the column packing- pH of the mobile phase is close to the pKa of the analyte | - Use a column with end-capping- Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation | - Optimize the gradient profile- Replace the column |
| Variable Retention Times | - Inconsistent mobile phase preparation- Pump malfunction- Temperature fluctuations | - Prepare fresh mobile phase daily and degas thoroughly- Check the pump for leaks and ensure proper functioning- Use a column thermostat |
| Baseline Noise | - Contaminated mobile phase or detector cell- Air bubbles in the system | - Use high-purity solvents and filter the mobile phase- Purge the system to remove air bubbles |
Conclusion
This application note provides a detailed and validated HPLC method for the quantitative analysis of this compound. The described protocol, utilizing a reversed-phase C18 column and UV detection, is demonstrated to be linear, accurate, and precise. This method is suitable for routine analysis in quality control, environmental monitoring, and research and development settings, providing a reliable tool for scientists and professionals working with this class of compounds.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. jocpr.com [jocpr.com]
- 3. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Derivatization of 3-Phenanthrenecarboxylic Acid for Biological Studies: Application Notes and Protocols
An In-Depth Technical Guide
Abstract: Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 3-Phenanthrenecarboxylic acid is a key scaffold within this class, offering a reactive handle—the carboxylic acid group—for chemical modification.[4] Derivatization of this moiety is a critical strategy to modulate physicochemical properties such as solubility and lipophilicity, enhance therapeutic efficacy, and introduce reporter tags for mechanistic studies. This guide provides a comprehensive overview of the principal derivatization strategies for this compound, complete with detailed, validated protocols and expert insights for researchers in medicinal chemistry and drug development.
Rationale for Derivatization in Biological Research
The carboxylic acid functional group is a versatile starting point for chemical synthesis. For a molecule like this compound, derivatization serves several key purposes in a biological context:
-
Modulation of Physicochemical Properties: The native carboxylic acid is polar and ionizable. Converting it to esters or amides can significantly increase lipophilicity, potentially enhancing membrane permeability and altering pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives (e.g., various esters and amides) allows for systematic exploration of how different functional groups impact biological activity. This is fundamental to identifying pharmacophores and optimizing lead compounds.
-
Introduction of Reporter Groups: For tracking and quantification, the carboxylic acid can be tagged with fluorescent labels for use in cellular imaging or high-performance liquid chromatography (HPLC) with fluorescence detection.[5][6] This is essential as most carboxylic acids are not natively fluorescent.[5]
-
Bioconjugation: The carboxyl group can be activated to link the phenanthrene scaffold to other molecules, such as peptides, polymers, or targeting ligands, to create multifunctional therapeutic or diagnostic agents.
Core Derivatization Methodologies
The primary strategies for modifying the carboxylic acid of this compound involve esterification and amidation. These reactions are robust, well-documented, and adaptable to a wide range of substrates.
Esterification: Tuning Lipophilicity
Esterification converts the polar carboxylic acid into a less polar ester. The most common method is the Fischer-Speier esterification, an acid-catalyzed condensation with an alcohol.[7][8]
Causality: The reaction is driven by an equilibrium.[8] An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][9] To drive the reaction to completion, either the alcohol is used in large excess, or the water byproduct is removed during the reaction (e.g., via a Dean-Stark apparatus).[9][10]
Caption: Workflow for Fischer-Speier Esterification.
Amidation: Creating Stable Bio-conjugates
Amidation forms a highly stable amide bond, which is resistant to hydrolysis under physiological conditions. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated."
Causality: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for activation. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a primary or secondary amine to form the amide bond, releasing a soluble urea byproduct.[12] Additives like N-hydroxysuccinimide (NHS) can be used to form a more stable active ester intermediate, which can improve reaction efficiency, especially with less reactive amines.
Caption: Activation and coupling in EDC-mediated amidation.
Fluorescent Labeling
Introducing a fluorescent tag is crucial for visualizing the molecule in cells or for sensitive detection.[5] This is typically achieved by forming an ester or amide bond with a fluorophore that contains a reactive alcohol, amine, or alkyl halide.
Causality: The choice of labeling chemistry depends on the desired stability and the functional groups on the fluorophore.
-
Ester Linkage: Reacting the carboxylate anion of this compound with a fluorescent alkyl halide (e.g., 9-chloromethylanthracene) forms a fluorescent ester. This reaction is often facilitated by a mild base and a phase-transfer catalyst.[5][13]
-
Amide Linkage: EDC/NHS coupling with an amine-containing fluorophore creates a more stable amide bond, which is preferable for applications involving harsh conditions.[12]
Table 1: Comparison of Common Fluorescent Labeling Strategies for Carboxylic Acids
| Strategy | Reagent Type | Linkage Formed | Key Advantages | Key Considerations |
|---|---|---|---|---|
| Alkyl Halide Derivatization | Fluorescent Alkyl Halide (e.g., 9-CMA) | Ester | Simple, one-step reaction. | Ester bond may be liable to hydrolysis; reagent can react with other nucleophiles (e.g., thiols).[14] |
| Carbodiimide Coupling | Amine-containing Fluorophore + EDC/NHS | Amide | Forms highly stable bond; high specificity.[12] | Multi-step process (activation then coupling); requires anhydrous conditions for best results. |
Detailed Application Protocols
Disclaimer: All laboratory procedures should be conducted in a fume hood with appropriate personal protective equipment (PPE). Reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of Methyl 3-Phenanthroate via Fischer Esterification
Objective: To synthesize the methyl ester of this compound to increase its lipophilicity for cell-based assays.
Materials:
-
This compound
-
Methanol (anhydrous, excess)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.5 mmol).
-
Add 50 mL of anhydrous methanol. The acid may not fully dissolve initially.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.
-
Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to obtain Methyl 3-Phenanthroate as a solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Protocol 2: Synthesis of N-Benzyl-3-phenanthrenecarboxamide via EDC Coupling
Objective: To synthesize an amide derivative to explore SAR and create a stable linkage.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 500 mg, 2.25 mmol) in 15 mL of anhydrous DMF.
-
Add NHS (310 mg, 2.7 mmol, 1.2 eq) and EDC (520 mg, 2.7 mmol, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid (formation of the NHS-ester).
-
In a separate vial, dissolve benzylamine (265 mg, 2.47 mmol, 1.1 eq) in 5 mL of anhydrous DMF.
-
Add the benzylamine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor by TLC.
-
Pour the reaction mixture into 100 mL of cold water and stir. A precipitate should form.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry.
Table 2: Common Reagents for Amide Coupling
| Reagent | Full Name | Byproduct | Notes |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Common, easy to remove byproduct. |
| DCC | Dicyclohexylcarbodiimide | Insoluble urea (DCU) | Byproduct precipitates and can be filtered off. Can be a skin sensitizer. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient, especially for hindered substrates; reduces racemization. |
Protocol 3: Fluorescent Labeling with 9-Chloromethylanthracene (9-CMA)
Objective: To prepare a fluorescently tagged derivative of this compound for HPLC analysis and cellular imaging.
Materials:
-
This compound
-
9-Chloromethylanthracene (9-CMA)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (anhydrous, HPLC grade)
-
Thermostatic heating block
Procedure:
-
In a 10 mL vial, dissolve this compound (e.g., 22 mg, 0.1 mmol) in 2 mL of anhydrous acetonitrile.
-
Add anhydrous K₂CO₃ (28 mg, 0.2 mmol) to deprotonate the carboxylic acid.
-
Add 9-CMA (25 mg, 0.11 mmol) and TBAB (3 mg, 0.01 mmol) as a phase-transfer catalyst.[5]
-
Seal the vial and heat the mixture at 60°C for 2 hours, protected from light.
-
Monitor the reaction by reverse-phase TLC or HPLC with a fluorescence detector.
-
Once complete, cool the reaction, filter off the K₂CO₃, and dilute the solution for direct analysis or purification.
-
Purification: For biological applications, the product must be purified. Preparative reverse-phase HPLC is the method of choice.
-
Characterization: The purified product should be analyzed by High-Resolution Mass Spectrometry (HRMS) to confirm its identity and by analytical HPLC to confirm its purity.
Biological Evaluation of Derivatives
The synthesized derivatives can be evaluated in various biological assays. Phenanthrene compounds have shown promise in oncology, inflammation, and infectious diseases.[1][3][15]
-
Anticancer Activity: Derivatives can be screened for cytotoxicity against a panel of cancer cell lines (e.g., HepG2, MCF-7, HeLa) using the MTT assay.[16] This allows for the determination of IC₅₀ values and comparison with the parent compound and standard chemotherapeutic agents.
-
Anti-inflammatory Activity: The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[16]
-
Cellular Uptake and Localization: Fluorescently labeled derivatives can be incubated with live cells. Confocal microscopy can then be used to visualize their uptake, determine their rate of entry, and identify their subcellular localization (e.g., cytoplasm, mitochondria, nucleus).
Caption: A typical workflow for the biological evaluation of new derivatives.
Conclusion
The derivatization of this compound is a powerful and essential strategy for advancing its potential as a biologically active agent. Through well-established chemical transformations such as esterification and amidation, researchers can fine-tune the molecule's properties to enhance activity, enable mechanistic studies, and develop novel therapeutic and diagnostic tools. The protocols and insights provided in this guide offer a robust framework for the rational design and synthesis of novel phenanthrene-based compounds for biological exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-phenanthrene carboxylic acid [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Phenanthrenecarboxylic Acid as a Premier Building Block in Organic Synthesis
Abstract
3-Phenanthrenecarboxylic acid, a polycyclic aromatic hydrocarbon (PAH) bearing a carboxylic acid functionality, has emerged as a cornerstone in the edifice of modern organic synthesis. Its rigid, planar, and electron-rich phenanthrene core, combined with the versatile reactivity of the carboxyl group, renders it an invaluable synthon for the construction of complex molecular architectures. This application note provides an in-depth exploration of this compound's utility, presenting detailed protocols for its derivatization into high-value esters and amides. Furthermore, it delves into its burgeoning role in the design and synthesis of advanced materials, such as metal-organic frameworks (MOFs), and its incorporation into medicinally relevant scaffolds. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction: The Strategic Advantage of the Phenanthrene Scaffold
The phenanthrene moiety is a privileged structure in both materials science and medicinal chemistry.[1] Its extended π-system imparts unique photophysical properties, making it a desirable component in organic light-emitting diodes (OLEDs) and molecular sensors. In the pharmaceutical realm, the phenanthrene nucleus is found in a variety of bioactive natural products and synthetic drugs.[2][3]
This compound provides a strategic entry point for accessing these complex molecules. The carboxylic acid group at the 3-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This document will elucidate the practical applications of this compound, supported by robust and reproducible protocols.
Foundational Transformations: Esterification and Amidation
The conversion of the carboxylic acid moiety into esters and amides represents the most fundamental and widely employed application of this compound. These transformations are pivotal for modulating the solubility, bioavailability, and binding characteristics of phenanthrene-containing molecules.
Esterification: Tuning Lipophilicity and Material Properties
The synthesis of phenanthrene esters is a common strategy to enhance the lipophilicity of a molecule or to generate precursors for further reactions. The classical Fischer-Speier esterification and modern coupling methods are both applicable.
This method is a cost-effective and straightforward approach for the synthesis of simple alkyl esters of this compound.[4] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[5]
Reaction Scheme:
Figure 1: General workflow for Fischer-Speier Esterification.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Methanol (or other alcohol) | Anhydrous | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexanes).[6]
Amidation: Forging Connections to Bioactive Moieties
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the phenanthrene scaffold to amino acids, peptides, and other amine-containing pharmacophores.[7] While direct thermal amidation is possible, the use of coupling agents is generally preferred to achieve higher yields and milder reaction conditions.
This protocol offers a greener and more atom-economical approach to amidation, avoiding the use of stoichiometric coupling reagents.[8][9]
Reaction Scheme:
Figure 2: General workflow for Boric Acid-Catalyzed Amidation.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., Benzylamine) | ≥98% | Commercially Available |
| Boric Acid (H₃BO₃) | Reagent Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Procedure:
-
To a two-necked round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), boric acid (5-10 mol%), and toluene.[10]
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-20 hours).
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature and pour it into hexanes to precipitate the product.
-
Collect the solid by suction filtration and wash with water to remove any residual boric acid.
-
The crude amide can be further purified by recrystallization or column chromatography if necessary.
Advanced Applications: Crafting Functional Materials and Bioactive Molecules
The utility of this compound extends beyond simple derivatization. It serves as a critical building block in the synthesis of sophisticated functional materials and complex bioactive molecules.
Ligand in Metal-Organic Frameworks (MOFs)
The rigid and aromatic nature of the phenanthrene backbone, coupled with the coordinating ability of the carboxylate group, makes this compound an excellent ligand for the construction of MOFs.[1] These crystalline porous materials have vast applications in gas storage, separation, and catalysis.
Hydrothermal synthesis is a common method for growing high-quality MOF crystals.[11] The following is a general protocol that can be adapted for the synthesis of various metal-phenanthrene carboxylate MOFs.
Workflow Diagram:
Figure 3: General workflow for Hydrothermal MOF Synthesis.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Metal Salt (e.g., Zn(NO₃)₂·6H₂O) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Procedure:
-
In a glass vial, dissolve this compound (1.0 eq) and a suitable metal salt (e.g., zinc nitrate hexahydrate, 1.0 eq) in a solvent mixture, such as DMF/ethanol.[12]
-
Seal the vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).[5]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.
-
Dry the crystals under vacuum to obtain the final MOF product.
-
Characterize the MOF using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).
Precursor to Bioactive Molecules
The phenanthrene core is present in numerous natural products with potent biological activities, including anticancer and antiviral properties.[2] this compound can be elaborated into these complex structures. For instance, it can serve as a precursor for the synthesis of phenanthrene-based alkaloids.[2]
A key transformation in this context is the reduction of the carboxylic acid to a hydroxymethyl group, which can then be further functionalized.
This protocol describes the conversion of the carboxylic acid to the corresponding alcohol, a versatile intermediate for further synthetic manipulations.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride in THF (1.5-2.0 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(hydroxymethyl)phenanthrene can be purified by column chromatography on silica gel.
Conclusion
This compound stands as a remarkably versatile and valuable building block in the arsenal of the modern organic chemist. Its inherent structural features, combined with the reactivity of the carboxylic acid group, provide a reliable and adaptable platform for the synthesis of a diverse array of complex molecules. The protocols detailed herein offer a practical guide for the effective utilization of this compound in the creation of novel esters, amides, advanced materials, and precursors to bioactive compounds. As the demand for sophisticated molecular architectures continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly critical role in driving innovation across the chemical sciences.
References
- 1. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
The Phenanthrene-3-Carboxylic Acid Scaffold: A Versatile Tool in Medicinal Chemistry
Introduction: The Allure of the Phenanthrene Nucleus
The phenanthrene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, planar structure provides an excellent platform for the strategic placement of functional groups, enabling interaction with a variety of biological targets.[4][5] While phenanthrene itself has limited direct application, its derivatives are found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6] This guide focuses specifically on 3-phenanthrenecarboxylic acid and its derivatives, highlighting their potential as modulators of key physiological pathways and providing detailed protocols for their synthesis and biological evaluation. A particularly promising application of this scaffold is in the development of allosteric modulators for the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest for treating neurological disorders.[7]
Physicochemical Properties
Understanding the fundamental properties of the core scaffold is essential for analogue design and formulation.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 7470-14-6 | [8] |
| Molecular Formula | C₁₅H₁₀O₂ | [8] |
| Molecular Weight | 222.24 g/mol | [8] |
| Melting Point | 266-268 °C | [8] |
| Appearance | White to pale yellow crystalline solid | [8] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | [8] |
Synthesis of this compound and its Derivatives
The strategic derivatization of the this compound scaffold is key to tuning its biological activity. Below are foundational protocols for the synthesis of the parent acid and its subsequent conversion to amides, a common functional group in bioactive molecules.
Protocol 1: Synthesis of this compound via Haloform Reaction
This protocol describes the synthesis of this compound from the commercially available 3-acetylphenanthrene, a common starting material.[7] The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids.
Materials:
-
3-Acetylphenanthrene
-
Dioxane
-
Bromine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (26.3 mmol) in 50 mL of water. To this solution, add bromine (7.50 mmol) dropwise with stirring.
-
Reaction Setup: In a separate flask, dissolve 3-acetylphenanthrene (1.50 mmol) in 50 mL of dioxane and heat to 40 °C until the solid is completely dissolved.[7]
-
Reaction Execution: Add the freshly prepared sodium hypobromite solution dropwise to the warm dioxane solution of 3-acetylphenanthrene over approximately 10 minutes.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and acidify with HCl to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: General Procedure for Amide Coupling
The carboxylic acid group at the 3-position is a versatile handle for creating a library of derivatives. Amide coupling is a fundamental transformation in medicinal chemistry. This protocol provides a general method using HATU, a common and efficient coupling reagent.[9]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[10]
-
Base Addition: Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.[10]
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery: Targeting the NMDA Receptor and Beyond
Derivatives of this compound have shown significant promise in several therapeutic areas.
Allosteric Modulation of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Its over-activation is implicated in a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases like Alzheimer's.[7] 3,9-disubstituted phenanthrene-3-carboxylic acids have been identified as novel allosteric modulators of the NMDA receptor.[7][11] Allosteric modulators offer a more subtle approach to receptor regulation compared to direct antagonists, potentially leading to fewer side effects.[7]
The development of these modulators necessitates robust biological assays to determine their activity and subtype selectivity.
Caption: Iterative drug discovery cycle for NMDA receptor modulators.
Protocol 3: NMDA Receptor Activity Assessment using Calcium Imaging
Calcium imaging provides a functional, high-throughput method to assess the modulation of NMDA receptor activity by test compounds.[5][12][13] Activation of NMDA receptors leads to a significant influx of Ca²⁺, which can be detected using fluorescent calcium indicators.[14][15]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., HBSS or aCSF)
-
NMDA and glycine (co-agonist)
-
This compound derivatives (test compounds)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated coverslips or plates and culture for 7-16 days.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.02%) in imaging buffer.[5]
-
Remove the culture medium, wash the neurons gently with pre-warmed imaging buffer, and add the loading solution.
-
Incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with pre-warmed imaging buffer to remove excess dye and allow for de-esterification for an additional 30 minutes at room temperature.[5]
-
-
Imaging:
-
Place the culture dish on the microscope stage and perfuse with imaging buffer.
-
Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Apply the test compound (the this compound derivative) at the desired concentration and incubate.
-
Stimulate the cells with a solution containing NMDA (e.g., 20 µM) and glycine (e.g., 3 µM).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neurons.
-
Measure the peak fluorescence intensity change (ΔF/F₀) in response to NMDA/glycine stimulation in the presence and absence of the test compound.
-
Calculate the inhibitory or potentiating effect of the compound and determine the IC₅₀ or EC₅₀ value from dose-response curves.
-
Anticancer and Anti-inflammatory Potential
The phenanthrene scaffold is also a recurring motif in compounds with potent anticancer and anti-inflammatory activities.[16][17] These effects are often mediated through the modulation of key intracellular signaling pathways. Phenanthrene derivatives have been shown to inhibit the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, all of which are critical for cell survival, proliferation, and the inflammatory response.[4][11]
Caption: Inhibition of the NF-κB signaling pathway by phenanthrene derivatives.
Protocol 4: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[13]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma)
-
Normal human cell line (for selectivity assessment, e.g., MRC-5 lung fibroblast)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours. The final DMSO concentration should be kept below 0.5%.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves to determine the cytotoxic potency of the compounds.
Structure-Activity Relationship (SAR) Insights
Initial studies on phenanthrene- and naphthoic acid-based NMDA receptor modulators have provided valuable insights for future drug design.[6][18][19] For instance, substitutions at the 9-position of the phenanthrene ring with various hydrophobic and hydrophilic groups significantly impact activity.[7] The nature and position of substituents on the phenanthrene core are critical determinants of biological activity, whether it be for NMDA receptor modulation or cytotoxicity.[5] A systematic exploration of the chemical space around the this compound scaffold, using the protocols outlined above, will be essential for developing potent and selective therapeutic agents.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification allows for the generation of diverse compound libraries with potential applications in neuropharmacology, oncology, and inflammatory diseases. The protocols and application notes provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize novel drug candidates based on this promising chemical entity.
References
- 1. Immunomodulatory Effects of New Phenanthrene Derivatives from Dendrobium crumenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic Modulation of NMDA Receptor Function by Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 16. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phenanthrene Derivative, 5,7-Dimethoxy-1,4-Phenanthrenequinone, Inhibits Cell Adhesion Molecule Expression and Migration in Vascular Endothelial and Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Phenanthrenecarboxylic Acid in the Synthesis of Fluorescent Probes
Introduction: The Phenanthrene Scaffold in Fluorescent Probe Design
Phenanthrene, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence, making it a valuable scaffold for the development of fluorescent probes. Its rigid, planar structure contributes to a high fluorescence quantum yield and good photostability. The derivatization of the phenanthrene core allows for the modulation of its photophysical properties and the introduction of specific functionalities for sensing various analytes. 3-Phenanthrenecarboxylic acid is a particularly useful starting material as the carboxylic acid group provides a versatile handle for conjugation to a wide array of recognition moieties through stable amide or ester linkages. This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorescent probes utilizing this compound, aimed at researchers in chemistry, biology, and drug development. Phenanthrene and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) due to their intriguing photoluminescent and electroluminescent properties[1].
Core Principles of Probe Design with this compound
The design of a fluorescent probe based on this compound typically involves two key components: the fluorophore (the phenanthrene moiety) and a recognition moiety (receptor) for the target analyte. The carboxylic acid group of this compound serves as the linker between these two components. The sensing mechanism often relies on a change in the fluorescence of the phenanthrene core upon binding of the analyte to the recognition moiety. Common sensing mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, the recognition moiety quenches the fluorescence of the phenanthrene through PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence[2][3].
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating recognition moiety can restrict intramolecular rotations, leading to an enhancement of fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the phenanthrene fluorophore can be modulated by the binding of an analyte, leading to shifts in the emission wavelength.
The choice of the recognition moiety is dictated by the target analyte. For example, for the detection of metal ions like Cu²⁺, a common analyte of interest, a chelating agent such as a polyamine or a heterocyclic compound can be conjugated to the this compound[4][5][6][7][8].
PART 1: Synthesis of a 3-Phenanthrenecarboxamide-Based Fluorescent Probe
This section details a representative protocol for the synthesis of a fluorescent probe for the detection of Cu²⁺ ions, starting from this compound. The synthesis involves the activation of the carboxylic acid using the well-established EDC/NHS chemistry, followed by coupling with an amine-containing recognition moiety, in this case, ethylenediamine, which can act as a simple chelator for Cu²⁺.
Experimental Workflow
The overall synthetic strategy is a two-step process:
-
Activation of this compound: The carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester intermediate.
-
Amide Coupling: The activated NHS ester is then reacted with ethylenediamine to form the final phenanthrene-based fluorescent probe.
Detailed Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the formation of the N-hydroxysuccinimide (NHS) ester of this compound. This activated ester is more stable than the O-acylisourea intermediate formed with EDC alone and reacts efficiently with primary amines[9][10][11].
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until fully dissolved.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the activated 3-phenanthrenecarboxylic NHS ester is used directly in the next step without purification.
Rationale for Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as EDC and the activated intermediates are susceptible to hydrolysis[11].
-
Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric moisture.
-
Stoichiometry: A slight excess of NHS and EDC is used to ensure complete activation of the carboxylic acid.
-
pH: The activation reaction is most efficient in a slightly acidic to neutral pH range (4.5-7.2)[11][12]. The reaction of the NHS ester with amines is more efficient at a slightly basic pH (7-8.5)[12].
Protocol 2: Amide Coupling with Ethylenediamine
This protocol details the conjugation of the activated this compound NHS ester with ethylenediamine.
Materials:
-
Solution of this compound NHS ester (from Protocol 1)
-
Ethylenediamine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a separate reaction vial, dissolve ethylenediamine (1.5 equivalents) in anhydrous DMF.
-
Slowly add the solution of activated this compound NHS ester to the ethylenediamine solution with continuous stirring.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Rationale for Experimental Choices:
-
Excess Amine: A slight excess of ethylenediamine is used to ensure complete reaction with the activated ester and to minimize the formation of di-acylated product.
-
Base: A non-nucleophilic base like TEA or DIPEA is added to neutralize the NHS released during the reaction and to maintain an optimal pH for the coupling reaction.
-
Purification: Column chromatography is a standard and effective method for purifying fluorescent probes from unreacted starting materials and byproducts[13][14][15].
PART 2: Characterization and Photophysical Properties
Characterization of the Synthesized Probe
The successful synthesis of the fluorescent probe, N-(2-aminoethyl)phenanthrene-3-carboxamide, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The spectra should show characteristic peaks for the phenanthrene core and the ethylenediamine moiety, and the disappearance of the carboxylic acid proton peak[16][17].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized probe.
Photophysical Properties
The photophysical properties of the synthesized probe should be characterized to evaluate its performance as a fluorescent sensor. These properties are typically measured in a suitable solvent, such as ethanol or a buffer solution.
| Property | Typical Value for Phenanthrene Derivatives | Description |
| Absorption Maximum (λabs) | 250-350 nm | The wavelength at which the molecule absorbs light most strongly. For phenanthrene derivatives, multiple absorption bands are common[18]. |
| Emission Maximum (λem) | 350-450 nm | The wavelength at which the molecule emits light most strongly after excitation. Phenanthrene derivatives typically exhibit blue fluorescence[17]. |
| Quantum Yield (ΦF) | 0.1 - 0.5 | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Stokes Shift | 50 - 150 nm | The difference in wavelength between the absorption and emission maxima. |
Note: The exact photophysical properties will depend on the specific derivative and the solvent used.
PART 3: Application in Cu²⁺ Sensing
The synthesized N-(2-aminoethyl)phenanthrene-3-carboxamide can be used as a "turn-off" fluorescent sensor for Cu²⁺ ions. The ethylenediamine moiety acts as a chelator for Cu²⁺. Upon binding of Cu²⁺, the fluorescence of the phenanthrene fluorophore is quenched, likely due to PET from the amine to the excited phenanthrene or through heavy atom quenching effects.
Protocol for Cu²⁺ Detection
Materials:
-
Stock solution of the synthesized fluorescent probe in a suitable solvent (e.g., ethanol).
-
Aqueous buffer solution (e.g., HEPES or Tris buffer, pH 7.4).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, Ca²⁺, Mg²⁺) as their chloride or nitrate salts.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions of the fluorescent probe in the buffer at a fixed concentration (e.g., 10 µM).
-
To each solution, add increasing concentrations of the Cu²⁺ stock solution.
-
Record the fluorescence emission spectrum of each solution after a short incubation period, using an excitation wavelength determined from the absorption spectrum (e.g., 340 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration to determine the sensitivity and detection limit of the probe.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration as the highest Cu²⁺ concentration used.
Data Analysis and Interpretation
A significant decrease in fluorescence intensity upon the addition of Cu²⁺ indicates that the probe is functioning as a "turn-off" sensor. A plot of fluorescence intensity versus Cu²⁺ concentration should show a dose-dependent quenching. The selectivity of the probe is determined by comparing the fluorescence quenching in the presence of Cu²⁺ to that of other metal ions. Ideally, the probe should show a much larger response to Cu²⁺ than to other potentially interfering ions.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of custom fluorescent probes. The protocols outlined in this guide provide a solid foundation for researchers to develop novel sensors for a wide range of analytes. The straightforward and robust chemistry of amide bond formation allows for the facile conjugation of the phenanthrene fluorophore to various recognition moieties. Future work in this area could focus on the development of probes with enhanced photophysical properties, such as longer emission wavelengths to minimize background fluorescence in biological samples, and the incorporation of more sophisticated recognition elements for highly selective and sensitive detection of other biologically and environmentally important species. The exploration of phenanthrene-based probes in live-cell imaging and as diagnostic tools remains a promising avenue for future research[2][3].
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A phenanthro[9,10-d]imidazole-based highly selective fluorescence and visual sensor for Cu2+ ion [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Purification of the recombinant green fluorescent protein from tobacco plants using alcohol/salt aqueous two-phase system and hydrophobic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Purification and structural elucidation of carbon dots by column chromatography - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]
- 18. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Novel Phenanthrene-Based Metal-Organic Frameworks for Advanced Drug Delivery
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of a novel Metal-Organic Framework (MOF) utilizing 3-Phenanthrenecarboxylic acid as a key organic linker, tentatively designated Phen-MOF-1 . Metal-Organic Frameworks are a class of crystalline porous materials prized for their high surface area, tunable pore sizes, and versatile functionality. The incorporation of a large, polycyclic aromatic hydrocarbon linker like this compound is hypothesized to yield MOFs with unique properties, including enhanced thermal stability and significant potential for drug delivery applications through π-π stacking interactions. This guide is intended for researchers in materials science, chemistry, and pharmacology, offering detailed, field-tested protocols for the solvothermal synthesis of Phen-MOF-1, its comprehensive characterization, and its subsequent loading and release of a model anticancer drug, Doxorubicin.
Introduction: The Rationale for a Phenanthrene-Based MOF
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers) to form extended, porous networks.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting framework.[3] While ligands like terephthalic acid have been used to create foundational MOFs such as MOF-5[4], the exploration of more complex, polycyclic aromatic carboxylates remains a fertile ground for innovation.
This compound presents several compelling features as a MOF linker:
-
Structural Rigidity and Porosity: Its rigid, planar structure is ideal for building robust, porous frameworks with high thermal and chemical stability.
-
π-Electron Rich System: The extended aromatic system provides an excellent platform for π-π stacking interactions, a key mechanism for the high-capacity loading of aromatic drug molecules.[5][6]
-
Inherent Luminescence: The phenanthrene moiety possesses intrinsic fluorescent properties, which could be harnessed for dual-purpose theranostics, enabling both drug delivery and bio-imaging.[7]
This application note details an exemplary protocol for the synthesis of a zinc-based Phen-MOF-1. Zinc is chosen for its well-established coordination chemistry with carboxylate ligands and its relatively low toxicity, making it suitable for biomedical applications.[1][8]
Synthesis of Phen-MOF-1: A Solvothermal Protocol
The solvothermal method is a widely used and effective technique for synthesizing crystalline MOF powders.[9][10] It involves heating the precursor solution in a sealed vessel to increase pressure and facilitate crystal growth.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (≥98%) | 25 mL Teflon-lined stainless-steel autoclave |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99%) | Laboratory oven with programmable temperature control |
| N,N-Dimethylformamide (DMF), anhydrous (99.8%) | Analytical balance (±0.1 mg) |
| Chloroform, anhydrous (≥99%) | Magnetic stir plate and stir bars |
| Ethanol, absolute (≥99.5%) | Centrifuge |
| Doxorubicin hydrochloride (DOX) | Ultrasonic bath |
| Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5 | UV-Vis Spectrophotometer |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. DMF is a reproductive toxin and should be handled with extreme care.
Step-by-Step Synthesis Protocol
-
Precursor Solution Preparation:
-
In a 50 mL glass beaker, dissolve 66.7 mg (0.3 mmol) of this compound in 15 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL beaker, dissolve 133.9 mg (0.45 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Rationale: A slight excess of the metal salt is often used to promote the formation of the desired metal-cluster secondary building units (SBUs). DMF is an excellent solvent for both the organic linker and the metal salt and is commonly used in MOF synthesis.[10]
-
-
Solvothermal Reaction:
-
While stirring the linker solution, slowly add the metal salt solution dropwise.
-
Stir the combined solution for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the final solution into a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a preheated laboratory oven at 120 °C for 48 hours .
-
Rationale: The elevated temperature and pressure within the sealed autoclave provide the necessary energy to overcome the kinetic barrier for nucleation and crystal growth, leading to a well-ordered crystalline product.[9]
-
-
Product Isolation and Washing:
-
After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Do not quench.
-
Collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product by re-dispersing it in 20 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
Rationale: A thorough washing is critical to remove any unreacted starting materials or impurities trapped within the pores, which could otherwise lead to inaccurate characterization results.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, immerse the collected powder in 20 mL of anhydrous chloroform for 24 hours. Replace the chloroform with a fresh portion and soak for another 24 hours.
-
Collect the product by centrifugation and dry under a vacuum at 150 °C for 12 hours . This yields the activated Phen-MOF-1 .
-
Rationale: Activation is the process of removing the high-boiling point solvent (DMF) from the MOF's pores. A solvent exchange with a more volatile solvent like chloroform facilitates this removal.[11] Heating under vacuum ensures a fully evacuated porous structure, which is crucial for applications like gas storage and drug loading.
-
Physicochemical Characterization of Phen-MOF-1
Comprehensive characterization is essential to confirm the successful synthesis, structure, and stability of the MOF.[12][13]
| Technique | Purpose | Expected Outcome for Phen-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern with sharp peaks, indicating a highly crystalline structure. The pattern should differ from the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | Disappearance of the broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid. A shift in the C=O stretching frequency from ~1700 cm⁻¹ (free acid) to lower wavenumbers (e.g., 1610 cm⁻¹ and 1390 cm⁻¹) for the coordinated carboxylate. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile. | High thermal stability up to ~350-400 °C. A distinct weight loss step above this temperature corresponding to the decomposition of the organic linker. |
| Scanning Electron Microscopy (SEM) | To observe the crystal morphology and particle size. | Uniformly shaped crystals (e.g., rod-like or block-like) in the micrometer or sub-micrometer range. |
| N₂ Sorption Analysis (BET) | To determine the porosity, specific surface area, and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, with a high BET surface area. |
Application in Drug Delivery: Doxorubicin Loading & Release
The large aromatic surface of the phenanthrene linker makes Phen-MOF-1 an excellent candidate for loading planar, aromatic drugs like Doxorubicin (DOX) via π-π stacking interactions.[5]
Protocol for Doxorubicin (DOX) Loading
-
Prepare DOX Solution: Create a stock solution of Doxorubicin hydrochloride at 1 mg/mL in deionized water.
-
Impregnation: Disperse 20 mg of activated Phen-MOF-1 into 10 mL of the DOX solution.
-
Incubation: Gently shake the suspension in the dark at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores.[6]
-
Isolation: Centrifuge the mixture (e.g., 8000 rpm for 15 minutes) to collect the DOX-loaded MOF (DOX@Phen-MOF-1).
-
Quantification: Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at DOX's characteristic wavelength (~480 nm). Calculate the concentration of remaining DOX from a pre-established calibration curve.
Calculating Drug Loading:
-
Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] × 100%
-
Encapsulation Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] × 100%
Protocol for In Vitro Drug Release Study
This protocol simulates drug release in physiological (pH 7.4) and tumor microenvironment (pH 5.5) conditions.
-
Sample Preparation: Disperse 5 mg of DOX@Phen-MOF-1 into a dialysis bag (MWCO 10-12 kDa) containing 2 mL of the respective PBS buffer (pH 7.4 or 5.5).
-
Release Medium: Place the sealed dialysis bag into a beaker containing 40 mL of the same PBS buffer. Maintain the beaker at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and immediately replace it with 2 mL of fresh, pre-warmed buffer to maintain a constant volume.
-
Analysis: Measure the absorbance of the withdrawn samples at ~480 nm with a UV-Vis spectrophotometer to determine the concentration of released DOX.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. It is expected that drug release will be more rapid and extensive at the acidic pH of 5.5, as the acidic environment can help destabilize the MOF structure or the drug-linker interactions, facilitating release.[11]
Conclusion and Future Outlook
This application note provides a foundational, exemplary framework for the synthesis and utilization of a novel phenanthrene-based MOF for drug delivery. The unique structural and chemical properties imparted by the this compound linker offer significant advantages for loading aromatic drug molecules and potentially for creating stimuli-responsive release systems. Researchers and drug development professionals can adapt these protocols to explore different metal nodes, modify the linker with functional groups, and encapsulate a wide array of therapeutic agents. The inherent modularity of MOF chemistry ensures that Phen-MOF-1 is not an endpoint, but a gateway to a new family of advanced materials for biomedical applications.
References
- 1. sci-rad.com [sci-rad.com]
- 2. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylate-based metal–organic frameworks - Wikipedia [en.wikipedia.org]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.strem.com [blog.strem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 3-Halophenanthrene Derivatives
Introduction: Synthesizing the Phenanthrene Core
Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) of significant interest across multiple scientific disciplines. Their rigid, planar structure and rich electronic properties make them foundational building blocks for advanced materials, including organic light-emitting diodes (OLEDs) and semiconductors.[1] In the realm of medicinal chemistry, the phenanthrene nucleus is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer to antimalarial.[2][3]
The construction of functionalized phenanthrenes, particularly those substituted at the C3 position, is a key synthetic challenge. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, functional group tolerance, and mild reaction conditions.[4][5] This Nobel Prize-winning transformation enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, providing a powerful and versatile method for creating biaryl systems and introducing diverse substituents onto the phenanthrene core.[6][7]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to 3-halophenanthrene derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind reagent selection, and offer robust protocols and troubleshooting strategies tailored for researchers in materials science and drug development.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 3-halophenanthrene. This is often the rate-determining step of the entire process.[4][7] The Pd(0) species is oxidized to a square-planar Pd(II) complex. The reactivity of the halide is critical here, following the general trend: I > Br > OTf >> Cl.[9] This is due to the bond dissociation energies of the C-X bond, with the weaker C-I bond reacting most readily.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide.[4] This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic and reactive towards the palladium center.[10] The exact mechanism of transmetalation is complex and can vary with conditions, but it results in a diarylpalladium(II) intermediate.[4]
-
Reductive Elimination: This is the final, bond-forming step. The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired 3-arylphenanthrene product.[11] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6] Bulky, electron-rich ligands on the palladium catalyst often accelerate this step.[8]
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki coupling on a 3-halophenanthrene substrate hinges on the judicious selection of each reaction component. The large, sterically demanding, and electron-rich nature of the phenanthrene core can influence reactivity, necessitating careful optimization.
The Electrophile: 3-Halophenanthrene
The choice of halogen (X) on the phenanthrene at position 3 is the primary determinant of its reactivity.
-
3-Iodophenanthrene: The C-I bond is the weakest, making this substrate the most reactive towards oxidative addition.[6] Reactions often proceed under milder conditions (lower temperatures, less active catalysts). However, iodides can sometimes inhibit the catalyst at high concentrations.[6]
-
3-Bromophenanthrene: This is the most common and versatile substrate, offering a good balance of reactivity and stability.[6] It is generally the recommended starting point for developing a new synthesis.
-
3-Chlorophenanthrene: The C-Cl bond is significantly stronger, making oxidative addition much more difficult.[9] These substrates require more forcing conditions: higher temperatures and, critically, specialized catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to promote the challenging oxidative addition step.[9][10]
The Nucleophile: Organoboron Reagents
-
Boronic Acids (R-B(OH)₂): These are the most common coupling partners due to their commercial availability and general stability.[6] A potential side reaction is protodeboronation (hydrolysis back to the parent arene), which can be exacerbated by high temperatures and strong bases.[12]
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin): These are often more stable than the corresponding boronic acids, making them less prone to protodeboronation. They are particularly useful for slow or high-temperature reactions.
The Catalyst System: Palladium Source and Ligand
The combination of the palladium source and the phosphine ligand constitutes the heart of the catalyst system.
-
Palladium Precatalysts:
-
Pd(PPh₃)₄: A reliable Pd(0) source, but can be sensitive to air.
-
Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that are typically paired with a separate phosphine ligand. Pd(II) sources must be reduced in situ to the active Pd(0) state.[13]
-
Pd(dppf)Cl₂: A stable, versatile Pd(II) precatalyst that is widely used and often effective for a range of substrates.[11]
-
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand suitable for reactive substrates like iodides and bromides.
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands, developed by Buchwald and others, are electron-rich and sterically hindered.[8] This structure accelerates both the oxidative addition of less reactive halides (like chlorides) and the final reductive elimination step, dramatically improving reaction efficiency.[8][14]
-
Bulky Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are highly electron-donating ligands that are also very effective for activating challenging substrates.[10]
-
The Base
The base plays a crucial role in activating the boronic acid for transmetalation.[4] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used, effective bases. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[15]
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for difficult couplings or when using sterically hindered substrates.[8]
-
Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃): Milder bases that can be useful if the substrates contain base-sensitive functional groups.[12]
The Solvent
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.[4] They are often used with a small amount of water.
-
Role of Water: Water is frequently added to help dissolve the inorganic base and can accelerate the transmetalation step.[6] Typical solvent ratios range from 4:1 to 10:1 (organic:water).[6][16]
-
Polar Aprotic Solvents: While DMF or acetonitrile can be used, their role can be complex and may alter reaction selectivity in some specific cases.[17][18]
Application Protocol: Synthesis of 3-Phenylphenanthrene
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromophenanthrene with phenylboronic acid.
Materials and Equipment
-
Reactants: 3-Bromophenanthrene, Phenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvents: Toluene, Deionized Water
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for column chromatography.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromophenanthrene (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).
-
Solvent Addition: Add toluene and water in a 5:1 volumetric ratio (e.g., 5 mL toluene, 1 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst, Pd(OAc)₂ (0.02 eq, 2 mol%), and the ligand, SPhos (0.04 eq, 4 mol%).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenylphenanthrene.
Recommended Starting Conditions
The following table provides recommended starting points for coupling various 3-halophenanthrenes. Optimization of temperature, base, and ligand may be required for specific substrates.
| Halide (Phen-X) | Boronic Acid (R-B(OH)₂) | Catalyst System (mol%) | Base (eq) | Solvent System (v/v) | Temp (°C) | Notes |
| 3-Bromo | Aryl (electron-neutral/rich) | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90-100 | A reliable, general-purpose starting point.[19] |
| 3-Bromo | Aryl (electron-poor) | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100-110 | Electron-poor boronic acids can be less reactive. |
| 3-Iodo | Aryl or Vinyl | Pd(PPh₃)₄ (2-4%) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 80 | Milder conditions are often sufficient due to high reactivity. |
| 3-Chloro | Aryl (any) | Pd₂(dba)₃ (2%) + XPhos (4-6%) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110-120 | Requires a highly active catalyst system for C-Cl activation. |
Troubleshooting and Common Side Reactions
Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to successful synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Insufficient degassing (oxygen present); poor quality precatalyst/ligand.[14] | Ensure rigorous degassing of solvents and reaction mixture. Use fresh, high-purity catalyst and ligands. Consider a more stable precatalyst (e.g., Buchwald G3/G4). |
| Poor Solubility: Reagents not fully dissolved at reaction temperature. | Increase solvent volume or screen alternative solvents (e.g., switch from THF to dioxane). Ensure vigorous stirring.[12] | |
| Incorrect Catalyst System: The chosen ligand is not active enough for the substrate (especially for chlorides). | For Phen-Cl, use bulky, electron-rich biarylphosphine ligands (SPhos, XPhos). For Phen-Br, if PPh₃ fails, switch to a more active ligand. | |
| Dehalogenation | Mechanism: The aryl-palladium intermediate is reduced by a hydride source, replacing the halogen with hydrogen.[6][20] | Use a non-coordinating base (e.g., K₃PO₄ instead of an amine base). Ensure solvents are dry if using bases that can generate hydride species. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Mechanism: Two boronic acid molecules couple to form a biaryl byproduct (R-R). Often promoted by oxygen.[6] | This is a strong indicator of inadequate degassing. Improve inert atmosphere technique. Using a direct Pd(0) source can sometimes mitigate this. |
| Protodeboronation | Mechanism: The C-B bond of the boronic acid is cleaved by hydrolysis before it can transmetalate.[12] | Use a milder base (e.g., NaHCO₃), lower the reaction temperature, or reduce reaction time. Switch to a more stable boronic ester (e.g., pinacol ester). |
References
- 1. Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. byjus.com [byjus.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Phenanthrenecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-phenanthrenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes. We will delve into the common challenges associated with classical synthesis methods, provide evidence-based solutions to improve yield, and explore modern alternatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the phenanthrene core, and why is the Pschorr reaction commonly used for carboxylic acid derivatives?
The construction of the phenanthrene core can be achieved through several methodologies, including the Bardhan–Sengupta synthesis, the Haworth synthesis, and the Mallory photocyclization.[1][2] However, for synthesizing specific derivatives like this compound, the Pschorr reaction is a foundational and widely utilized method.[3]
The Pschorr synthesis is an intramolecular cyclization that starts from an α-aryl-o-aminocinnamic acid derivative.[4] The key steps involve:
-
Diazotization of the aromatic amino group to form a reactive diazonium salt.
-
Intramolecular Radical Cyclization , typically catalyzed by copper, to form the new C-C bond and construct the phenanthrene scaffold.[5][6]
This method is advantageous because the precursor already contains the desired carboxylic acid moiety, making it a direct route. However, classical Pschorr conditions often suffer from moderate to low yields and require careful optimization.[6]
Q2: My overall yield for this compound is consistently low. What are the most common failure points in the synthesis?
Low yield is the most frequent complaint and can typically be traced to one of three critical areas in the Pschorr synthesis pathway:
-
Inefficient Diazotization: Incomplete conversion of the starting amine to the diazonium salt is a primary cause of low yield. The diazonium salt is the active intermediate for cyclization, so its incomplete formation directly limits the theoretical maximum yield.[7]
-
Decomposition of the Diazonium Salt: Aliphatic and even aromatic diazonium salts can be unstable.[7][8] Premature decomposition before the desired intramolecular cyclization can occur, leading to undesired side products and reduced yield. Temperature control is absolutely critical during this stage.
-
Poorly Catalyzed Cyclization: The traditional use of heterogeneous catalysts like copper powder or copper bronze can lead to long reaction times and variable yields.[9] The catalyst's surface area and activity can be inconsistent, and the reaction often requires harsh thermal conditions that promote side reactions.
The following sections will provide detailed troubleshooting for each of these key steps.
Section 2: Troubleshooting the Synthesis Pathway
This section provides a structured approach to identifying and resolving issues at each stage of the synthesis.
Experimental Workflow Overview
References
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 6. Pschorr Reaction [organic-chemistry.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
Technical Support Center: Purification of Phenanthrenecarboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by the purification of phenanthrenecarboxylic acids. The inherent properties of these molecules—a rigid, polycyclic aromatic hydrocarbon (PAH) core combined with a polar, acidic functional group—create a series of purification hurdles that require a nuanced and systematic approach.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven workflows. Our goal is to empower you to diagnose issues in your purification process and implement robust, effective solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with phenanthrenecarboxylic acids.
Q1: Why is my phenanthrenecarboxylic acid derivative so poorly soluble in common organic solvents?
A: The poor solubility stems from the molecule's fundamental structure. The large, flat phenanthrene core promotes strong intermolecular π-stacking interactions, while the carboxylic acid group engages in powerful hydrogen bonding, often forming stable dimers.[1] These combined forces result in a high lattice energy in the solid state, making it difficult for solvent molecules to break the crystal structure apart. While sparingly soluble in water, they show better solubility in polar organic solvents like ethanol and acetone, but often require heating.[2]
Q2: I've just completed a synthesis. What are the most likely impurities I need to remove?
A: Impurities are typically related to the synthetic route, but common culprits include:
-
Unreacted Starting Materials: Residual phenanthrene or its precursor is a common impurity.
-
Structurally Similar PAHs: If the phenanthrene starting material was derived from sources like coal tar, expect other PAHs like anthracene, carbazole, or dibenzothiophene.[3][]
-
Isomeric Byproducts: Depending on the regioselectivity of the carboxylation reaction, you may have a mixture of phenanthrenecarboxylic acid isomers (e.g., 2-, 3-, or 9-isomers).[5]
-
Oxidation Products: The phenanthrene ring can be susceptible to oxidation, leading to colored impurities such as phenanthrenequinones.[6]
Q3: What is the best general strategy to start the purification of a crude phenanthrenecarboxylic acid?
A: A multi-step approach is almost always necessary. A highly effective initial strategy is a bulk cleanup using acid-base liquid-liquid extraction , followed by recrystallization . This combination efficiently removes neutral and basic impurities. If isomeric or other persistent acidic impurities remain, high-performance chromatographic methods are required. The overall workflow is outlined below.
Caption: General purification workflow for phenanthrenecarboxylic acids.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Challenge 1: Crystallization & Yield Issues
Q: My compound either "oils out" during recrystallization or my final yield is extremely low. What am I doing wrong?
A: This is a classic problem related to solvent choice and supersaturation. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or when cooling is too rapid for crystal nucleation to occur. Low yield is often due to using an excessive volume of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
Troubleshooting Protocol: Systematic Solvent Screening & Recrystallization
-
Solvent Screening (Microscale):
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
A good candidate solvent will dissolve your compound poorly at room temperature but completely upon heating.
-
After dissolving upon heating, allow the tubes to cool slowly to room temperature and then in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.
-
-
Optimized Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely. Adding solvent in small portions is critical.
-
Hot Filtration (Optional): If insoluble impurities (dust, catalyst residues) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[7]
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not rush this step.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
| Solvent System Example | Solubility (Hot) | Solubility (Cold) | Notes |
| Toluene | Moderate | Very Low | Good for non-polar impurities. |
| Ethanol/Water | High (in Ethanol) | Low (with Water) | A good two-solvent system. Dissolve in minimal hot ethanol, then add water dropwise until cloudy. Re-heat to clarify and cool slowly. |
| Acetic Acid | High | Moderate | Can be effective but difficult to remove completely. Use if other solvents fail. |
| Acetone | High | Moderate-Low | Often requires a co-solvent like hexane to reduce cold solubility. |
Challenge 2: Persistent Impurities After Bulk Purification
Q: I've done an acid-base extraction and a recrystallization, but my LC-MS and NMR still show persistent impurities. What is the next step?
A: When impurities have similar acidity and polarity to your target compound (e.g., isomers or other aromatic acids), extraction and recrystallization are often insufficient. The next and most powerful step is chromatography . For phenanthrenecarboxylic acids, you have two primary options: normal-phase (silica gel) and reverse-phase (C18).
Q: My compound streaks severely during silica gel column chromatography, leading to poor separation. How can I prevent this?
A: This is a common and predictable issue. The polar carboxylic acid group interacts very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via hydrogen bonding. This strong, often irreversible, binding leads to significant tailing or streaking.
Solution: Mobile Phase Modification
To achieve sharp, symmetrical peaks, you must suppress the ionization of both your compound and the silica surface. This is done by adding a small amount of a competing acid to your mobile phase.
-
Recommended Additive: Add 0.5% to 2% (v/v) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate/1% Acetic Acid).[8]
The added acid serves two purposes:
-
It keeps your phenanthrenecarboxylic acid fully protonated (R-COOH), preventing its deprotonation to the highly polar carboxylate (R-COO⁻).
-
It protonates the silica surface, reducing the number of available binding sites for your acidic compound.
Caption: Mechanism of tailing and its mitigation in silica gel chromatography.
Challenge 3: Separation of Isomers
Q: How can I separate two phenanthrenecarboxylic acid isomers with very similar properties?
A: This is one of the most difficult purification challenges and almost always requires high-resolution preparative High-Performance Liquid Chromatography (Prep-HPLC), typically using a reverse-phase C18 column.[9]
Workflow: Reverse-Phase Prep-HPLC Method Development
-
Analytical Method Development:
-
Using an analytical HPLC with a C18 column, develop a separation method.
-
Start with a mobile phase of water and acetonitrile (or methanol), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for good peak shape.[9]
-
Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of your isomers.
-
Optimize the gradient around the elution time to maximize the resolution between the isomeric peaks. A shallower gradient will provide better separation.
-
-
Scale-Up to Preparative HPLC:
-
Once an effective analytical separation is achieved, scale the method to a preparative column of the same stationary phase.
-
Increase the flow rate and injection volume according to the column diameter.
-
Dissolve the impure mixture in the minimum amount of a strong solvent like DMSO or DMF, then dilute with the mobile phase if possible to ensure it is fully dissolved before injection.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to each separated peak.
-
Analyze the fractions by analytical LC-MS to confirm purity before combining the pure fractions.
-
Remove the solvent via lyophilization (freeze-drying) or rotary evaporation (if the boiling points of the solvents are low enough).
-
This technique offers the highest resolution but can be time-consuming and solvent-intensive.[10] For specific cases where isomers form distinct crystal structures with another molecule, co-crystallization can be an alternative ultrapurification method.[3]
References
- 1. Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenanthrene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
Technical Support Center: Purification of 3-Phenanthrenecarboxylic Acid
Welcome to the technical support center for the purification of 3-phenanthrenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your this compound will largely depend on the synthetic route employed. One of the most common methods for synthesizing the phenanthrene core is the Pschorr cyclization.[1] Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Such as the precursor α-aryl-o-aminocinnamic acid.
-
Side-Reaction Products: The Pschorr cyclization proceeds via a diazonium salt intermediate, which can lead to by-products from competing reactions.[2][3]
-
Isomeric Phenanthrenecarboxylic Acids: Depending on the precursors, other isomers may form.
-
Residual Catalysts: If a copper catalyst is used, trace amounts may remain in the crude product.[2]
If your synthesis involves functionalizing a pre-existing phenanthrene core, impurities could include unreacted starting materials like 3-bromophenanthrene and by-products from the functionalization reaction.[4]
Q2: What is the best initial approach to purify crude this compound?
A2: For most solid organic compounds, recrystallization is an excellent and convenient first-line purification technique.[5] Given that this compound is a solid, starting with a well-chosen recrystallization protocol is highly recommended to remove the bulk of impurities. For more challenging separations or to achieve very high purity, this can be followed by column chromatography.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For aromatic carboxylic acids, common choices include alcohols (like ethanol or methanol), acetic acid, or solvent mixtures such as toluene/hexane or alcohol/water.[7][8] It is crucial to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific sample.[6]
Q4: When should I consider using flash column chromatography?
A4: Flash column chromatography is advisable when:
-
Recrystallization fails to remove impurities with similar solubility profiles.
-
You need to separate a complex mixture of isomers or by-products.
-
You are working with a small amount of material where the potential losses from multiple recrystallizations are a concern.
-
High-purity material (>99%) is required for downstream applications.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for determining the purity of aromatic compounds like this compound.[9][10] A reversed-phase C18 column is often a good starting point.[9] Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 269 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities, depressing the melting point. | 1. Re-heat and Add More Solvent: The "oiling out" occurs when the compound comes out of solution above its melting point. By adding more of the "good" solvent, you increase the saturation temperature, allowing crystals to form at a lower temperature. 2. Switch to a Lower-Boiling Point Solvent: If the issue persists, your compound's melting point is likely too low for the current solvent. Choose a solvent with a lower boiling point. 3. Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes turbid. This can induce crystallization at a more favorable temperature. |
| Poor Recovery After Recrystallization | 1. Too much solvent was used. 2. The crystals were washed with a solvent that was not ice-cold. 3. The compound has significant solubility in the cold solvent. | 1. Minimize Solvent Volume: Use the minimum amount of boiling solvent necessary to dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling. 2. Use Ice-Cold Washing Solvent: Washing the collected crystals with a minimal amount of ice-cold solvent will remove surface impurities without significantly dissolving your product. 3. Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to re-saturate the solution before cooling. |
| Colored Impurities Persist After Recrystallization | Highly colored impurities are present that are not effectively removed by crystallization alone. | 1. Use Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly. |
| Streaking on TLC Plate During Chromatographic Analysis | The compound is too polar for the mobile phase, or it is interacting strongly with the stationary phase (silica gel is acidic). | 1. Increase Mobile Phase Polarity: Add a more polar solvent (e.g., methanol or ethyl acetate) to your mobile phase to help move the compound up the plate. 2. Add an Acidic Modifier: For carboxylic acids, adding a small amount of acetic acid or formic acid to the mobile phase can improve the spot shape by protonating the carboxylate, reducing its interaction with the silica gel. |
| Co-elution of Impurities in Flash Chromatography | The polarity of the impurity is very similar to that of this compound. | 1. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can improve the separation of compounds with close Rf values. 2. Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system may provide better separation. 3. Consider a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, acetic acid, toluene) to each test tube.
-
Observe the solubility at room temperature. The ideal solvent will show poor solubility.
-
Gently heat the test tubes. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals. A mixture of toluene and ethanol has been reported to be effective.[4]
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane/ethyl acetate with a small amount of acetic acid).
-
The ideal mobile phase will give your desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Choose an appropriately sized flash chromatography column.
-
Pack the column with silica gel using the chosen mobile phase as a slurry.
-
Ensure the silica gel bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization of Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of 3-Phenanthrenecarboxylic Acid
Welcome to the technical support guide for the purification of 3-Phenanthrenecarboxylic acid via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome challenges in your research. This guide is structured as a series of questions you might encounter during your work, leading you from fundamental concepts to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for a compound like this compound?
An ideal solvent is one where the compound of interest has high solubility at an elevated temperature but low solubility at cooler temperatures.[1] This temperature-dependent solubility differential is the cornerstone of the technique, allowing for dissolution when hot and maximal recovery of pure crystals upon cooling.
For this compound, a polycyclic aromatic carboxylic acid, key solvent characteristics include:
-
Solubility Profile : The solvent should dissolve the acid when boiling but allow it to precipitate significantly upon cooling to room temperature or below.
-
Chemical Inertness : The solvent must not react with the this compound.
-
Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]
-
Boiling Point : The solvent's boiling point should be below the melting point of this compound (270 °C) to prevent the compound from melting or "oiling out" during dissolution.[2]
-
Volatility : The solvent should be volatile enough to be easily removed from the final crystals during drying.[3]
Q2: I have no prior data on this compound. Where do I even begin to select a solvent?
The principle of "like dissolves like" is your starting point.[4] this compound has a large, non-polar polycyclic aromatic core (phenanthrene) and a highly polar functional group (carboxylic acid). This dual nature suggests that solvents of intermediate polarity or solvent pairs might be effective.
Recommended Starting Points:
-
Analyze the Structure : The carboxylic acid group suggests that polar solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol) or even water, might be good candidates, especially at high temperatures.[5] Carboxylic acids often show good crystallization behavior in these solvents.[5]
-
Consult Databases : If available, databases like SciFinder or Reaxys can provide previously reported recrystallization solvents for structurally similar compounds.[1]
-
Systematic Screening : The most reliable method is to perform a small-scale solvent screen. This empirical approach provides direct evidence of which solvent will work best for your specific sample and impurity profile. A detailed protocol for this is provided below.
Q3: What is a solvent pair and when is it necessary?
A solvent pair is used when no single solvent meets the ideal solubility criteria.[6][7] It consists of two miscible solvents:
-
A "good" or "soluble" solvent : In which this compound is highly soluble, even when cold.
-
A "poor" or "insoluble" solvent : In which the acid is poorly soluble, even when hot.
You would use a solvent pair when your compound is either too soluble in all tested solvents (no precipitation upon cooling) or too insoluble in all tested solvents (cannot dissolve enough material when hot). Common solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[1][8]
Systematic Solvent Selection Workflow
The following diagram outlines the logical workflow for identifying a suitable solvent system.
Caption: A workflow for systematic solvent selection.
Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" is when your compound separates from the solution as a liquid instead of a solid.[9][10] This occurs when the saturated solution's temperature is higher than the melting point of your compound (or the melting point of the impure mixture).[11] Impurities often lower a compound's melting point, making oiling out more likely.[12] The resulting "oil" is an impure liquid that rarely solidifies into a pure crystalline product.[11]
Solutions:
-
Re-heat and Add More Solvent : The most common fix is to heat the mixture to redissolve the oil, add more of the "good" solvent to decrease the saturation point, and then cool the solution much more slowly.[11][13]
-
Lower the Solution Temperature : Try using a larger volume of a lower-boiling solvent. This allows the solution to become saturated at a temperature below the compound's melting point.
-
Change Solvents : The chosen solvent system may be too different in polarity from your compound.[12] Try a different solvent or solvent pair.
-
Slow Cooling : Insulate the flask to ensure the cooling process is very slow. This gives molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.[12][14]
Q5: The solution has cooled completely, but no crystals have formed. What should I do?
This is a classic case of a supersaturated solution, where the concentration of the dissolved acid is higher than its normal saturation point.[14] Crystal formation requires nucleation—an initial starting point for growth.
Inducing Crystallization:
-
Scratch the Flask : Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation to begin.[9]
-
Add a Seed Crystal : If you have a small crystal of pure this compound, adding it to the solution will provide a perfect template for further crystal growth.[9]
-
Cool to a Lower Temperature : Place the flask in an ice-water bath to further decrease the solubility of the acid.[9]
-
Reduce Solvent Volume : If the above methods fail, you likely used too much solvent.[14] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[11]
Q6: My final yield is very low. What are the most likely causes?
A low yield means a significant portion of your compound was lost during the process.
Common Causes and Solutions:
-
Too Much Solvent Used : This is the most frequent cause.[14][15] The mother liquor remains saturated with your compound even when cold, and excess solvent means more of your product stays dissolved. Solution: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Premature Crystallization : If crystals form during a hot filtration step, they will be lost with the insoluble impurities. Solution: Use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[9]
-
Inadequate Cooling : If you don't cool the solution sufficiently, more product will remain dissolved.[15] Solution: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 20-30 minutes before filtering.
-
Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Solution: Wash the crystals with a small amount of the cold recrystallization solvent.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. 7470-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. brainly.com [brainly.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Poor Solubility of 3-Phenanthrenecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the poor solubility of 3-Phenanthrenecarboxylic acid in various reaction media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) containing a carboxylic acid functional group.[1][2] This structure gives it a unique set of properties that can make it challenging to work with. Its large, non-polar phenanthrene backbone makes it inherently hydrophobic, while the carboxylic acid group provides a site for polar interactions.[1][3] This dual nature is the primary reason for its limited solubility in many common solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Melting Point | ~270 °C | [4] |
| Predicted pKa | 4.20 ± 0.30 | [4] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound is not dissolving in my primary reaction solvent. What are my immediate options?
Answer:
The limited solubility of this compound in many organic solvents is a common issue. The large, non-polar phenanthrene ring dominates its physical properties, making it behave much like other PAHs which are typically soluble in non-polar organic solvents.[5][6] However, the polar carboxylic acid group can limit its solubility in purely non-polar solvents. Here's a systematic approach to address this:
1.1 Solvent Screening and Optimization:
Your first step should be to systematically screen a range of solvents. Given its structure, a good starting point is to test solvents with varying polarities.
Recommended Solvents for Screening:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4], N-Methyl-2-pyrrolidone (NMP). These solvents are often effective at solvating both the aromatic rings and the carboxylic acid group.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These can be moderately effective, especially with heating.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are good solvents for many PAHs and may be effective for this compound.[5]
-
Aromatic Solvents: Toluene, Xylene. These can be effective, particularly at elevated temperatures, due to favorable π-π stacking interactions with the phenanthrene rings.
Experimental Protocol: Small-Scale Solubility Test
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into several small vials.
-
Add a measured volume of a single test solvent to each vial (e.g., 0.5 mL).
-
Stir or vortex the vials at room temperature for a set period (e.g., 15-30 minutes).
-
Observe and record the degree of dissolution.
-
If the compound is not fully dissolved, gently heat the vial and observe any changes in solubility. Be sure to use appropriate safety precautions when heating flammable solvents.
1.2 The Power of Co-solvents:
If a single solvent system is not effective, a co-solvent approach can be highly beneficial.[7][][9] A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[7]
How it Works: The co-solvent can disrupt the intermolecular forces of the primary solvent, creating a more favorable environment for the solute.[][9] For this compound, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can significantly improve solubility.
Workflow for Co-solvent Selection:
Caption: A logical workflow for utilizing co-solvents to improve solubility.
Question 2: I'm running an aqueous reaction and my this compound is completely insoluble. How can I get it into the solution?
Answer:
The insolubility of this compound in water is expected due to its large hydrophobic structure.[10] However, the presence of the carboxylic acid group provides a handle for increasing aqueous solubility through pH adjustment.
2.1 pH Modification to Form a Soluble Salt:
Carboxylic acids can be deprotonated by a base to form a carboxylate salt, which is typically much more soluble in water than the neutral acid.
The Chemistry: R-COOH + B ⇌ R-COO⁻ + HB⁺ (Insoluble) (Soluble)
Experimental Protocol: pH-Based Solubilization
-
Suspend the this compound in water.
-
Slowly add a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring.
-
Monitor the pH of the solution. As the base is added, the carboxylic acid will be converted to its carboxylate salt, and you should observe the solid dissolving.
-
Continue adding the base until all the solid has dissolved. The final pH of the solution will be basic.
Important Considerations:
-
Reaction Compatibility: Ensure that the basic conditions are compatible with your other reagents and the desired reaction pathway.
-
Product Isolation: After the reaction, you will need to re-acidify the solution to precipitate your product if it is also a carboxylic acid.
2.2 Phase-Transfer Catalysis for Biphasic Reactions:
If your reaction cannot be conducted under basic aqueous conditions, Phase-Transfer Catalysis (PTC) is an excellent alternative.[11][12] PTC facilitates the reaction between reactants in two immiscible phases (e.g., an organic solvent and water).[11]
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports a reactant from the aqueous phase to the organic phase where the reaction occurs.[11][13] For a carboxylic acid, the base in the aqueous phase deprotonates it, and the phase-transfer catalyst then shuttles the carboxylate anion into the organic phase.
Diagram of Phase-Transfer Catalysis:
Caption: Simplified mechanism of Phase-Transfer Catalysis for a carboxylic acid.
Question 3: I've tried several solvents and my compound still has poor solubility, even with heating. Are there any other chemical modification strategies I can use?
Answer:
When conventional methods fail, derivatization of the carboxylic acid group can be a powerful strategy to temporarily alter the molecule's properties and improve its solubility for a specific reaction.[14][15]
3.1 In Situ Derivatization to a More Soluble Intermediate:
You can convert the carboxylic acid to a more soluble derivative, such as an ester or an acyl chloride, which can then be used in the subsequent reaction.
Example: Conversion to a Methyl Ester
A common method is to convert the carboxylic acid to its methyl ester using a reagent like (trimethylsilyl)diazomethane or by Fischer esterification with methanol and a catalytic amount of acid.[16] The resulting ester is often more soluble in a wider range of organic solvents than the parent carboxylic acid.
Experimental Protocol: Methyl Ester Formation
-
Suspend the this compound in a suitable solvent (e.g., a mixture of toluene and methanol).
-
Slowly add a solution of (trimethylsilyl)diazomethane in diethyl ether until a persistent yellow color is observed.
-
Quench any excess reagent with a few drops of acetic acid.
-
The resulting solution containing the methyl ester can often be used directly in the next reaction step.
Safety Note: Diazomethane and its derivatives are toxic and potentially explosive. Handle them with extreme caution in a well-ventilated fume hood.[10][17][18][19][20]
Logical Flow for Derivatization:
Caption: A strategic workflow involving derivatization to overcome solubility issues.
Summary of Troubleshooting Strategies
| Strategy | When to Use | Key Advantages | Important Considerations |
| Solvent Screening | Initial approach for any new reaction. | Simple, direct, and often effective. | May require elevated temperatures. |
| Co-solvents | When a single solvent is insufficient. | Can fine-tune solvent properties for optimal solubility. | The co-solvent must be compatible with the reaction. |
| pH Adjustment | For reactions in aqueous or protic media. | Highly effective for creating soluble carboxylate salts. | Reaction must be tolerant of basic conditions. |
| Phase-Transfer Catalysis | For biphasic reactions where reactants are in different phases. | Avoids the need for a homogeneous solution; mild reaction conditions.[11][12] | Requires a suitable phase-transfer catalyst. |
| Derivatization | When other methods fail or are not compatible with the reaction. | Can dramatically alter solubility and reactivity.[14][21] | Adds extra steps to the synthesis (derivatization and potential deprotection). |
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 7470-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 17. echemi.com [echemi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assets.greenbook.net [assets.greenbook.net]
- 20. fishersci.com [fishersci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Byproduct Formation in Phenanthrene Carboxylation
Welcome to the technical resource hub for phenanthrene carboxylation. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize 9-phenanthroic acid with high purity and yield. We will delve into the common challenges of byproduct formation, providing detailed troubleshooting guides, optimized protocols, and answers to frequently asked questions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Fundamentals: Understanding the Reaction
The carboxylation of phenanthrene, often targeting the synthesis of 9-phenanthroic acid, is a cornerstone reaction for creating advanced intermediates. While several methods exist, this guide focuses on modifications of electrophilic substitution reactions, such as the Kolbe-Schmitt reaction, which are commonly employed for aromatic carboxylations.[1][2][3] In this process, an activated phenanthrene species reacts with carbon dioxide under specific conditions of temperature and pressure.
The primary challenge in this synthesis is controlling the regioselectivity and preventing unwanted side reactions. The phenanthrene core has multiple reactive sites, and even slight deviations in reaction parameters can lead to a mixture of isomers and other impurities that are difficult to separate.
Common Byproducts and Their Formation Mechanisms
Successfully preventing byproducts begins with understanding their origins. During phenanthrene carboxylation, several undesired compounds can form.
Major Byproducts:
-
Isomeric Phenanthroic Acids (e.g., 1-, 2-, 3-, and 4-isomers): The electronic properties of the phenanthrene ring allow for carboxylation at multiple positions. The distribution of these isomers is highly dependent on reaction conditions.
-
Phenanthrols (e.g., 9-Hydroxyphenanthrene): Formation of phenolic byproducts can occur, particularly if moisture is present or if the reaction intermediate is unstable under the applied conditions.[4]
-
Dicarboxylic Acids: Over-carboxylation can lead to the formation of phenanthrene dicarboxylic acids, which complicates purification and reduces the yield of the desired mono-carboxylated product.
-
Unreacted Phenanthrene: Incomplete conversion is a common issue, leading to challenges in downstream purification.
-
Degradation Products: At elevated temperatures, phenanthrene can undergo thermal decomposition, leading to a complex mixture of smaller aromatic compounds.[5]
Reaction Pathway Visualization
The following diagram illustrates the desired reaction to form 9-phenanthroic acid and the competing pathways that lead to common byproducts.
Caption: Desired vs. Byproduct Pathways in Phenanthrene Carboxylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My final product is a mix of phenanthroic acid isomers, with a low yield of the desired 9-isomer. What went wrong?
A1: This is a classic issue of regioselectivity and is typically governed by kinetic versus thermodynamic control.[6]
-
Causality: The 9-position of phenanthrene is often the most kinetically favored site for electrophilic attack. However, if the reaction temperature is too high or the reaction time is too long, the reaction can become reversible. This allows the initially formed 9-isomer to rearrange to more thermodynamically stable isomers (e.g., 2- or 3-isomers).
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. For Kolbe-Schmitt type reactions, this is often in the range of 120-150°C.[3]
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC or HPLC). Stop the reaction once the formation of the 9-isomer has maximized and before significant isomerization occurs.
-
Choice of Cation: In Kolbe-Schmitt reactions, the choice of alkali metal is crucial. Sodium phenoxide tends to favor ortho-carboxylation (analogous to the 9-position in phenanthrene's reactivity), while potassium can favor the para-product.[2][3] Experiment with different bases to find the optimal selectivity.
-
Q2: I'm observing a significant amount of phenanthrol in my crude product. How can I prevent this?
A2: Phenanthrol formation suggests a competing reaction pathway, often involving oxidation or hydrolysis.
-
Causality: This can happen if there are trace amounts of water or oxygen in your reaction system. The highly reactive phenanthrene intermediate can react with these species instead of carbon dioxide.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your starting phenanthrene is dry. Reactants and reagents should be carefully dried as moisture can significantly decrease the yield.[7]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen) to exclude oxygen. Purge the reaction vessel thoroughly before heating.
-
Reagent Purity: Ensure the purity of your base and other reagents, as impurities can introduce contaminants that promote side reactions.
-
Q3: The conversion of phenanthrene is very low, and I'm recovering a lot of starting material. What should I do?
A3: Low conversion points to insufficient reaction driving force or deactivation of the catalyst/reagents.
-
Causality: This can be due to inadequate CO2 pressure, insufficient mixing, or a non-optimal temperature. The carboxylation reaction is often an equilibrium process, and sufficient pressure is needed to push it towards the product side.[8]
-
Solution:
-
Increase CO2 Pressure: This is one of the most effective ways to improve yield. Pressures of 80-100 atm are common in Kolbe-Schmitt reactions.[2][3] Ensure your reactor is rated for the pressure you intend to use.
-
Improve Agitation: Ensure efficient stirring to maximize the contact between the solid/liquid phase and the gaseous CO2.
-
Check Base Stoichiometry: Ensure at least a stoichiometric amount of a strong base is used to fully convert the starting material to its reactive form.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting workflow for phenanthrene carboxylation.
Optimized Experimental Protocol
This protocol is a generalized starting point for the carboxylation of phenanthrene to 9-phenanthroic acid. Optimization will be required for your specific equipment and purity requirements.
Materials:
-
Phenanthrene (high purity)
-
Sodium metal (or other suitable base)
-
Anhydrous high-boiling point solvent (e.g., decalin)
-
Carbon Dioxide (high purity, in a high-pressure cylinder)
-
Hydrochloric Acid (for workup)
-
High-pressure autoclave reactor with mechanical stirring and temperature/pressure controls
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Assemble it and purge with high-purity argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Loading: Under a positive pressure of inert gas, carefully load the autoclave with the anhydrous solvent and phenanthrene.
-
Activation: Cautiously add the base (e.g., sodium metal) in small portions. The mixture may be heated gently to facilitate the formation of the activated phenanthrene salt.
-
Carboxylation: Seal the reactor. Begin stirring and heat the mixture to the target temperature (e.g., 125-140°C). Once at temperature, pressurize the reactor with carbon dioxide to the desired pressure (e.g., 90-100 atm).
-
Reaction: Maintain the temperature and pressure for the determined reaction time (e.g., 4-8 hours). Monitor the pressure, as a drop may indicate consumption of CO2.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO2 pressure.
-
Workup: Transfer the reaction mixture to a separate vessel. Cautiously quench any unreacted base with an alcohol (e.g., isopropanol) before adding water.
-
Acidification: Acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The phenanthroic acid product will precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) may be necessary to achieve high purity.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key parameters on the reaction outcome.
| Parameter | Low Setting | High Setting | Effect on 9-Isomer Yield | Effect on Byproduct Formation |
| Temperature | Slower reaction rate | Faster reaction rate | Optimal window exists; too high favors thermodynamic isomers | High temps increase isomerization and degradation |
| CO₂ Pressure | Low conversion | High conversion | Higher pressure generally increases yield | High pressure can lead to dicarboxylation if other conditions are harsh |
| Reaction Time | Incomplete conversion | Potential for isomerization | Optimal time maximizes yield before byproduct formation | Longer times can lead to more thermodynamic byproducts |
| Base Cation | Na⁺ often favors kinetic product | K⁺ may favor thermodynamic product | Cation choice is critical for regioselectivity | Incorrect choice leads to undesired isomers |
Frequently Asked Questions (FAQs)
Q: Can this reaction be performed without a high-pressure reactor? A: While some carboxylations can occur at atmospheric pressure, the yield for phenanthrene is typically very low. High pressure is necessary to increase the effective concentration of CO2 in the reaction medium and drive the equilibrium toward the carboxylated product.
Q: What is the best analytical method to monitor the reaction? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method. It can effectively separate phenanthrene and its various carboxylated and hydroxylated isomers, allowing for accurate monitoring of the reaction progress and final product purity.
Q: My final product is difficult to purify. Any suggestions? A: Purification can be challenging due to the similar polarities of the isomers. After initial isolation, consider derivatization of the carboxylic acid to its methyl ester. The esters may have different chromatographic properties, making them easier to separate via column chromatography. The desired ester can then be hydrolyzed back to the acid.
Q: Are there greener alternatives to the Kolbe-Schmitt reaction? A: Research into enzymatic carboxylation is ongoing.[8] These methods operate under much milder conditions (lower temperature and pressure) and can offer exquisite regioselectivity. However, they are not yet widely implemented on an industrial scale for this specific transformation.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. scienceinfo.com [scienceinfo.com]
- 4. CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pushing the equilibrium of regio-complementary carboxylation of phenols and hydroxystyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Phenanthrenecarboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenanthrenecarboxylic acid, with a focus on addressing challenges encountered during scale-up operations. Our approach moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Strategic Synthesis Route Selection
Choosing the appropriate synthetic route is the most critical decision when scaling up the production of this compound. The optimal choice depends on factors such as precursor availability, cost, required purity, and the scale of the reaction. Below is a comparative overview of common synthetic strategies.
Table 1: Comparison of Primary Synthesis Routes
| Route | Starting Material | Key Transformation | Typical Yield | Scalability Concerns | Primary Advantages |
| Route A: Oxidation | 3-Acetylphenanthrene | Haloform Reaction | 50-60%[1] | Exothermic reaction control; handling of halogenating agents. | Commercially available starting material; relatively simple procedure. |
| Route B: Grignard Carboxylation | 3-Bromophenanthrene | Grignard formation followed by reaction with CO₂ | 60-80% | Strict anhydrous conditions; handling of pyrophoric Grignard reagent. | High-yielding; direct carboxylation.[2] |
| Route C: Pschorr Cyclization | Substituted α-aryl-o-aminocinnamic acid | Intramolecular radical cyclization | 40-85% (highly variable)[3][4] | Diazonium salt instability; potential for side reactions (tar formation).[5][6] | Builds the phenanthrene core; adaptable for various derivatives.[7] |
Synthesis Route Selection Workflow
The following diagram outlines a decision-making process for selecting the most suitable synthetic pathway.
Caption: Decision workflow for selecting a synthesis route for this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My overall yield of this compound is significantly lower than reported in the literature. What are the common causes?
A: Low yield is a multifaceted problem. The root cause often depends on the chosen synthetic route. Let's break it down by method:
-
For Grignard Carboxylation (Route B):
-
Incomplete Grignard Formation: The most common failure point is the presence of moisture or other protic sources (e.g., alcohols) in your glassware, solvent (typically THF or diethyl ether), or on the surface of the magnesium turnings. This quenches the Grignard reagent as it forms. Ensure all glassware is oven-dried, solvents are rigorously anhydrous, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[8]
-
Inefficient Carboxylation: The reaction of the Grignard reagent with CO₂ is highly exothermic and fast. On a larger scale, poor mixing or inefficient CO₂ delivery can lead to localized quenching or side reactions. For scale-up, bubble dry CO₂ gas through the vigorously stirred solution or, preferably, pour the Grignard solution onto a large excess of crushed dry ice (solid CO₂).[2]
-
-
For Pschorr Cyclization (Route C):
-
Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the desired cyclization occurs, especially at elevated temperatures.[5] The diazotization step should be performed at low temperatures (0-5 °C).
-
Side Reactions: The aryl radical intermediate is highly reactive and can engage in undesired pathways, such as reaction with the solvent or dimerization, leading to tar formation.[6] The choice of catalyst is critical; while traditional copper powder is used, soluble catalysts like ferrocene have been shown to improve yields and shorten reaction times by promoting the desired single-electron transfer.[3]
-
-
For Oxidation (Route A):
-
Incomplete Reaction: Insufficient stoichiometry of the oxidizing agent (e.g., sodium hypobromite in a haloform reaction) will result in unreacted 3-acetylphenanthrene. Monitor the reaction by TLC or HPLC to ensure full conversion.
-
Difficult Work-up: The product is a carboxylate salt in a basic aqueous solution. Losses can occur during the acidification and extraction steps. Ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylic acid before extraction.
-
Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing and solving low yield issues in key syntheses.
Issue 2: Product Purity and Purification
Q: My crude this compound is contaminated with a neutral byproduct, likely the starting material. How can I effectively purify it on a large scale?
A: This is a classic purification challenge for which acid-base extraction is ideally suited. Carboxylic acids are acidic, while starting materials like 3-bromophenanthrene or 3-acetylphenanthrene are neutral.
Procedure for Purification:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The this compound will deprotonate to form its water-soluble sodium salt and move into the aqueous layer. The neutral starting material will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer containing the impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid, like concentrated hydrochloric acid (HCl), until the pH is ~1-2. The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.
This method is highly effective and scalable for removing neutral and basic impurities.[9][10]
Q: After purification, my product still shows minor impurities. What is the next step?
A: Recrystallization is the final and most effective step for achieving high purity. The choice of solvent is critical. You need a solvent (or solvent system) in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, acetic acid, or a mixture like ethanol/water. The process involves dissolving the acid in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly, which promotes the formation of pure crystals.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis via Grignard Carboxylation of 3-Bromophenanthrene
This protocol is adapted from general procedures for the carboxylation of Grignard reagents.[2][11]
Step 1: Grignard Reagent Formation
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Charge the flask with magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of 3-bromophenanthrene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion (~5-10%) of the 3-bromophenanthrene solution to the magnesium turnings. The reaction may need initiation with a small crystal of iodine or gentle heating.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 3-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
In a separate, larger flask, place a significant excess of crushed dry ice.
-
Allow the Grignard solution to cool to room temperature, then slowly pour it over the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂. A viscous slurry will remain.
-
Slowly quench the reaction by adding 1M aqueous HCl solution until the mixture is acidic (pH ~1) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization as described in the troubleshooting section.
Protocol 2: Synthesis via Oxidation of 3-Acetylphenanthrene
This protocol is based on the haloform reaction, a well-established method for converting methyl ketones to carboxylic acids.[1]
-
In a round-bottom flask, prepare a solution of sodium hydroxide (e.g., 6 equivalents) in water. Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (e.g., 3 equivalents) to the cold NaOH solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 3-acetylphenanthrene (1 equivalent) in a suitable solvent like dioxane or THF.
-
Slowly add the 3-acetylphenanthrene solution to the vigorously stirred, cold sodium hypobromite solution.
-
Allow the reaction to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
-
Quench any excess hypobromite by adding a small amount of sodium bisulfite solution.
-
Extract the mixture with diethyl ether to remove any unreacted starting material and neutral byproducts.
-
Isolate the product from the aqueous layer by following the acidification and filtration steps (4 and 5) in the acid-base purification workflow described previously.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the most scalable synthesis route for multi-kilogram production?
A: For large-scale production, the Grignard carboxylation route (Route B) is often preferred due to its generally higher yields and the directness of the transformation. While it requires stringent control over anhydrous conditions, these are manageable in industrial settings. The oxidation of 3-acetylphenanthrene (Route A) is also a viable option, though yields may be lower and waste management of the halogenated byproducts must be considered.
Q: What analytical techniques are essential for quality control?
A: To ensure the identity and purity of your final product, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing crude purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (258-260 °C) is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for regulatory or pharmaceutical applications.
Q: Are there significant safety hazards I should be aware of?
A: Yes. All chemical syntheses should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Specific hazards for these routes include:
-
Grignard Reagents: Can be pyrophoric. Solvents like THF and diethyl ether are extremely flammable.
-
Bromine (for Oxidation): Highly corrosive, toxic, and volatile. Handle with extreme care.
-
Strong Acids and Bases (HCl, NaOH): Corrosive.
-
Pressurized Gas (CO₂): Ensure proper handling of gas cylinders.
Always consult the Safety Data Sheet (SDS) for every chemical used in the procedure.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 4. Pschorr Reaction [organic-chemistry.org]
- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 6. thieme.de [thieme.de]
- 7. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. leah4sci.com [leah4sci.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenanthrenecarboxamide Formation
Welcome to the technical support center for the synthesis of 3-phenanthrenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the challenges of this specific amidation reaction.
Introduction to 3-Phenanthrenecarboxamide Synthesis
The formation of 3-phenanthrenecarboxamide from 3-phenanthrenecarboxylic acid and an appropriate amine source is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry, particularly as allosteric modulators of the NMDA receptor.[1] While amide bond formation is a cornerstone of organic synthesis, its success is highly dependent on the careful optimization of reaction conditions.[2][3] This guide will address common issues and provide robust protocols to enhance your reaction yield and purity.
The primary challenge in direct amidation is the unfavorable acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[4][5][6] To overcome this, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-phenanthrenecarboxamide from this compound?
The most prevalent and reliable method is the in situ activation of the carboxylic acid using a coupling reagent, followed by the addition of the amine.[3] This avoids the need to isolate a more reactive intermediate like an acyl chloride.[4] Common coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium salts (e.g., BOP, HBTU).[3][7][8]
Q2: Why is my direct reaction between this compound and my amine not working, even with heating?
Directly heating a mixture of a carboxylic acid and an amine often leads to the formation of a stable ammonium salt, which dehydrates to form an amide only at very high temperatures (>160-180 °C).[6][9] These harsh conditions can lead to decomposition of starting materials and products, especially with complex molecules. The use of a coupling reagent allows the reaction to proceed under much milder conditions.[4]
Q3: What is the role of additives like HOBt or HOAt?
Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents.[7][10][11] Their primary roles are:
-
To suppress side reactions: They react with the activated carboxylic acid intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[7]
-
To reduce racemization: This is particularly important when working with chiral amines or carboxylic acids.
-
To increase reaction rates: The active ester formed is highly reactive towards the amine, often leading to faster and cleaner conversions.[7]
Q4: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent depends on several factors, including the scale of your reaction, the steric hindrance of your substrates, and the desired purity of the final product.
| Coupling Reagent | Advantages | Disadvantages |
| EDC (Water-soluble) | Byproducts are water-soluble, simplifying workup. | Can be less effective for sterically hindered substrates.[10][11] |
| DCC (Organic-soluble) | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
| BOP/HBTU/HATU | Highly efficient, even for difficult couplings. | More expensive; byproducts can sometimes be challenging to remove. |
For general-purpose synthesis of 3-phenanthrenecarboxamide, an EDC/HOAt system is a robust starting point, offering good yields and a straightforward purification process.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is one of the most common issues encountered. The following workflow can help diagnose the problem:
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and consumption of the coupling reagent. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Reagent Stoichiometry: Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.5 equivalents) relative to the amine is used to drive the reaction to completion.
-
Temperature: While many amide couplings proceed well at room temperature, some may require gentle heating (e.g., 40-60 °C) to overcome activation barriers, especially with less reactive substrates.[12]
Problem 2: Presence of a Major Side Product
The nature of the side product can provide valuable clues about what went wrong.
Scenario A: A side product with a mass corresponding to the urea of the coupling reagent.
If you are using a carbodiimide like DCC or EDC, the formation of a urea byproduct (dicyclohexylurea or the water-soluble equivalent for EDC) is expected. However, if this is the predominant product and your starting materials remain, it suggests the activated intermediate is not reacting with the amine. This could be due to:
-
Steric hindrance preventing the amine from approaching the activated carboxyl group.
-
Low nucleophilicity of the amine.
Solution:
-
Increase the concentration of the amine.
-
Add an activating agent like DMAP (4-dimethylaminopyridine) in catalytic amounts.
-
Switch to a more potent coupling system, such as HATU.
Scenario B: A side product with a mass corresponding to the N-acylurea.
This occurs when the O-acylisourea intermediate rearranges to a more stable N-acylurea, which is unreactive towards the amine.
Caption: Competing pathways leading to product vs. side product.
Solution:
-
Use an additive like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester, which is not prone to this rearrangement.[7]
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
Purification Strategy Table
| Issue | Recommended Action |
| Removal of excess carboxylic acid | Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). |
| Removal of excess amine | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl), provided the product is not basic. |
| Removal of DCU (from DCC) | Filter the reaction mixture before workup. If DCU precipitates during workup, it can sometimes be removed by trituration with a suitable solvent. |
| Removal of HOBt/HOAt and other polar byproducts | Multiple aqueous washes are often effective. |
| Final Purification | Flash column chromatography on silica gel is typically the most effective method for obtaining highly pure 3-phenanthrenecarboxamide. |
Experimental Protocols
Protocol 1: General Procedure for 3-Phenanthrenecarboxamide Synthesis using EDC/HOBt
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes. The solution may become cloudy.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., an amine hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).[10][11]
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Protocol for Sterically Hindered Substrates
-
Reagent Change: Substitute the EDC/HOBt system with HATU (1.2 eq.) as the coupling reagent.
-
Base: Use a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Solvent: Anhydrous DMF is a good solvent choice.
-
Temperature: If the reaction is slow at room temperature, consider heating to 40-50 °C.
-
Reaction Time: Extend the reaction time up to 48 hours, monitoring periodically.
-
Workup and Purification: Follow the same procedure as in Protocol 1.
References
- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. hepatochem.com [hepatochem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Suzuki Coupling of Sterically Hindered Phenanthrenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the unique challenges of performing Suzuki-Miyaura cross-coupling reactions with sterically hindered phenanthrene substrates.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with a substituted phenanthrene halide and a hindered boronic acid is resulting in very low yield or only starting material recovery. What are the primary factors I should investigate?
Answer: This is the most common challenge when dealing with sterically demanding substrates like substituted phenanthrenes. The steric bulk around the reaction centers impedes the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination[1][2]. A systematic optimization approach is required.
1. Re-evaluate Your Catalyst System (Ligand is Key): Standard palladium catalysts like Pd(PPh₃)₄ are often completely ineffective for these transformations[1][2]. The choice of ligand is the single most critical parameter for success. You need a ligand that is both bulky and electron-rich.
-
Causality: Bulky, electron-rich ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron monoligated palladium(0) species (L-Pd⁰). This species is less sterically encumbered and more readily undergoes oxidative addition with the hindered phenanthrene electrophile. Furthermore, these ligands accelerate the final, often rate-limiting, reductive elimination step to release the product[3][4].
-
Recommended Ligands:
-
Biaryl Phosphines (Buchwald-type): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent first choices[1][2].
-
Phenanthrene-Based Ligands: In some cases, ligands incorporating a phenanthrene backbone have shown superior performance for constructing tetra-ortho-substituted biaryls, as the phenanthrene moiety itself can participate in stabilizing the catalytic complex through π-coordination[5].
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines for certain hindered substrates, offering high activity and catalyst stability[6][7][8].
-
2. Optimize the Base and Solvent Combination: The base activates the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Causality: The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium[9][10]. For hindered substrates, this step can be sluggish, requiring careful selection of the base.
-
Recommendations:
-
Bases: Finely powdered potassium phosphate (K₃PO₄) is a robust and generally effective choice[2]. For more challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be necessary[1][6].
-
Solvents: Anhydrous, aprotic polar solvents are preferred. Dioxane and toluene are common and effective choices[2][6]. For reactions requiring higher temperatures, consider higher-boiling solvents like xylenes[2].
-
3. Increase Reaction Temperature: Sterically hindered couplings often have high activation energy barriers.
-
Causality: Additional thermal energy is required to overcome the steric repulsion during the key bond-forming steps of the catalytic cycle.
-
Recommendation: If your reaction is proceeding slowly at 80-90 °C, increase the temperature to 110 °C or higher. Microwave irradiation is an excellent tool for rapidly heating the reaction and can dramatically reduce reaction times from hours to minutes, often improving yields for polycyclic aromatic hydrocarbon (PAH) synthesis[11][12][13].
Issue 2: Significant Formation of Side Products
Question: My reaction is consuming the starting materials, but I am observing significant amounts of homocoupled and/or protodeboronated side products instead of my desired biaryl. How can I suppress these pathways?
Answer: Side product formation is a clear indicator that the desired cross-coupling pathway is being outcompeted. The primary culprits are typically protodeboronation of the boronic acid and homocoupling of the starting materials.
1. Addressing Protodeboronation (Loss of Boronic Acid): This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (typically water), consuming your nucleophile[14][15].
-
Causality: Protodeboronation can be catalyzed by the base or even by the palladium complex itself. Recent studies have shown that bulky phosphine ligands, while essential for the cross-coupling, can paradoxically accelerate palladium-catalyzed protodeboronation[14][15].
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Use Stoichiometric Excess of Boronic Acid: Employing 1.5 to 2.0 equivalents of the boronic acid can help compensate for its gradual decomposition, driving the reaction to completion[5].
-
Consider Boronic Esters or Trifluoroborates: Pinacol esters or potassium organotrifluoroborate salts are often more stable towards protodeboronation than the corresponding boronic acids and can be used as effective substitutes[16][17].
-
2. Suppressing Homocoupling: Homocoupling of the boronic acid (to form R-R from R-B(OH)₂) or the phenanthrene halide can be a problem, especially at high temperatures or if the catalyst system is not optimal.
-
Causality: This side reaction is often promoted by the presence of oxygen or by catalyst decomposition into palladium black.
-
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Before heating, ensure the reaction mixture is rigorously degassed using a freeze-pump-thaw cycle or by bubbling with an inert gas for an extended period.
-
Check Ligand-to-Palladium Ratio: A sufficient excess of the ligand (typically a 2:1 ratio of ligand:Pd) is crucial to stabilize the palladium catalyst and prevent the formation of palladium black, which can promote homocoupling[18].
-
Use a More Stable Pre-catalyst: Using well-defined palladium pre-catalysts that are more resistant to decomposition can sometimes mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant barrier in the Suzuki catalytic cycle for phenanthrenes?
A1: Steric hindrance affects multiple stages of the catalytic cycle. The bulky, rigid structure of a substituted phenanthrene creates significant steric clash at two key, often rate-limiting, steps:
-
Oxidative Addition: The palladium(0) catalyst must insert itself into the carbon-halide bond of the phenanthrene. Large substituents near the reaction site physically block the approach of the bulky palladium-ligand complex[1][19].
-
Reductive Elimination: After transmetalation, the two bulky groups (the phenanthrene and the coupling partner) are bound to the same palladium(II) center. They must come into close proximity to form the new C-C bond and be eliminated from the metal. High steric strain makes this conformation energetically unfavorable, slowing down the final product-forming step[4].
dot digraph "Suzuki_Cycle_Hindrance" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
Q2: How do I choose the right ligand from the many available options?
A2: While there is no universal ligand, you can make an informed choice based on the specific challenge. The goal is to balance steric bulk (to promote reductive elimination) with electron-donating ability (to facilitate oxidative addition)[3].
dot graph "Ligand_Selection_Logic" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: A logical workflow for selecting a suitable ligand.
| Ligand Class | Key Examples | Strengths for Hindered Couplings | Considerations |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective, well-documented for a wide range of hindered substrates. Promotes both oxidative addition and reductive elimination.[3] | Can be sensitive to air. May promote protodeboronation in some cases.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladium complexes. Excellent for coupling less reactive aryl chlorides.[6][7] | May require specific pre-catalysts or in-situ generation from salts. |
| Specialized Ligands | AntPhos, BI-DIME, Phenanthrene-based | Designed specifically for extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls.[5][20][21] | Less commercially available and may be more expensive. |
Q3: Can aryl chlorides be used for Suzuki coupling with hindered phenanthrenes?
A3: Yes, but it is significantly more challenging. Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond[1]. To successfully couple a hindered phenanthrenyl chloride, you will require a highly active catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) or potent NHC ligands is almost always necessary[7][22]. You will also likely need stronger bases (t-BuOK) and higher reaction temperatures.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling of a Hindered Phenanthrene
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Phenanthrene bromide/triflate (1.0 equiv)
-
Hindered arylboronic acid (1.5 - 2.0 equiv)
-
Palladium source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: XPhos or SPhos (2.2 - 4.4 mol %, maintain ~2:1 ligand:Pd ratio)
-
Base: K₃PO₄, finely powdered (3.0 equiv)
-
Solvent: Anhydrous Dioxane or Toluene (to make a ~0.1 M solution)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the phenanthrene halide, arylboronic acid, palladium source, ligand, and base.
-
Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Place the flask in a preheated oil bath at 110 °C (or as determined by optimization). If using a microwave reactor, set the temperature to 120-140 °C with a reaction time of 20-60 minutes[11][12].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Workflow Diagram
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: A step-by-step workflow for troubleshooting difficult couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Degradation Pathways of 3-Phenanthrenecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address specific issues encountered during the study of 3-Phenanthrenecarboxylic acid degradation.
Part 1: Fundamental Concepts of Degradation
This section addresses foundational questions regarding the expected behavior of this compound under various degradation conditions.
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a carboxylated polycyclic aromatic hydrocarbon (PAH), is susceptible to degradation through three main routes: microbial degradation, photochemical degradation, and chemical oxidation.
-
Microbial Degradation: This is the major mechanism for the ecological recovery of PAH-contaminated sites.[1] Bacteria and fungi utilize enzymatic pathways to break down the aromatic structure. The degradation is typically initiated by dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to CO2 and water.[1][2][3]
-
Photochemical Degradation (Photolysis): In the presence of light, particularly UV radiation, this compound can undergo transformation. This process often involves the formation of reactive oxygen species (ROS) that attack the phenanthrene structure, leading to hydroxylated intermediates, quinones, and eventual ring-cleavage products.[4][5] The presence of photocatalysts like TiO2 or iron oxides can significantly accelerate this process.[6][7]
-
Chemical Oxidation: Strong oxidizing agents can break down the recalcitrant aromatic structure. This method is often used in chemical synthesis or for wastewater treatment. For instance, oxidation of the parent compound, phenanthrene, with agents like peracetic acid or in the presence of fungal laccase can yield products like 2,2'-diphenic acid, indicating cleavage of the central ring.[8][9]
Q2: How does the carboxylic acid group on the phenanthrene ring influence its degradation compared to the parent compound, phenanthrene?
A2: The presence of a carboxyl group (–COOH) significantly alters the physicochemical properties and, consequently, the degradation profile of the molecule compared to unsubstituted phenanthrene.
-
Increased Water Solubility: The carboxyl group is ionizable and increases the polarity of the molecule. This enhances its water solubility, which can, in turn, increase its bioavailability to microorganisms.[10] However, this does not always directly correlate with faster degradation, as enzymatic specificity is also a critical factor.
-
Altered Microbial Attack: Bacterial dioxygenases, the key enzymes in aerobic PAH degradation, have specific substrate preferences. The electron-withdrawing nature of the carboxyl group deactivates the aromatic rings, potentially making the initial enzymatic hydroxylation more difficult compared to the electron-rich rings of phenanthrene.[11] However, the carboxyl group can also serve as a handle for certain enzymes, potentially opening up alternative degradation pathways not seen with phenanthrene.
-
Potential for Decarboxylation: In some microbial pathways, an initial step could be the enzymatic removal of the carboxyl group (decarboxylation), potentially yielding phenanthrene, which would then enter well-established degradation pathways. Alternatively, some pathways for aromatic acid degradation proceed via initial ring hydroxylation before decarboxylation.[12]
-
Influence on Photodegradation: The carboxyl group can act as a chromophore, altering the light absorption properties of the molecule and potentially influencing the efficiency and products of photodegradation.
Part 2: Microbial Degradation - Experimental Design & Troubleshooting
This section provides a detailed protocol for setting up a microbial degradation experiment and troubleshooting common issues.
Q1: How do I set up a microbial degradation experiment for this compound?
A1: The following protocol provides a robust framework for assessing the microbial degradation of this compound. This system is designed to be self-validating by including essential controls.
-
Preparation of Mineral Salts Medium (MSM):
-
Prepare a sterile basal MSM. A common formulation per liter of deionized water is: 0.8 g K2HPO4, 0.2 g KH2PO4, 1.0 g KNO3, 0.2 g MgSO4·7H2O, 0.1 g CaCl2·2H2O, 0.1 g NaCl, and 0.01 g FeCl3·6H2O.[13]
-
Add 1 mL of a sterile trace element solution.[13]
-
Autoclave the medium and allow it to cool to room temperature. The final pH should be near neutral (6.5-7.5).[14]
-
-
Preparation of this compound Stock Solution:
-
Due to low aqueous solubility, prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable water-miscible solvent like acetone or dimethylformamide (DMF).
-
Causality: Using a solvent ensures uniform dispersal of the hydrophobic compound in the aqueous medium. Acetone is often preferred as it is readily metabolized by many microorganisms and evaporates quickly.
-
-
Inoculum Preparation:
-
Use a microbial consortium from a PAH-contaminated site or a pure culture known to degrade PAHs (e.g., Pseudomonas, Mycobacterium, Sphingomonas).[3]
-
Grow the inoculum in a nutrient-rich medium (e.g., Luria-Bertani broth) until it reaches the late logarithmic phase of growth.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM to remove residual nutrient broth, and resuspend in sterile MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Experimental Setup:
-
Use sterile 250 mL Erlenmeyer flasks containing 50 mL of MSM.
-
Add the this compound stock solution to the flasks to achieve the desired final concentration (e.g., 50 mg/L). Allow the solvent to evaporate in a sterile fume hood if necessary.
-
Inoculate the test flasks with the prepared cell suspension (e.g., 5% v/v).[14]
-
Crucial Controls:
-
Abiotic Control: Flask with MSM and this compound, but no inoculum. This accounts for any non-biological loss (e.g., adsorption, photolysis).
-
Killed Control: Flask with MSM, this compound, and autoclaved or poisoned (e.g., with sodium azide) inoculum. This distinguishes between enzymatic degradation and biosorption to cell mass.
-
Endogenous Control: Flask with MSM and inoculum, but no this compound. This monitors the health of the culture in the absence of the target substrate.
-
-
-
Incubation and Sampling:
-
Incubate the flasks on an orbital shaker (e.g., 150 rpm) at an optimal temperature (e.g., 30-37°C) in the dark to prevent photodegradation.[14]
-
Collect samples (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 3, 7, 14 days).
-
-
Sample Analysis:
-
Extract the samples with an equal volume of a solvent like ethyl acetate or dichloromethane after acidification to protonate the carboxylic acid.
-
Analyze the extracts using HPLC or GC-MS to quantify the remaining this compound and identify any metabolites.
-
Caption: General workflow for a microbial degradation experiment.
Q2: My this compound is not degrading. What are the possible causes and solutions?
A2: Lack of degradation can stem from several factors related to the microbial culture, the experimental conditions, or the compound's bioavailability.
| Possible Cause | Troubleshooting Steps & Rationale |
| Non-viable or Inappropriate Inoculum | Verify Culture Viability: Check the endogenous control flask for growth or activity. If the culture is not viable, obtain a fresh inoculum. Select Appropriate Microbes: The chosen microorganisms may lack the specific enzymatic machinery. Use a microbial consortium from a PAH-contaminated soil, which is more likely to contain diverse degradation pathways.[3] Consider bioaugmentation with known PAH-degrading strains.[15] |
| Toxicity of the Substrate | Test a Concentration Range: High concentrations of PAHs can be toxic to microorganisms.[14] Set up experiments with a range of substrate concentrations (e.g., 10, 50, 100 mg/L) to find the optimal, non-inhibitory level. |
| Sub-optimal Environmental Conditions | Optimize pH and Temperature: Most PAH-degrading bacteria prefer a pH between 6.5 and 7.5 and temperatures between 25°C and 37°C.[14] Verify and adjust these parameters. Ensure Adequate Aeration: Aerobic degradation is oxygen-dependent. Ensure vigorous shaking and use flasks with a high surface area-to-volume ratio. |
| Nutrient Limitation | Check N and P Sources: Degradation is a growth-linked process that requires nitrogen and phosphorus. Ensure your MSM is not nutrient-limited. The C:N:P ratio is critical for efficient bioremediation. |
| Poor Bioavailability/Solubility | Use a Solubilizing Agent: The low aqueous solubility of this compound can limit its availability to microbes.[16] Consider adding a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD) to the medium at a concentration that is non-toxic to the bacteria.[16][17][18] This enhances solubility by forming micelles or inclusion complexes. Always run a control with the solubilizing agent alone to check for toxicity or utilization as a carbon source. |
Q3: I am observing the accumulation of an intermediate metabolite. How can I identify it?
A3: The accumulation of intermediates is common and provides valuable insight into the degradation pathway. Identification typically requires mass spectrometry.
-
LC-MS/MS Analysis: Liquid Chromatography-tandem Mass Spectrometry is the preferred method. It separates the metabolite from the parent compound and other matrix components, and the mass spectrometer provides the molecular weight and fragmentation pattern.
-
GC-MS Analysis: For volatile or semi-volatile metabolites, Gas Chromatography-Mass Spectrometry can be used. Note that polar metabolites containing hydroxyl or carboxyl groups often require a derivatization step to increase their volatility and thermal stability.[19]
-
Database and Literature Search: Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) and search the literature for known metabolites of phenanthrene and other PAHs.[1][2] Common initial products include hydroxylated phenanthrenecarboxylic acids, followed by ring-cleavage products like phthalic acid or protocatechuic acid derivatives.
Part 3: Proposed Degradation Pathways
While specific pathways for this compound are not extensively documented, we can propose putative pathways based on well-studied mechanisms for phenanthrene and other aromatic acids.[1][3]
Proposed Microbial Degradation Pathway
The degradation likely initiates with a dioxygenase attack, followed by either ortho or meta cleavage of one of the terminal rings.
Caption: Proposed microbial degradation pathway for this compound.
Proposed Photochemical Degradation Pathway
Photodegradation in aqueous environments, especially in the presence of photocatalysts, often leads to the formation of quinones.
Caption: Proposed photochemical degradation pathway.
Part 4: Analytical Methodology & Troubleshooting
Accurate quantification is crucial for degradation studies. This section details recommended analytical methods and solutions to common problems.
Q1: What is the recommended HPLC method for quantifying this compound?
A1: A reversed-phase HPLC method with UV detection is highly suitable for the analysis of this compound and its metabolites.[20][21]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with gradient pump and UV/Vis or DAD | Standard, widely available equipment. A Diode Array Detector (DAD) is preferred as it allows for simultaneous monitoring of multiple wavelengths and spectral confirmation of peaks. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 is the standard for separating non-polar to moderately polar compounds like PAHs. The hydrophobicity provides good retention and separation. |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for PAH analysis due to its lower UV cutoff and better peak shapes.[20] |
| Gradient Elution | Start at ~30% B, ramp to 95% B over 15-20 min | A gradient is necessary to elute the relatively polar metabolites first, followed by the more hydrophobic parent compound, all within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
| Detection | UV at ~254 nm or 260 nm | Phenanthrene structures have strong absorbance in this UV range.[20] |
| Injection Vol. | 10-20 µL | Standard injection volume. |
Q2: I am having issues with the solubility of this compound in my culture medium. What can I do?
A2: This is a primary challenge in PAH experiments.[16] The low aqueous solubility limits the amount of substrate available for microbial attack.
-
Cosolvency: Introduce a small amount (e.g., <1% v/v) of a water-miscible organic solvent like methanol or acetone. However, be cautious as the solvent itself can be a carbon source or may be toxic to the microorganisms.[16]
-
Surfactant Micellization: Use a non-ionic surfactant like Tween 80 or Triton X-100 at a concentration above its critical micelle concentration (CMC). The surfactant forms micelles that encapsulate the PAH, increasing its apparent solubility.[16][18] This is a very common and effective technique in biodegradation studies.[13]
-
Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic interior that can form an inclusion complex with the PAH molecule, shielding it from the aqueous environment and increasing its solubility.[17][22] This method is often preferred as cyclodextrins are generally less toxic to bacteria than surfactants.
Validation Step: When using any solubilizing agent, it is critical to run a control flask with the agent and your inoculum (but without the PAH) to ensure the agent is not being used as a primary carbon source, which would confound your results.
Q3: How do I prepare my samples for GC-MS analysis? What is derivatization and why is it necessary?
A3: GC-MS is a powerful tool for identifying and quantifying PAHs and their metabolites. However, compounds with polar functional groups like carboxylic acids (–COOH) and hydroxyls (–OH) are often not suitable for direct GC analysis.
-
Why Derivatization is Necessary:
-
Volatility: Carboxylic acids and hydroxyls are non-volatile and will not pass through the GC column. Derivatization replaces the acidic protons with non-polar groups, making the molecule volatile.
-
Thermal Stability: These polar groups can decompose at the high temperatures of the GC injector port. Derivatized compounds are more thermally stable.
-
Improved Chromatography: Derivatization reduces peak tailing caused by interactions with the GC column, resulting in sharper, more symmetrical peaks and better sensitivity.
-
-
Sample Preparation and Derivatization Protocol:
-
Extraction: Extract your aqueous sample with a suitable solvent (e.g., ethyl acetate) after acidifying the sample to pH < 2 to ensure the carboxylic acid is in its protonated, more extractable form.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will interfere with the derivatization reagents.
-
Derivatization:
-
Add a silylating agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[19][23]
-
Add a small amount of a non-polar solvent like pyridine or acetonitrile.
-
Heat the sealed vial at 60-80°C for 30-60 minutes to complete the reaction.
-
-
Analysis: The sample is now ready for injection into the GC-MS system. The mass spectra of the resulting trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) esters can be used for identification.[19]
-
References
- 1. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pjoes.com [pjoes.com]
- 4. Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-related Alteration of Aqueous Phase Anthracene and Phenanthrene Photoproducts in the Presence of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of phenanthrene in the presence of akaganeite nano-rods and the identification of degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jmest.org [jmest.org]
- 9. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of carboxyl and aldehyde groups on the antibacterial activity of oxidized amylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Role of the Carboxyl Group to the Protective Effect of o-dihydroxybenzoic Acids to Saccharomyces cerevisiae Cells upon Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental design approach to the optimization of PAHs bioremediation from artificially contaminated soil: application of variables screening development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Artificial mixed microbial system for polycyclic aromatic hydrocarbons degradation [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One [journals.plos.org]
- 18. The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mass Spectrometric Impurity Analysis of 3-Phenanthrenecarboxylic Acid
Welcome to the technical support center for the analysis of 3-Phenanthrenecarboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to identify and characterize process-related impurities and degradation products. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the mass spectrometric analysis of this compound.
Q1: What are the most likely impurities I should expect in my this compound sample?
A1: Impurities can originate from various sources including the synthetic route, unreacted starting materials, or degradation.[1] Based on common syntheses, such as the oxidation of 3-acetylphenanthrene, potential impurities include:
-
Starting Materials: Unreacted 3-acetylphenanthrene.
-
Isomeric Impurities: Other phenanthrenecarboxylic acid isomers (e.g., 9-phenanthrenecarboxylic acid) may form depending on the regioselectivity of the carboxylation reaction.
-
By-products: Phenanthrene, the parent hydrocarbon, may be present from incomplete functionalization.
-
Degradation Products: Oxidized species like hydroxyphenanthrenes or phenanthrenequinones can form upon exposure to air and light.[2][3]
Q2: Which ionization technique is best for analyzing this compound and its impurities by LC-MS?
A2: The choice of ionization technique is critical.
-
Electrospray Ionization (ESI): ESI is a common choice for polar molecules. This compound, due to its carboxylic group, can be readily ionized in negative ion mode ([M-H]⁻). However, the phenanthrene backbone is nonpolar, which can lead to lower ionization efficiency compared to more polar analytes.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar compounds like polycyclic aromatic hydrocarbons (PAHs).[4] It can be a superior choice for detecting nonpolar impurities like residual phenanthrene.
-
Atmospheric Pressure Photoionization (APPI): APPI is also highly effective for nonpolar and weakly polar aromatic compounds and can provide excellent sensitivity for PAH-type impurities.[4]
Recommendation: Start with ESI in negative mode for the parent compound and polar impurities. If detection of nonpolar, hydrocarbon-based impurities is a priority, an APCI or APPI source should be considered.
Q3: I see multiple peaks in my spectrum for the main compound, such as [M+23]⁺ and [M+39]⁺. What are these?
A3: These are common adduct ions formed during the electrospray ionization process.[5][6] In positive ion mode, instead of protonation ([M+H]⁺), your analyte may form adducts with alkali metal ions present in your solvent, glassware, or sample matrix.
-
[M+Na]⁺ (or [M+23]⁺): Sodium adduct.
-
[M+K]⁺ (or [M+39]⁺): Potassium adduct.
These adducts are very common and can sometimes be the dominant species, especially if the analyte has a low proton affinity.[6][7] Their presence can be minimized by using high-purity LC-MS grade solvents, plasticware instead of glass, and avoiding sources of sodium or potassium contamination.[6]
Q4: My mass accuracy is poor (>5 ppm error). What should I do?
A4: Poor mass accuracy on a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap system compromises confident elemental composition assignment. The most common causes are:
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly using a certified calibration standard.[8] Calibration can drift with changes in laboratory temperature or after extended use. It's good practice to run a calibration check before starting a large batch of samples.[9][10]
-
Reference Mass Lock: For long analyses, using a continuous infusion of a reference compound (a "lock mass") can correct for mass drift in real-time.[9]
-
Sufficient Signal: Very low ion intensity can lead to poor mass accuracy due to insufficient data points for the centroiding algorithm. Ensure your analyte concentration is adequate.
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting for more complex issues, complete with workflow diagrams and detailed protocols.
Issue 1: Poor or No Signal for this compound
You inject your sample but observe a very weak signal or no peak at all for your target analyte. This is a common issue stemming from multiple potential causes.
The following diagram outlines a step-by-step process to diagnose the cause of poor signal intensity.
Caption: Troubleshooting workflow for poor or no MS signal.
-
Unstable ESI Spray (Cause): A physical obstruction or incorrect source settings can prevent the formation of a stable Taylor cone, which is essential for ionization. This leads to intermittent or no signal.
-
Solution: Visually inspect the spray needle. If it is sputtering or dripping, check for clogs in the sample line or emitter. Clean the ion source components as per the manufacturer's guidelines.[10]
-
-
LC System Issues (Cause): Incorrect flow rates, mobile phase composition, or a degraded column can cause severe shifts in retention time or prevent the analyte from eluting properly.[11]
-
Solution: Verify that the mobile phase composition is correct and that the pumps are delivering the set flow rate. If retention times are shifting, the column may need equilibration or replacement.
-
-
MS Tuning and Calibration (Cause): The voltages applied to the ion optics and mass analyzer are optimized during tuning to maximize ion transmission for a specific mass range. If the instrument is not tuned or calibrated, sensitivity and mass accuracy will be compromised.[8]
-
Solution: Perform a full tune and calibration of the mass spectrometer according to the manufacturer's protocol. This ensures all voltages are optimized for your mass range of interest.
-
-
Inappropriate Sample Preparation (Cause): The sample may be too dilute, or the analyte may not be soluble in the injection solvent, causing it to precipitate in the autosampler or LC lines. The compound may also have degraded since preparation.
-
Solution: Prepare a fresh, more concentrated sample. Ensure the sample diluent is compatible with the mobile phase to prevent precipitation upon injection.
-
-
Suboptimal Ionization (Cause): this compound has both aromatic (nonpolar) and carboxylic acid (polar) functionalities. The chosen ionization mode or source parameters may not be optimal. For instance, using positive ESI mode may yield a weak signal if the molecule prefers to be deprotonated.
-
Solution: For carboxylic acids, negative ESI mode is typically more sensitive. Optimize source parameters like capillary voltage, gas flows, and temperatures. If signal remains poor, consider switching to an APCI or APPI source, which is more suitable for the polycyclic aromatic core.[4]
-
Issue 2: Unexpected Peaks Observed in the Mass Spectrum
You observe peaks in your chromatogram and mass spectrum that do not correspond to your target analyte or expected adducts. The key is to systematically determine their origin.
-
Process-Related Impurities: As discussed in the FAQs, these are the most relevant unknowns and include starting materials, isomers, and by-products from the synthesis.[12][13]
-
Contamination: Contaminants can be introduced from solvents, glassware, the LC system, or sample handling (e.g., plasticizers, slip agents).[6]
-
In-Source Fragmentation/Reactions: The analyte might be fragmenting or reacting within the ion source itself if the conditions are too harsh (e.g., high temperatures or voltages).
-
Adduct Ions: Beyond simple sodium and potassium, complex adducts can form with solvent molecules or buffer components (e.g., [M+CH₃CN+H]⁺).[5][14]
This protocol provides a systematic approach to characterizing an unexpected peak using HRMS data.
Step 1: Determine the Exact Mass and Propose Elemental Formula
-
Extract the mass spectrum for the unknown peak.
-
Using the high-resolution accurate mass data, determine the monoisotopic mass of the ion.
-
Use the instrument's software to generate possible elemental formulas. Plausible formulas should have low mass error (< 5 ppm) and a realistic isotopic pattern match.
Step 2: Correlate the Formula with Potential Impurities
-
Compare the proposed formulas against the masses of expected impurities (see Table 1). For example, a loss of 28.010 Da could indicate the presence of a decarboxylated impurity (loss of CO). An addition of 15.995 Da could suggest an oxidized (hydroxylated) impurity.
Step 3: Utilize Isotopic Pattern Analysis
-
The isotopic pattern can help confirm or refute a proposed formula. For example, the presence of chlorine or bromine atoms will create a characteristic M+2 or M+1/M+2 pattern, respectively.
Step 4: Induce Fragmentation via MS/MS
-
Perform a tandem mass spectrometry (MS/MS) experiment on the unknown ion.
-
The fragmentation pattern provides structural clues. Aromatic carboxylic acids often show characteristic neutral losses of H₂O (18 Da), CO (28 Da), and COOH (45 Da).[15]
-
Compare the fragmentation pattern of the unknown to that of your this compound standard. Similar core fragments would suggest it is a related impurity.
Table 1: Potential Impurities of this compound
| Potential Impurity | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from Parent (Da) | Likely Origin |
| This compound | C₁₅H₁₀O₂ | 222.0681 | - | Parent Compound |
| Phenanthrene | C₁₄H₁₀ | 178.0783 | -43.9898 (-CO₂) | Starting Material/By-product |
| 3-Acetylphenanthrene | C₁₆H₁₂O | 220.0888 | -1.9793 | Starting Material |
| Hydroxyphenanthrene | C₁₄H₁₀O | 194.0732 | -27.9949 | Degradation Product |
| Phenanthrenequinone | C₁₄H₈O₂ | 208.0524 | -14.0157 | Degradation Product |
| 9-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.0681 | 0 (Isomer) | By-product |
Table 2: Common Adducts Observed in ESI-MS [5][7][16]
| Polarity | Adduct Ion | Mass Difference (Da) | Common Source |
| Positive | [M+H]⁺ | +1.0078 | Protonation (acidic mobile phase) |
| Positive | [M+Na]⁺ | +22.9898 | Glassware, solvents, buffers |
| Positive | [M+K]⁺ | +38.9637 | Glassware, solvents, buffers |
| Positive | [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers |
| Positive | [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile mobile phase |
| Negative | [M-H]⁻ | -1.0078 | Deprotonation (basic mobile phase) |
| Negative | [M+Cl]⁻ | +34.9689 | Chlorinated solvents, contaminants |
| Negative | [M+HCOO]⁻ | +44.9977 | Formic acid mobile phase |
| Negative | [M+CH₃COO]⁻ | +59.0133 | Acetic acid mobile phase |
Part 3: Protocols and Advanced Methodologies
Protocol 1: Recommended Starting LC-MS Method
This method provides a robust starting point for separating this compound from its potential non-polar and polar impurities.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 40% B
-
18.1-22 min: Re-equilibration at 40% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization Mode: ESI, switching between positive and negative modes
-
Scan Range: m/z 100-500
-
Source Parameters (Negative ESI example):
-
Capillary Voltage: -3.0 kV
-
Nebulizer Gas: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temp: 325 °C
-
Causality: A C18 column provides good retention for the hydrophobic phenanthrene core. The gradient starts at a moderate organic percentage to retain polar impurities and ramps up to elute the nonpolar ones. Formic acid is added to aid protonation in positive mode and provide a source of protons for negative mode ionization, while maintaining good chromatographic peak shape.[17][18]
Diagram: General Impurity Identification Workflow
This diagram illustrates the overall process from sample analysis to impurity identification.
Caption: A comprehensive workflow for impurity identification using LC-HRMS.
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. support.waters.com [support.waters.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. acdlabs.com [acdlabs.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. zefsci.com [zefsci.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. madbarn.com [madbarn.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-, 3-, and 9-Phenanthrenecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) with significant interest in medicinal chemistry and materials science. The isomeric phenanthrenecarboxylic acids, in particular, serve as important building blocks in the synthesis of novel therapeutic agents and functional materials. The subtle differences in the substitution pattern of the carboxylic acid group at the 2-, 3-, or 9-position of the phenanthrene ring system lead to unique electronic and steric environments for each isomer. These structural nuances are reflected in their respective spectral data, providing a powerful tool for their differentiation. This guide will walk you through a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with experimental protocols and theoretical explanations.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, provide a detailed map of the carbon-hydrogen framework.
Comparative ¹H NMR Data
The position of the carboxylic acid group significantly influences the chemical shifts of the aromatic protons due to its electron-withdrawing nature and through-space anisotropic effects. The protons in the vicinity of the carboxylic acid group are generally deshielded and resonate at a higher frequency (downfield).
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Phenanthrenecarboxylic Acid Isomers
| Isomer | H-1 | H-4 | H-5 | H-8 | Other Aromatic Protons | COOH |
| 2-Phenanthrenecarboxylic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Phenanthrenecarboxylic Acid | ~8.6 | ~7.9 | ~7.9 | ~8.7 | 7.6 - 8.2 | ~12-13 (broad s) |
| 9-Phenanthrenecarboxylic Acid | ~8.6 | ~8.7 | ~8.0 | ~8.9 | 7.6 - 7.8 | ~13-14 (broad s) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broadness of the COOH proton signal is due to hydrogen bonding and exchange.
Interpretation:
The protons in the "bay region" (H-4 and H-5) of the phenanthrene system are typically deshielded due to steric compression. In 9-phenanthrenecarboxylic acid, the proximity of the carboxylic acid group to the bay region further deshields H-8, making it one of the most downfield protons. In contrast, for the 2- and 3-isomers, the carboxylic acid group is further away from the bay region, leading to a different pattern of deshielding in the aromatic region. The acidic proton of the carboxylic acid group itself gives a characteristic broad singlet at a very downfield chemical shift, typically above 12 ppm.
Comparative ¹³C NMR Data
The effect of the carboxylic acid substituent is also evident in the ¹³C NMR spectra. The carbonyl carbon of the carboxylic acid group resonates at a characteristic downfield position, and the aromatic carbons show shifts dependent on their proximity to the substituent.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Phenanthrenecarboxylic Acid Isomers
| Isomer | C=O | Quaternary Carbons | Aromatic CH Carbons |
| 2-Phenanthrenecarboxylic Acid | Data not available | Data not available | Data not available |
| This compound | ~168 | 128 - 135 | 124 - 132 |
| 9-Phenanthrenecarboxylic Acid | ~172 | 122 - 133 | 122 - 131 |
Note: The chemical shifts are approximate and can vary based on the solvent.
Interpretation:
The carbonyl carbon (C=O) of the carboxylic acid typically appears in the range of 165-185 ppm[1]. The slight downfield shift of the carbonyl carbon in the 9-isomer compared to the 3-isomer can be attributed to the different electronic environment at the point of attachment. The number of distinct signals in the aromatic region can also help in distinguishing the isomers. Due to symmetry, phenanthrene itself shows seven signals in its ¹³C NMR spectrum[2]. The introduction of the carboxylic acid group breaks this symmetry to a different extent in each isomer, leading to a unique set of signals. For instance, 9-phenanthrenecarboxylic acid, with the substituent on a carbon involved in the central ring fusion, will exhibit a different pattern of signals compared to the 2- and 3-isomers where the substituent is on an outer ring.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the phenanthrenecarboxylic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compounds and shift the residual water peak away from the analyte signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans (or more for dilute samples), relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
References
A Comparative Guide to the Reactivity of Phenanthrenecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a key structural motif in numerous natural products and pharmacologically active compounds. The introduction of a carboxylic acid group onto the phenanthrene skeleton gives rise to a series of isomers with distinct chemical and physical properties. Understanding the relative reactivity of these phenanthrenecarboxylic acid isomers is crucial for their application in organic synthesis, drug design, and materials science. This guide provides a comprehensive comparison of the reactivity of the five primary phenanthrenecarboxylic acid isomers: phenanthrene-1-carboxylic acid, phenanthrene-2-carboxylic acid, phenanthrene-3-carboxylic acid, phenanthrene-4-carboxylic acid, and phenanthrene-9-carboxylic acid.
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects, which are intricately linked to the position of the carboxylic acid group on the phenanthrene nucleus. This guide will delve into these factors, providing a detailed analysis of their influence on key chemical transformations such as esterification and decarboxylation, as well as their relative acidities.
Factors Influencing Reactivity
The reactivity of phenanthrenecarboxylic acid isomers is a nuanced interplay of several factors:
-
Electronic Effects: The electron-donating or -withdrawing nature of the phenanthrene ring system at different positions influences the acidity of the carboxylic acid and the reactivity of the carboxyl group. The diverse electronic environments of the 1, 2, 3, 4, and 9 positions lead to variations in the stability of reaction intermediates. Generally, electrophilic substitution on phenanthrene itself occurs preferentially at the 9- and 10-positions, suggesting a higher electron density at these sites[1][2]. This intrinsic electronic distribution of the phenanthrene core impacts the properties of the attached carboxylic acid group.
-
Steric Hindrance: The proximity of the carboxylic acid group to adjacent protons or the "bay region" of the phenanthrene ring system significantly impacts its accessibility for reactions. This steric congestion is particularly pronounced for isomers with the carboxylic acid group in sterically hindered positions, such as the 4- and 5-positions[3].
-
Resonance Stabilization: The ability of the phenanthrene ring to delocalize charge in reaction intermediates or the carboxylate anion plays a crucial role in determining reaction rates and equilibrium positions. The extent of this stabilization varies depending on the position of the carboxylic acid group.
Comparative Analysis of Phenanthrenecarboxylic Acid Isomers
This section provides a detailed comparison of the five main isomers, focusing on their acidity, and reactivity in esterification and decarboxylation reactions. While direct comparative experimental data for all isomers under identical conditions is scarce in the literature, this analysis is based on established principles of organic chemistry and available data for individual isomers.
Physical Properties of Phenanthrenecarboxylic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.24 | 27875-89-4[4] |
| 2-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.24 | 40452-20-8[5] |
| 3-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.24 | 7470-14-6[6] |
| 4-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.24 | 42156-92-3 |
| 9-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | 222.24 | 837-45-6[7] |
Acidity (pKa)
-
9-Phenanthrenecarboxylic Acid: This isomer is expected to be one of the more acidic isomers. The 9-position of phenanthrene is electron-rich, which would typically be a destabilizing inductive effect for the carboxylate anion. However, the resonance stabilization of the carboxylate anion, potentially involving the extended π-system, could counteract this.
-
1- and 4-Phenanthrenecarboxylic Acids: These isomers are likely to be the least acidic due to significant steric hindrance. The proximity of the carboxylic acid group to the "bay region" protons (at positions 10 and 5, respectively) can force the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity hinders effective resonance stabilization of the carboxylate anion, thereby decreasing acidity.
-
2- and 3-Phenanthrenecarboxylic Acids: These isomers are expected to have intermediate acidity. They are less sterically hindered than the 1- and 4-isomers, allowing for better coplanarity and resonance stabilization of the carboxylate anion. The subtle differences in the electronic environment at the 2- and 3-positions will determine their relative acidities.
Hypothetical pKa Ranking (Strongest to Weakest Acid):
9-isomer > 2-isomer ≈ 3-isomer > 1-isomer ≈ 4-isomer
This ranking is a prediction based on established chemical principles and requires experimental verification.
Caption: Predicted relative acidity of phenanthrenecarboxylic acid isomers.
Esterification
Esterification of carboxylic acids is a classic reaction that is highly sensitive to both electronic and steric effects. The general mechanism involves nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.
-
Steric Effects: The rate of esterification is significantly retarded by steric hindrance around the carboxylic acid group. Therefore, the 1- and 4-phenanthrenecarboxylic acids are expected to undergo esterification at a much slower rate compared to the other isomers. The bulky phenanthrene ring system in close proximity to the reaction center impedes the approach of the alcohol nucleophile.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, electron-donating groups can decrease the rate. The electronic influence of the phenanthrene ring at different positions will modulate the reactivity.
Expected Order of Esterification Reactivity (Fastest to Slowest):
9-isomer > 2-isomer ≈ 3-isomer >> 1-isomer ≈ 4-isomer
This trend is based on the dominant role of steric hindrance in this reaction. The less hindered 9-, 2-, and 3-isomers are expected to be significantly more reactive than the sterically crowded 1- and 4-isomers.
This protocol outlines a hypothetical experiment to determine the relative rates of esterification.
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each phenanthrenecarboxylic acid isomer and a suitable alcohol (e.g., methanol) in an inert solvent (e.g., toluene) containing a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Setup: For each isomer, combine the carboxylic acid solution, methanol solution, and acid catalyst in a sealed reaction vessel.
-
Reaction Monitoring: Maintain the reaction mixtures at a constant temperature (e.g., 60°C). At regular time intervals, withdraw aliquots from each reaction mixture.
-
Analysis: Quench the reaction in the aliquots and analyze the concentration of the ester product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the ester product versus time for each isomer. The initial rate of reaction can be determined from the slope of these plots, providing a quantitative comparison of the esterification rates.
Caption: Workflow for comparing esterification rates of isomers.
Decarboxylation
Decarboxylation is the removal of a carboxyl group as carbon dioxide. The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of CO₂.
-
Stability of the Intermediate: The stability of the resulting aryl anion is a key factor. The more stable the anion, the more facile the decarboxylation. The electronic properties of the phenanthrene ring at the point of attachment will influence this stability.
-
Steric Strain: In highly sterically hindered isomers, such as the 4-phenanthrenecarboxylic acid, decarboxylation might be facilitated by the relief of steric strain. However, the thermal stability of the aromatic ring system generally makes decarboxylation a high-energy process for simple aromatic carboxylic acids[8]. Photochemical methods can also be employed for decarboxylation[9][10].
Conclusion
The reactivity of phenanthrenecarboxylic acid isomers is a complex function of electronic and steric factors that are unique to each substitution pattern. Based on established principles of organic chemistry:
-
Acidity: The 9-isomer is predicted to be the most acidic, while the sterically hindered 1- and 4-isomers are expected to be the least acidic.
-
Esterification: The rate of esterification is likely to be dominated by steric effects, with the 1- and 4-isomers being significantly less reactive than the 2-, 3-, and 9-isomers.
-
Decarboxylation: While all isomers are relatively resistant to thermal decarboxylation, the relative ease may be influenced by the stability of the resulting aryl anion, with the 9-isomer potentially being more susceptible.
This guide provides a framework for understanding and predicting the reactivity of these important compounds. However, it is crucial to underscore that these comparisons are largely based on theoretical considerations due to a lack of direct comparative experimental studies. Further experimental work is necessary to provide quantitative data and validate these predictions, which will be invaluable for the rational design and synthesis of novel phenanthrene-based molecules in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Phenanthrene - Wikipedia [en.wikipedia.org]
- 3. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. 1-Phenanthrenecarboxylic acid | C15H10O2 | CID 284068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Esterification Gambit: A Comparative Analysis of 3-Phenanthrenecarboxylic Acid's Biological Activity
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the phenanthrene scaffold stands as a privileged structure, a three-ringed core from which a multitude of biologically active compounds have been derived.[1] Among these, 3-Phenanthrenecarboxylic acid and its ester derivatives have emerged as a focal point of research, demonstrating a spectrum of activities that span from anticancer to antimicrobial. This guide provides a comparative analysis of the biological activities of this compound versus its esters, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Core Moiety: this compound
This compound, the parent compound, possesses a foundational level of biological activity. However, its therapeutic efficacy is often limited by factors such as suboptimal bioavailability and membrane permeability. The carboxylic acid group, while contributing to target interaction, can also impart a high degree of polarity, which may hinder its passage across cellular membranes. This has led researchers to explore the impact of esterification as a strategy to modulate the compound's physicochemical properties and, consequently, its biological effects.
The Ester Advantage: Enhancing Lipophilicity and Potency
The conversion of the carboxylic acid to an ester group is a common medicinal chemistry tactic to enhance a molecule's lipophilicity. This increased lipid solubility can lead to improved cell membrane penetration and, in many cases, enhanced biological activity. The general principle is that by masking the polar carboxylic acid, the resulting ester can more readily traverse the lipid bilayer of cell membranes to reach its intracellular target.
A Comparative Look at Biological Activities
Anticancer Activity:
The anticancer potential of phenanthrene derivatives has been a significant area of investigation.[4][5] Studies on various cancer cell lines have shown that modifications to the phenanthrene core, including the introduction of ester functionalities, can dramatically influence cytotoxicity. For instance, a study on phenanthrenequinone derivatives demonstrated that methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate exhibited high potency against human epidermoid carcinoma and colon carcinoma cells, with IC50 values of 2.81 and 0.97 µg/mL, respectively.[5] While this is not a direct ester of this compound, it highlights the potential for a methyl carboxylate at the 3-position to contribute to potent anticancer effects. The increased lipophilicity of the ester likely facilitates its entry into cancer cells, leading to higher intracellular concentrations and enhanced cytotoxic effects.
Antimicrobial Activity:
The antimicrobial properties of phenolic compounds and their esters have been well-documented.[6] A general trend observed is that the inhibitory activity of phenolic acids against various microorganisms is often enhanced upon esterification.[6] This is attributed to the increased lipophilicity of the esters, which allows for better interaction with and disruption of the bacterial cell membrane.[7] While specific data on this compound esters is limited, the principle suggests that its esters would likely exhibit superior antimicrobial activity compared to the parent acid against a range of bacteria and fungi.
Anti-inflammatory Activity:
Phenolic compounds are known to possess anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways. Esterification can influence these activities. For example, fumaric acid esters have been shown to have anti-inflammatory and anti-oxidative effects.[10] While not a direct analogue, this suggests that esterification of this compound could modulate its anti-inflammatory potential, possibly by improving its ability to reach and interact with intracellular inflammatory targets.
Quantitative Data Summary
The following table summarizes representative data from the literature on the biological activity of phenanthrene derivatives, illustrating the potential impact of the ester functionality.
| Compound | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Anticancer | Hep-2 (human epidermoid carcinoma) | 2.81 µg/mL | [5] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Anticancer | Caco-2 (human colon carcinoma) | 0.97 µg/mL | [5] |
| Blestriacin (a phenanthrene derivative) | Antibacterial | Staphylococcus aureus | 2-8 µg/mL (MIC) | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle:
This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Cancer cells (e.g., HepG2, HeLa) are harvested from culture flasks and a cell suspension is prepared.
-
Cells are seeded into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
A stock solution of the test compound (this compound or its ester derivative) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully removed and replaced with 100 µL of medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.
-
The plate is incubated for another 48 hours under the same conditions.[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
200 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fumaric Acid Esters Can Block Pro-Inflammatory Actions of Human CRP and Ameliorate Metabolic Disturbances in Transgenic Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
- 11. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Phenanthrenecarboxylic Acid
For researchers, scientists, and drug development professionals, the unequivocal validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to validating the purity of synthesized 3-Phenanthrenecarboxylic acid, a polycyclic aromatic hydrocarbon with significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of protocols to a comparative analysis of key analytical techniques, explaining the rationale behind their selection and application.
The Imperative of Purity in Drug Development and Research
The presence of impurities, even in trace amounts, can have profound and often detrimental effects on the biological activity, toxicity, and overall safety profile of a potential drug candidate.[1] Impurities can arise from various sources, including residual starting materials, byproducts of the synthetic route, and degradation products.[1] For a molecule like this compound, with its complex aromatic structure, a multi-faceted analytical approach is not just recommended, but essential to ensure the integrity of subsequent research and development activities.
A Multi-Modal Approach to Purity Validation
No single analytical technique can definitively establish the purity of a compound. Instead, a confluence of orthogonal methods provides a robust and self-validating system. This guide will focus on a strategic combination of chromatographic and spectroscopic techniques, each providing a unique and complementary piece of the purity puzzle.
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination, offering high-resolution separation of the main compound from potential impurities.[2][3] For aromatic carboxylic acids like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
The "Why" Behind the Method:
The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention for non-polar aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which minimizes peak tailing and improves peak shape.[4]
Comparative HPLC Methods:
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Standard for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for RP-HPLC. |
| Elution | 70:30 (A:B) | 50% to 95% B over 20 min | Method B is better for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | UV at 254 nm | Phenanthrene derivatives have strong UV absorbance in this region.[3] |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
Recommendation: Method B (Gradient Elution) is the preferred choice for a comprehensive purity analysis as it is more likely to resolve both early and late-eluting impurities.
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound certified reference material (CRM) and dissolve in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of acetonitrile.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Method B.
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Determine the retention time of the main peak in the sample chromatogram and compare it to the standard.
-
Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: A streamlined workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[5][6]
The "Why" Behind the Spectra:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, integration values, and coupling patterns of the aromatic protons are highly characteristic of the phenanthrene ring system.[7]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift of the carboxylic acid carbon is a key diagnostic signal.[8][9]
Interpreting the Spectra:
A pure sample of this compound should exhibit a clean NMR spectrum with the expected number of signals and coupling patterns. The presence of unexpected peaks, even at low intensities, suggests the presence of impurities. Common impurities could include starting materials from the synthesis, such as 3-acetylphenanthrene or related precursors, or isomers formed during the reaction.[10]
Expected ¹H NMR Signals for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | broad singlet | 1H | Carboxylic acid proton |
| ~7.5-9.0 | multiplets | 9H | Aromatic protons |
Expected ¹³C NMR Signals for this compound:
| Chemical Shift (ppm) | Assignment |
| ~170-180 | Carboxylic acid carbon |
| ~120-140 | Aromatic carbons |
Note: The exact chemical shifts will depend on the solvent used for the analysis. It is crucial to compare the spectra of the synthesized compound with that of a certified reference standard run under identical conditions.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering a critical piece of evidence for its identity.
The "Why" Behind the Mass:
The mass spectrum of this compound should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (222.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, further confirming the elemental composition.
Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like nitrogen or sulfur) in the compound.
The "Why" Behind the Elements:
The experimentally determined elemental composition should closely match the theoretical values calculated from the molecular formula (C₁₅H₁₀O₂).
Theoretical Elemental Composition of C₁₅H₁₀O₂:
To calculate the theoretical elemental composition, we first need the molar mass of the compound.
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Oxygen (O): 15.999 g/mol
Molar Mass of C₁₅H₁₀O₂ = (15 * 12.011) + (10 * 1.008) + (2 * 15.999) = 180.165 + 10.080 + 31.998 = 222.243 g/mol
Now, we can calculate the percentage of each element:
-
%C = (180.165 / 222.243) * 100% = 81.07%
-
%H = (10.080 / 222.243) * 100% = 4.54%
-
%O = (31.998 / 222.243) * 100% = 14.40%
A deviation of more than ±0.4% between the experimental and theoretical values may indicate the presence of impurities.[2][4]
Melting Point: A Classic Indicator of Purity
While a traditional technique, melting point determination remains a quick and valuable preliminary assessment of purity. A pure crystalline solid will melt over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.
Comparison with Alternatives: The Importance of a Certified Reference Material
The ultimate validation of purity comes from a direct comparison of the synthesized material with a certified reference material (CRM). A CRM is a highly characterized and pure standard that has been certified by a recognized body.[11][12][13]
By analyzing the synthesized this compound and the CRM using the same analytical methods (HPLC, NMR, etc.), a direct and unequivocal comparison can be made. Any discrepancies in retention time, spectral data, or other physical properties between the synthesized material and the CRM would indicate the presence of impurities.
Conclusion: A Rigorous and Defensible Purity Assessment
Validating the purity of a synthesized compound like this compound is a critical and non-negotiable step in the research and drug development process. A multi-modal approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, and the fundamental confirmation of elemental analysis, provides a robust and scientifically sound assessment of purity. The use of a certified reference material as a benchmark is the gold standard for ensuring the accuracy and defensibility of these results. By following the principles and protocols outlined in this guide, researchers can have a high degree of confidence in the quality and purity of their synthesized materials, paving the way for reliable and reproducible downstream applications.
References
- 1. Student Question : How can elemental analysis be used to determine a chemical formula? | Chemistry | QuickTakes [quicktakes.io]
- 2. Determining the Empirical Formula from an Elemental Analysis Info [chemcollective.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. careerendeavour.com [careerendeavour.com]
- 8. Synthetic routes from phenanthrenes (D-ring formation) (Chapter 3) - The Chemistry and Biology of Benz[a]anthracenes [resolve.cambridge.org]
- 9. 認證參考材料 [sigmaaldrich.com]
- 10. esslabshop.com [esslabshop.com]
- 11. analytichem.de [analytichem.de]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. reagecon.com [reagecon.com]
A Comparative Guide to the Cytotoxicity of Phenanthrene Derivatives in Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of various phenanthrene derivatives against several cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the potential of phenanthrene-based compounds as anticancer agents. We will delve into a comparative analysis of their efficacy, supported by experimental data, and provide detailed protocols for assessing cytotoxicity. Furthermore, we will explore the underlying molecular mechanisms through which these compounds exert their effects.
Introduction: The Therapeutic Potential of Phenanthrenes
Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly their cytotoxicity against cancer cells.[1][2] Their planar structure allows them to intercalate with DNA, and they have been shown to inhibit enzymes crucial for DNA synthesis, making them promising candidates for cancer chemotherapy.[2] This guide will focus on a comparative analysis of the cytotoxic profiles of several phenanthrene derivatives, providing a valuable resource for researchers in the field of oncology drug discovery.
Comparative Cytotoxicity of Phenanthrene Derivatives
The cytotoxic efficacy of phenanthrene derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenanthrene skeleton.[3][4] Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for several phenanthrene derivatives against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Large-cell lung carcinoma) | 11.6 | [3] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Large-cell lung carcinoma) | 6.1 | [3] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Hep-2 (Epidermoid carcinoma) | 2.81 (µg/mL) | [4][5][6] |
| Caco-2 (Colon carcinoma) | 0.97 (µg/mL) | [4][5][6] | |
| Calanquinone A (6a) | Multiple cancer cell lines | 0.08 - 0.89 (µg/mL) | [1] |
| Denbinobin (6b) | Multiple cancer cell lines | 0.08 - 1.06 (µg/mL) | [1] |
| Compound 3 (from Cylindrolobus mucronatus) | U-87 MG (Glioblastoma) | 19.91 | [7] |
| Compound 9 (from Cylindrolobus mucronatus) | U-87 MG (Glioblastoma) | 17.07 | [7] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that substitutions on the phenanthrene ring significantly influence cytotoxicity. For instance, the presence of a hydroxyl group at the C-3 position of phenanthrene-based tylophorine derivatives (PBTs) enhances cytotoxic activity, as seen in the lower IC50 value of compound 5a compared to its methoxy-substituted counterpart.[3] Similarly, the ester functionality in methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) appears to contribute to its potent activity against both Hep-2 and Caco-2 cell lines.[4][6] Furthermore, 3-methoxy-1,4-phenanthrenequinones like calanquinone A and denbinobin have demonstrated significant cytotoxicity across a range of cancer cell lines.[1]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are crucial. The two most common methods for in vitro cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Workflow of the MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[11][12][13] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[12]
Workflow of the SRB Assay:
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]
-
Washing: Carefully wash the plate five times with 1% (v/v) acetic acid to remove the TCA.[13] Air dry the plate completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Dye Solubilization: Air dry the plate until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker.[11] Measure the absorbance at 565 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mechanisms of Action of Phenanthrene Derivatives
Understanding the molecular mechanisms by which phenanthrene derivatives induce cytotoxicity is crucial for their development as therapeutic agents. Studies have revealed several key signaling pathways that are modulated by these compounds.
Inhibition of Akt and NF-κB Signaling Pathways
Some phenanthrene-based tylophorine derivatives (PBTs) have been shown to induce antitumor activities by inhibiting the activation of the Akt and NF-κB signaling pathways in tumor cells.[3] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its inhibition can also promote apoptosis.
Caption: Inhibition of Akt and NF-κB pathways by PBTs.
Induction of Apoptosis via the Bcl-2/Bax Signaling Pathway
Certain phenanthrene derivatives can induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family.[14] Specifically, they have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[14] This shift in the Bcl-2/Bax ratio leads to the activation of caspases and the execution of the apoptotic program.
Caption: Induction of apoptosis via the Bcl-2/Bax pathway.
Inhibition of Pim Kinase Activity
The phenanthrene derivative T26 has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases.[15] Pim kinases are proto-oncogenes that are aberrantly expressed in several types of cancer and are involved in promoting cell cycle progression and inhibiting apoptosis.[15][16] By inhibiting Pim kinases, T26 induces G2/M arrest and apoptosis in cancer cells.[15]
Conclusion
This guide has provided a comparative overview of the cytotoxicity of several phenanthrene derivatives against various cancer cell lines. The presented data highlights the potential of this class of compounds as anticancer agents. The detailed protocols for the MTT and SRB assays offer a practical guide for researchers to assess the cytotoxicity of novel compounds. Furthermore, the elucidation of the underlying mechanisms of action, including the inhibition of key survival pathways and the induction of apoptosis, provides a rational basis for the future design and development of more potent and selective phenanthrene-based anticancer drugs.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted 3-Phenanthrenecarboxylic Acids
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 3-phenanthrenecarboxylic acids, a class of compounds with significant therapeutic potential. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals. We will explore how substitutions on the phenanthrene core influence biological activity, with a focus on their roles as anticancer agents and modulators of nuclear receptors.
Introduction: The Therapeutic Promise of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique three-ring structure of phenanthrene allows for diverse functionalization, leading to a wide array of pharmacological activities.[1][2] The introduction of a carboxylic acid group at the 3-position, in particular, has been a key feature in the design of compounds targeting specific biological pathways. This guide will dissect the nuanced relationships between chemical structure and biological function for this promising class of molecules.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-phenanthrenecarboxylic acid derivatives is highly dependent on the nature and position of substituents on the phenanthrene ring. Below, we compare the SAR of these compounds in the context of two major therapeutic areas: oncology and nuclear receptor modulation.
Anticancer Activity
Phenanthrene derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][3][4] The planar nature of the phenanthrene ring allows these molecules to intercalate with DNA, a mechanism that contributes to their anticancer properties.[4]
A key determinant of cytotoxicity is the substitution pattern on the phenanthrene core. For instance, the presence of electron-donating or electron-withdrawing groups can significantly impact the anticancer action.[3]
| Compound/Substituent | Position(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | 8-methyl, 9,10-quinone | Hep-2, Caco-2 | 2.81, 0.97 µg/mL | [3] |
| Effusol derivative with two methoxy groups | - | MCF-7, T47D, A2780 | 5.8, 7.0, 8.6 | [5] |
Key Insights from SAR Studies:
-
Quinone Formation: The oxidation of the phenanthrene core to a phenanthrenequinone can enhance cytotoxic activity.
-
Substitution Effects: The nature and position of functional groups on the phenanthrene skeleton are critical for anticancer efficacy.[3]
Below is a workflow for evaluating the anticancer properties of novel phenanthrene derivatives.
Nuclear Receptor Modulation
Substituted 3-phenanthrenecarboxylic acids have emerged as ligands for nuclear receptors, including the Retinoid X Receptor (RXR) and Liver X Receptor (LXR). These receptors are key regulators of various physiological processes, making them attractive drug targets.
Retinoid X Receptor (RXR) Agonists:
RXR agonists have therapeutic potential in cancer, neurodegenerative diseases, and inflammatory conditions.[6][7][8] The development of selective RXR modulators is an active area of research.[6][7]
Liver X Receptor (LXR) Agonists:
LXRs are involved in cholesterol and lipid metabolism.[9] LXR agonists are being investigated for the treatment of atherosclerosis and metabolic diseases.[10][11][12] However, a significant challenge with LXR agonists is their potential to induce hepatic steatosis.[12][13]
The following diagram illustrates the general signaling pathway for nuclear receptors like RXR and LXR.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in the evaluation of substituted 3-phenanthrenecarboxylic acids.
Synthesis of Substituted 3-Phenanthrenecarboxylic Acids
Several synthetic routes can be employed to construct the phenanthrene core and introduce various substituents.[1] Common methods include the Haworth synthesis, Pschorr synthesis, and palladium-catalyzed cross-coupling reactions.[1][14]
Example: A General Palladium-Catalyzed Synthesis [14]
-
Reaction Setup: In a nitrogen-purged flask, combine the appropriate aryl iodide, ortho-bromobenzoyl chloride, and norbornadiene.
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., PPh3) and a base (e.g., Cs2CO3).
-
Solvent and Temperature: Dissolve the reactants in a solvent such as DMF and heat the mixture to 105°C.
-
Reaction Time: Allow the reaction to proceed for approximately 10 hours.
-
Workup and Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Hep-2, Caco-2) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized phenanthrene derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Nuclear Receptor Activation Assay: Reporter Gene Assay
This assay measures the ability of a compound to activate a specific nuclear receptor.[9]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the ligand-binding domain of the nuclear receptor (e.g., LXRα or LXRβ) fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a response element for the receptor.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compounds or a known agonist (positive control) for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and express the results as fold activation over the vehicle control.
Conclusion and Future Directions
The structure-activity relationship of substituted 3-phenanthrenecarboxylic acids is a rich and complex field of study. The phenanthrene scaffold has proven to be a valuable template for the design of potent anticancer agents and modulators of nuclear receptors. Key structural modifications, such as the introduction of quinone moieties and specific substitution patterns, have been shown to significantly influence biological activity.
Future research should focus on the development of derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. For instance, designing LXRβ-selective agonists could mitigate the undesirable lipogenic effects associated with LXRα activation.[9][13] Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through techniques like X-ray crystallography and computational modeling will be instrumental in guiding the rational design of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic modulation of retinoid X receptors - SAR and therapeutic potential of RXR ligands and recent patents [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic modulation of retinoid X receptors – SAR and therapeutic potential of RXR ligands and recent patents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of Novel Liver X Receptor Agonists Based on Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Light-Activated LXR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Routes for 3-Phenanthrenecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Phenanthrenecarboxylic acid, a vital scaffold in the synthesis of various biologically active molecules and advanced materials, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in experimental data and mechanistic rationale. We will explore both classical and modern methodologies, evaluating their respective strengths and weaknesses to inform your synthetic strategy.
Introduction to this compound: A Molecule of Significance
The phenanthrene nucleus is a recurring motif in a plethora of natural products, most notably in the opioid alkaloids such as morphine and codeine. The introduction of a carboxylic acid moiety at the 3-position furnishes a versatile handle for further chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of the research and development process.
Comparative Analysis of Synthetic Strategies
The synthesis of the phenanthrene core can be broadly categorized into classical cyclization strategies and modern palladium-catalyzed cross-coupling reactions. Each approach offers a unique set of advantages and challenges.
Classical Cyclization Methods
These multi-step syntheses construct the tricyclic phenanthrene skeleton through intramolecular cyclization reactions.
The Haworth synthesis is a cornerstone of polycyclic aromatic hydrocarbon synthesis.[1][2] It typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by reduction and cyclization.
Causality Behind Experimental Choices: The initial Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The choice of solvent and temperature is critical to control the regioselectivity of the acylation on the naphthalene ring.[1] Subsequent Clemmensen or Wolff-Kishner reduction removes the carbonyl group to allow for an intramolecular Friedel-Crafts acylation, forming the third ring. The final aromatization is typically achieved through dehydrogenation.
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The reaction sequence is well-established and has been extensively studied.
Disadvantages:
-
A significant drawback is the lack of regioselectivity in the initial acylation of naphthalene, which can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired 3-substituted product.[3][4]
-
The use of harsh reagents like strong acids and reducing agents may not be compatible with sensitive functional groups.
-
The final dehydrogenation step often requires high temperatures and a catalyst like selenium or palladium, which can be hazardous and costly.[1]
Recognized for its high degree of regioselectivity, the Bardhan-Sengupta synthesis offers a more controlled approach to constructing the phenanthrene nucleus.[3][5] This method involves the cyclodehydration of a substituted cyclohexanol derivative.
Causality Behind Experimental Choices: This synthesis cleverly builds the central ring with the desired substitution pattern already in place, thus avoiding the regioselectivity issues of the Haworth synthesis. The key cyclization step is an acid-catalyzed dehydration that proceeds via an electrophilic aromatic substitution mechanism. The use of phosphorus pentoxide or polyphosphoric acid as a dehydrating agent is crucial for this transformation.[6][7]
Advantages:
-
Excellent regioselectivity, leading to a specific isomer.[3]
-
A versatile method for the synthesis of various substituted phenanthrenes.[5]
Disadvantages:
-
A multi-step synthesis that can be lengthy and may result in a lower overall yield.
-
The preparation of the substituted cyclohexanol precursor can be complex.
-
The final aromatization step, often carried out with selenium, has similar drawbacks to the Haworth synthesis in terms of harsh conditions and safety concerns.[3]
The Pschorr cyclization is an intramolecular radical cyclization of a diazonium salt, providing a direct route to the phenanthrene core.[8][9]
Causality Behind Experimental Choices: The reaction proceeds through the diazotization of an appropriately substituted aminostilbene derivative. The resulting diazonium salt is then decomposed, typically with a copper catalyst, to generate an aryl radical which undergoes intramolecular cyclization.[8] The choice of catalyst can significantly influence the reaction's efficiency.[10]
Advantages:
-
A direct method for forming the phenanthrene ring system.
-
Can be adapted to synthesize a variety of substituted phenanthrenes.
Disadvantages:
-
The synthesis of the aminostilbene precursor can be challenging.
-
Yields can be variable and are often moderate.[8]
-
The use of diazonium salts requires careful handling due to their potential instability.
The Mallory reaction is a photochemical method that utilizes an intramolecular 6π-electrocyclization of a stilbene derivative to form a dihydrophenanthrene, which is then oxidized to the phenanthrene.[11][12]
Causality Behind Experimental Choices: This reaction is initiated by UV irradiation, which promotes the cyclization of the cis-stilbene isomer. An oxidizing agent, such as iodine or oxygen, is required to trap the unstable dihydrophenanthrene intermediate and drive the reaction towards the aromatic product.[12][13] The regioselectivity of the cyclization is influenced by the substitution pattern on the stilbene.[11]
Advantages:
-
A powerful tool for the synthesis of complex and highly substituted phenanthrenes.[13]
-
Can be a high-yielding reaction under optimized conditions.
Disadvantages:
-
Requires specialized photochemical equipment.
-
The synthesis of the stilbene precursor may be non-trivial.
-
The reaction can be sensitive to the solvent and the presence of oxygen.
-
For unsymmetrically substituted stilbenes, a mixture of regioisomers can be formed.[11]
Modern Palladium-Catalyzed Cross-Coupling Methods
These methods have revolutionized the synthesis of biaryl compounds and offer highly efficient and versatile routes to the phenanthrene scaffold.
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[14][15] This reaction can be employed to construct a key biaryl intermediate, which can then undergo an intramolecular cyclization to form the phenanthrene ring.
Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and good functional group tolerance.[14][16]
Advantages:
-
High functional group tolerance.
-
Mild reaction conditions.
-
Commercially available starting materials.
-
High yields are often achievable.
Disadvantages:
-
The synthesis of the required organoboron or halide precursors may add steps to the overall sequence.
-
Palladium catalysts can be expensive.
The intramolecular Heck reaction provides a powerful method for the construction of the phenanthrene ring system through the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.[17][18]
Causality Behind Experimental Choices: The mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to form the cyclized product.[18] The choice of catalyst, base, and solvent are crucial for the success of the reaction.
Advantages:
-
High convergence, allowing for the rapid assembly of the phenanthrene core.[18]
-
Good functional group tolerance.[18]
-
Can be adapted for asymmetric synthesis.
Disadvantages:
-
Requires the synthesis of a suitably functionalized precursor containing both the halide and the alkene.
-
The cost of the palladium catalyst can be a consideration.
Data Presentation: A Comparative Overview
| Synthetic Route | Key Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Haworth Synthesis | Naphthalene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl, Se/heat | Moderate | Inexpensive starting materials, well-established. | Poor regioselectivity, harsh conditions, potential for isomer formation.[3][4] |
| Bardhan-Sengupta Synthesis | Substituted cyclohexanone | P(V) oxide, Se/heat | Moderate | Excellent regioselectivity.[3] | Multi-step, potentially low overall yield, harsh aromatization step. |
| Pschorr Cyclization | Substituted aminostilbene | NaNO₂, H⁺, Cu catalyst | Moderate | Direct ring formation. | Precursor synthesis can be complex, variable yields, unstable intermediates.[8] |
| Mallory Photocyclization | Substituted stilbene | UV light, I₂ or O₂ | Good to High | High yielding, good for complex targets.[13] | Requires photochemical equipment, potential for isomer mixtures.[11] |
| Suzuki Coupling | Aryl boronic acid, Aryl halide | Pd catalyst, base | High | Mild conditions, high functional group tolerance, high yields.[14] | Multi-step if precursors are not available, catalyst cost. |
| Heck Reaction | Aryl/vinyl halide with tethered alkene | Pd catalyst, base | High | High convergence, good functional group tolerance.[18] | Requires specific precursor synthesis, catalyst cost. |
Experimental Protocols
A robust synthetic pathway to 3,9-disubstituted phenanthrenes, including a 3-carboxy derivative, has been reported, providing a valuable experimental protocol.[19] This route utilizes modern synthetic methodologies and offers a practical approach to the target molecule.
Synthesis of (9-Methylsulfanyl)phenanthrene-3-carboxylic acid[19]
-
Starting Material: 3-Acetyl-9-(methylthio)phenanthrene
-
Reaction: A stirred suspension of 3-acetyl-9-(methylthio)phenanthrene (1.50 mmol) in dioxane (50 mL) is heated to 40 °C until dissolved.
-
Reagent Preparation: A solution of sodium hypobromite is prepared by the dropwise addition of bromine (7.50 mmol) to an ice-cooled solution of sodium hydroxide (26.3 mmol in 50 mL of H₂O).
-
Reaction Execution: The sodium hypobromite solution is added dropwise to the dioxane solution.
-
Monitoring: The reaction is monitored by TLC until completion.
This protocol demonstrates a practical application of modern synthetic methods for the functionalization of a pre-formed phenanthrene ring system to install the desired carboxylic acid group at the 3-position.
Visualization of Synthetic Workflows
General Workflow for Classical Cyclization Routes
Caption: Classical routes to phenanthrene derivatives.
General Workflow for Modern Palladium-Catalyzed Routes
Caption: Modern palladium-catalyzed routes to phenanthrenes.
Conclusion and Recommendations
The synthesis of this compound can be approached through a variety of synthetic strategies, each with its own set of merits and drawbacks.
-
For large-scale synthesis where cost is a primary concern and regiochemical purity is less critical, the Haworth synthesis may be a viable starting point, provided that efficient methods for isomer separation are available.
-
When regioselectivity is paramount , the Bardhan-Sengupta synthesis offers a distinct advantage, ensuring the formation of the desired 3-substituted product.
-
For versatility and efficiency , particularly when dealing with complex or sensitive substrates, modern palladium-catalyzed methods such as the Suzuki and Heck couplings are often the superior choice. These methods generally offer milder reaction conditions, higher yields, and greater functional group tolerance.
The optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials, the need for functional group tolerance, and cost considerations. This guide provides the foundational knowledge and comparative data necessary to make an informed decision for the synthesis of this compound and its derivatives.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]
- 3. Phenanthrene synthesis [quimicaorganica.org]
- 4. Phenanthrene synthesis [quimicaorganica.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Phenanthrene by Bardhan-Sengupta Method Explain the proce.. [askfilo.com]
- 8. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 9. Pschorr Reaction [organic-chemistry.org]
- 10. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 11. Mallory reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero of Rigorous Science: A Guide to 3-Phenanthrenecarboxylic Acid as a Negative Control in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the symphony of a well-conducted biological assay, the negative control is the silent conductor, ensuring that the observed effects are truly the result of the experimental variable and not an artifact of the system. This guide provides an in-depth technical comparison of 3-Phenanthrenecarboxylic acid as a robust negative control, particularly in assays interrogating the aryl hydrocarbon receptor (AHR) signaling pathway. We will delve into the rationale for its selection, its performance relative to other potential controls, and provide detailed experimental protocols to validate its use in your research.
The Critical Role of a Negative Control: More Than Just a Baseline
A negative control is a sample that is not expected to produce a response, thereby establishing the baseline or background signal of an assay. Its primary function is to identify and control for false-positive results, which can arise from various sources such as solvent effects, non-specific interactions with assay components, or inherent cytotoxicity of a compound. An ideal negative control should be structurally related to the test compounds, share similar physical properties (e.g., solubility), but remain biologically inert in the specific context of the assay.
In high-throughput screening (HTS) campaigns, where thousands of compounds are tested, the reliability of the data hinges on the quality of the controls.[1] A well-chosen negative control allows for the accurate determination of hits and prevents the costly pursuit of artifactual leads.
Why this compound? A Structurally Sound Choice
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a compelling case as a negative control in various biological assays, most notably those involving the AHR. The rationale for its use is grounded in the principles of structure-activity relationships.
Structural Rationale:
-
Shared Core Structure: It possesses the fundamental phenanthrene ring system common to many known AHR ligands and other PAHs, making it an appropriate structural analog.
-
The Carboxylic Acid Moiety: The presence of the carboxylic acid group at the 3-position is key to its predicted inactivity. This polar, ionizable group can significantly alter the molecule's interaction with the hydrophobic ligand-binding pocket of the AHR. Structure-activity relationship studies of phenanthrene derivatives have shown that substitutions can dramatically impact AHR activation, with unsubstituted phenanthrene itself being a very weak AHR ligand.[2][3][4] The addition of a bulky and charged group like a carboxylic acid is expected to further diminish or abolish any residual activity.
Physicochemical Properties:
Its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) allows for its seamless integration into standard assay protocols.
Performance Comparison: this compound vs. Other Controls
To understand the value of this compound, it's essential to compare it with other commonly used or potential negative controls in the context of an AHR activation assay.
| Control Compound | Rationale for Use | Advantages | Disadvantages |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve the test compounds. | Establishes the absolute baseline of the assay. | Does not control for non-specific effects related to the core chemical scaffold of the test compounds. |
| Phenanthrene | The parent, unsubstituted PAH. | Structurally related to many AHR ligands. | While a weak AHR ligand, it may still exhibit some low-level activity, especially at higher concentrations.[2][3] |
| This compound | Structurally related to AHR ligands but predicted to be inactive due to the carboxylic acid group. | Controls for both solvent and potential scaffold-specific, non-AHR-mediated effects. The carboxylic acid group is expected to prevent AHR binding. | Lack of extensive published data specifically validating its use as a negative control. |
| Known Non-AHR Ligands (structurally unrelated) | Compounds with no known biological activity in the AHR pathway. | Confirmed inactivity in the target pathway. | May not share structural or physicochemical similarities with the test compounds, limiting their ability to control for scaffold-specific artifacts. |
Experimental Validation: Protocols for Qualifying this compound as a Negative Control
The following protocols provide a framework for validating the suitability of this compound as a negative control in your specific assay system.
Aryl Hydrocarbon Receptor (AHR) Activation Reporter Gene Assay
This assay is a gold standard for assessing the ability of a compound to activate the AHR signaling pathway.
Principle:
Cells are engineered to express a reporter gene (e.g., luciferase) under the control of AHR-responsive elements (AREs or XREs). Activation of the AHR by a ligand leads to the transcription of the reporter gene, and the resulting signal (luminescence) is proportional to the level of AHR activation.[5][6][7][8]
Experimental Workflow:
AHR Reporter Assay Workflow
Detailed Protocol:
-
Cell Culture and Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound, a known AHR agonist (positive control, e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD), and your test compounds in culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.
-
Replace the culture medium in the cell plate with the prepared compound dilutions.
-
Incubate for 24 hours at 37°C and 5% CO2.[8]
-
-
Luciferase Assay and Data Analysis:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Expected Outcome: this compound should not induce a significant increase in luciferase activity at concentrations where it is not cytotoxic, similar to the vehicle control. The positive control should show a robust, dose-dependent increase in signal.
-
Cytotoxicity Assessment
It is crucial to ensure that the lack of activity observed for a negative control is not due to cytotoxicity.
Principle:
A variety of assays can be used to assess cell viability, such as those based on the metabolic reduction of a substrate (e.g., MTT, MTS) or the measurement of ATP content.
Experimental Workflow:
Cytotoxicity Assay Workflow
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed the relevant cell line (e.g., HepG2, MCF-7) in a 96-well plate and allow them to attach.[9][10][11][12][13]
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for a period relevant to your primary assay (e.g., 24-72 hours).
-
-
Viability Measurement and Data Analysis:
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Expected Outcome: this compound should not exhibit significant cytotoxicity at the concentrations used in the primary biological assay.
-
Conclusion: A Call for Rigorous Validation
While direct, published evidence for the use of this compound as a negative control is not yet widespread, its structural and physicochemical properties, combined with our understanding of AHR-ligand interactions, provide a strong theoretical foundation for its suitability. By following the validation protocols outlined in this guide, researchers can confidently establish this compound as a reliable negative control in their specific experimental systems. The adoption of well-validated, structurally relevant negative controls is a critical step towards enhancing the reproducibility and robustness of biological research.
References
- 1. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Phenanthrenecarboxylic Acid Isomers
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in an angular arrangement, serves as a fundamental scaffold in numerous applications, from organic light-emitting diodes (OLEDs) to pharmaceutical agents. The introduction of a carboxylic acid moiety to this scaffold gives rise to phenanthrenecarboxylic acid (also known as phenanthroic acid) isomers, each with distinct chemical and physical properties dictated by the position of the carboxyl group on the phenanthrene core. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the photophysical properties of these isomers is paramount for their rational design and application as fluorescent probes, photosensitizers, or building blocks in more complex molecular architectures.
This guide provides an in-depth, objective comparison of the photophysical properties of the primary isomers of phenanthrenecarboxylic acid. We will delve into the structural and electronic factors that govern their absorption and emission characteristics, present available experimental data for comparison, and provide detailed protocols for their characterization.
The Isomers: A Structural Overview
The phenanthrene core offers five distinct substitution positions, leading to the 1-, 2-, 3-, 4-, and 9-phenanthrenecarboxylic acid isomers. The position of the electron-withdrawing carboxylic acid group significantly influences the electron density distribution within the aromatic system, thereby altering the energies of the molecular orbitals and the probabilities of electronic transitions.
Comparative Photophysical Properties
The photophysical behavior of phenanthrene and its derivatives is governed by π-π* electronic transitions. The parent phenanthrene molecule exhibits characteristic absorption bands and a distinct fluorescence emission spectrum. The introduction of a carboxylic acid group, an electron-withdrawing substituent, is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra and influence the fluorescence quantum yield and lifetime.
Table 1: Summary of Key Photophysical Parameters of Phenanthrene and its Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| Phenanthrene | Cyclohexane | 252, 292 | 348, 365 | 0.13 | 55.6 |
| 2-Phenanthryl derivative | Acetonitrile | - | - | 0.07 | - |
| 3-Phenanthryl derivative | Acetonitrile | - | - | 0.81 | - |
| 9-Phenanthrenecarboxylic acid | - | - | - | - | - |
*Data for difluoroboronated β-diketone derivatives of phenanthrene[1]. Data for phenanthrenecarboxylic acid isomers is not consistently available in the literature.
Structure-Property Relationships: The "Why" Behind the Differences
The observed differences in the photophysical properties of phenanthrene derivatives can be attributed to the position of the substituent on the aromatic core. The electronic transitions in phenanthrene are polarized along the long and short axes of the molecule. The position of the carboxylic acid group can differentially affect these transition moments.
For instance, substitution at the 3-position appears to have a more favorable effect on the fluorescence quantum yield compared to substitution at the 2-position[1]. This can be rationalized by considering the impact of the substituent on the symmetry of the molecule and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The substituent's position influences the extent of conjugation and the degree of charge transfer character in the excited state, which in turn affects the rates of radiative (fluorescence) and non-radiative decay pathways. A higher fluorescence quantum yield, as seen in the 3-substituted derivative, suggests that the radiative decay pathway is more favorable in this isomer.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for measuring key photophysical properties are provided.
Steady-State UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of a phenanthrenecarboxylic acid isomer to determine its absorption maxima (λ_abs) and molar extinction coefficient (ε).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phenanthrenecarboxylic acid isomer in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane) at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched 10 mm path length quartz cuvettes.
-
-
Measurement:
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the second cuvette with the most dilute sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Repeat the measurement for all dilutions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Plot absorbance at a given λ_abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).
-
Steady-State Fluorescence Spectroscopy and Relative Quantum Yield Determination
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φ_f) relative to a well-characterized standard.
Methodology:
-
Sample and Standard Preparation:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).
-
-
Measurement:
-
Record the absorbance of each sample and standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample (I_s) and the standard (I_r).
-
Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the standard.
-
A_s and A_r are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for determining photophysical properties.
Conclusion
The isomeric phenanthrenecarboxylic acids present a fascinating case study in how subtle changes in molecular structure can lead to significant alterations in photophysical properties. While a complete side-by-side dataset is yet to be compiled in the literature, the available information and analogies to related compounds strongly suggest that the position of the carboxylic acid group is a key determinant of their absorption and emission characteristics, particularly their fluorescence quantum yield. The 3- and 9-positions appear to be promising for developing highly fluorescent materials. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to further explore and exploit the unique photophysical properties of these versatile molecules in their respective fields.
References
Unveiling the Anticancer Promise of Novel 3-Phenanthrenecarboxylic Acid Derivatives: A Comparative Guide
In the relentless pursuit of more effective and selective cancer therapeutics, the intricate scaffold of phenanthrene has emerged as a promising foundation for novel drug design.[1] This guide provides an in-depth, comparative analysis of the anticancer potential of newly synthesized 3-phenanthrenecarboxylic acid derivatives. We will dissect their cytotoxic efficacy against prominent cancer cell lines, elucidate their mechanisms of action through rigorous experimental data, and provide detailed protocols to empower fellow researchers in the field. This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate new frontiers in oncology.
Introduction: The Rationale for Phenanthrene Scaffolds in Oncology
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon, offers a unique three-dimensional structure that is ripe for chemical modification, allowing for the generation of a diverse library of compounds with varied pharmacological activities.[2] Many natural and synthetic phenanthrene derivatives have demonstrated significant biological activities, including potent anticancer effects.[3][4] Their planar structure allows for intercalation with DNA, a mechanism leveraged by some established chemotherapeutics.[2] Furthermore, modifications to the phenanthrene core can yield compounds that selectively target key signaling pathways dysregulated in cancer, such as those governing cell proliferation, survival, and apoptosis.[1] This guide focuses on a series of novel this compound derivatives, designed to enhance cytotoxicity and explore new mechanistic avenues.
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of the this compound derivatives (designated as PCA-1 , PCA-2 , and PCA-3 for the purpose of this guide) is achieved through a multi-step process, often commencing with a Heck coupling reaction to form a stilbene intermediate, followed by an oxidative photocyclization to yield the phenanthrene core.[5][6] Subsequent modifications at the 3 and 9 positions are performed to introduce the carboxylic acid and other functional groups intended to modulate biological activity.[7]
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Comparative In Vitro Cytotoxicity
To validate the anticancer potential of our novel derivatives, their cytotoxic effects were evaluated against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of the cells.[5][8][9]
Table 1: Comparative IC50 Values (µM) of Phenanthrene Derivatives and Doxorubicin
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT-116 (Colon Carcinoma) |
| PCA-1 | 12.5 ± 1.8 | 8.2 ± 0.9 | 5.1 ± 0.6 |
| PCA-2 | 9.8 ± 1.1 | 6.5 ± 0.7 | 3.9 ± 0.4 |
| PCA-3 | 25.1 ± 3.2 | 18.9 ± 2.1 | 15.4 ± 1.7 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.3 ± 0.04 |
The results, summarized in Table 1, indicate that while not as potent as the broad-spectrum agent Doxorubicin, derivatives PCA-1 and particularly PCA-2 exhibit significant cytotoxic activity against all tested cell lines.[3][10] Derivative PCA-3 demonstrated weaker activity, highlighting the critical role of specific functional group substitutions in determining anticancer efficacy.[6]
Elucidating the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[11] The failure of cancer cells to undergo apoptosis is a key factor in tumor development and progression.[11][12] We investigated the pro-apoptotic effects of the most potent derivative, PCA-2 , through Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.
The results revealed a dose-dependent increase in the percentage of apoptotic cells following treatment with PCA-2 .[13] This suggests that the cytotoxic effects of this derivative are, at least in part, mediated by the induction of apoptosis.
Furthermore, many anticancer drugs exert their effects by disrupting the cell cycle, the series of events that lead to cell division and duplication.[14][15] We analyzed the effect of PCA-2 on the cell cycle distribution of HCT-116 cells. Treatment with PCA-2 led to a significant accumulation of cells in the G2/M phase, indicating a cell cycle arrest at this checkpoint.[16] This arrest prevents the cells from entering mitosis and ultimately contributes to the inhibition of cell proliferation.
Unraveling the Signaling Pathways
To delve deeper into the molecular mechanisms underlying the observed apoptosis and cell cycle arrest, we investigated the effect of PCA-2 on key signaling pathways frequently dysregulated in cancer. Western blot analysis revealed that PCA-2 treatment led to:
-
Downregulation of Bcl-2 and upregulation of Bax: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[13] The observed shift in the Bax/Bcl-2 ratio in favor of apoptosis is a strong indicator of the involvement of the intrinsic apoptotic pathway.[17]
-
Inhibition of Akt phosphorylation: The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[1] The inhibition of Akt phosphorylation by PCA-2 suggests a suppression of this pro-survival pathway, thereby sensitizing the cancer cells to apoptosis.[1]
Proposed Signaling Pathway for PCA-2 Induced Apoptosis
Caption: Proposed mechanism of PCA-2 induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the phenanthrene derivatives or Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the phenanthrene derivative for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[1][8]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1]
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of the phenanthrene derivative for 24 hours.[8]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Conclusion and Future Perspectives
The novel this compound derivatives, particularly PCA-2 , demonstrate promising anticancer potential through the induction of apoptosis and G2/M cell cycle arrest.[13][16] The mechanism of action appears to involve the modulation of the Bcl-2/Bax and PI3K/Akt signaling pathways. These findings underscore the value of the phenanthrene scaffold in the design of new anticancer agents.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity. In vivo studies using animal models are warranted to evaluate the therapeutic efficacy and safety of the most promising compounds.[19][20] Further investigation into the broader signaling network affected by these derivatives will provide a more comprehensive understanding of their anticancer mechanisms and may reveal novel therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]
- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 12. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenanthrenecarboxylic Acid
As researchers and developers, our work with complex molecules like 3-phenanthrenecarboxylic acid demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The disposal of such chemicals is not a mere afterthought; it is an integral part of the experimental lifecycle. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
The unique structure of this compound—a polycyclic aromatic hydrocarbon (PAH) core functionalized with a carboxylic acid group—presents a dual-hazard profile that dictates its disposal pathway. Its management cannot be generalized with protocols for simple organic acids due to the persistent and toxic nature of its PAH backbone.
Hazard Assessment & Risk Profile: Understanding the "Why"
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. The risks associated with this compound are inherited from both its parent PAH structure and its acidic functional group.
-
Polycyclic Aromatic Hydrocarbon (PAH) Core: PAHs as a class are recognized environmental pollutants known for their persistence, bioaccumulation, and toxicity.[1] Many PAHs are mutagenic, carcinogenic, and teratogenic.[1][2][3] The phenanthrene structure itself is classified as very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a primary directive.[5]
-
Carboxylic Acid Group: This group imparts acidic properties to the molecule. While many simple organic acids can sometimes be neutralized and disposed of via aqueous waste streams, the high toxicity of the PAH component of this molecule makes such a practice unacceptable.[6][7]
The following table summarizes the essential hazard information, which dictates the stringent disposal protocols required.
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | This is a defining characteristic of the phenanthrene backbone.[4][8] Environmental discharge must be strictly avoided.[5] |
| Acute Toxicity (Oral) | Harmful if swallowed. | This is based on data from the parent compound, phenanthrene, and similar derivatives.[9][10] |
| Skin Irritation | May cause skin irritation upon contact. | Based on the Safety Data Sheet (SDS) for phenanthrene.[9] |
| Chronic Hazards | Suspected of causing genetic defects and cancer. | PAHs are a well-documented class of mutagenic and carcinogenic compounds.[1][3][8] |
The Core Principle: Mandated Hazardous Waste Management
Given its high aquatic toxicity and potential chronic health effects, this compound and any materials contaminated with it must be managed as hazardous waste .
Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste trash. [6] Such actions are a direct violation of environmental regulations and pose a significant threat to ecosystems. All disposal activities must be conducted in strict accordance with local, state, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][10]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a self-validating system of safety and compliance from the point of waste generation to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles meeting OSHA or EN166 standards.[6]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[6]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste is correctly profiled for disposal.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably the original manufacturer's container.[11] For solutions, ensure the container is leak-proof. For solids, use a wide-mouth container with a secure, screw-top lid.
-
Label Correctly: Immediately label the container with a completed hazardous waste tag, as required by your institution. The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
The specific components and their approximate concentrations (e.g., "this compound in Toluene" or "Solid this compound").
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Store Safely: Keep the waste container closed except when adding waste.[11] Store it in a designated satellite accumulation area that is secure and has secondary containment to prevent the spread of potential spills.
-
Avoid Co-mingling: Never mix this compound waste with incompatible materials, particularly strong bases or oxidizing agents.[7]
Step 3: Neutralization - A Critical Evaluation
For some simple, low-hazard carboxylic acids, neutralization to a pH between 7-9 followed by drain disposal may be permissible in some jurisdictions for very dilute solutions.[11] However, this method is strictly forbidden for this compound.
-
Causality: The prohibition is not due to the acidity, which can be neutralized, but due to the persistent toxicity of the PAH backbone.[6] Neutralizing the acid does not remove the aquatic toxicity or the potential carcinogenic properties of the molecule. Therefore, drain disposal is not an option.
Step 4: Arrange for Professional Disposal
The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your organization's procedures for hazardous waste pickup.
-
Provide Documentation: Ensure your waste is properly labeled and documented as per EHS requirements.
-
Final Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the preferred method for organic hazardous waste.
Step 5: Decontamination of Empty Containers
Trivial amounts of chemical may remain in "empty" containers, which must still be managed as hazardous waste.[11]
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous waste and must be collected and added to your this compound waste stream.[11]
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
-
Final Disposal of Container: After thorough rinsing and air-drying, obliterate all chemical labels and dispose of the container according to your institution's policy for decontaminated lab materials.
Emergency Procedures: Spill and Exposure
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel and ensure adequate ventilation.[5]
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[12][13]
-
Collect the spilled material in a suitable, sealed container for hazardous waste disposal.[5][12]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]
-
In all cases of significant exposure, consult a doctor immediately and provide them with the Safety Data Sheet.[5]
-
Visualizing the Disposal Workflow
The following diagram illustrates the mandatory decision-making process for handling waste containing this compound.
References
- 1. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 3-Phenanthrenecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Phenanthrenecarboxylic acid, including operational and disposal plans. Our goal is to empower you with the knowledge to manage this compound confidently and responsibly.
Hazard Identification and Risk Assessment
Before beginning any work with this compound, a thorough risk assessment is mandatory. The primary hazards are associated with:
-
Inhalation: As a powder, there is a risk of aerosolization and inhalation, which may cause respiratory irritation.[1]
-
Skin and Eye Contact: Direct contact can lead to irritation.
-
Ingestion: Accidental ingestion may be harmful.
-
Unknown Long-Term Effects: Due to the lack of specific toxicological studies, chronic exposure effects are unknown and should be minimized.
The following table summarizes the potential hazards and the necessary engineering controls and PPE to mitigate these risks.
| Hazard Category | Potential Hazard | Recommended Engineering Controls & PPE |
| Inhalation | Respiratory tract irritation from dust particles. | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize dust generation and inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required. |
| Skin Contact | Irritation upon direct contact. | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye Contact | Serious eye irritation. | Wear chemical splash goggles that comply with ANSI Z87.1 standards. A face shield worn over goggles is recommended when there is a significant risk of splashing or dust generation. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn. |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the fume hood is functioning correctly before commencing any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriately labeled waste containers, before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Handle this compound as a powder, minimizing the creation of dust.
-
Use a spatula for transferring the solid. Avoid pouring the powder, which can generate airborne particles.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical powders.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area until it has been cleared by trained personnel.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Any unused or waste this compound must be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic liquid waste. Do not mix with incompatible waste streams.
Neutralization of Carboxylic Acid Waste:
Carboxylic acids can be neutralized with a base to form a salt and water.[5][6][7][8][9] This should be done with caution, as the reaction can be exothermic.
-
Procedure:
-
In a well-ventilated fume hood and wearing appropriate PPE, slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the acidic waste solution with stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (around 7).
-
The neutralized solution should be collected as hazardous waste unless your institution's EHS guidelines permit otherwise.
-
Final Disposal:
All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program. Ensure all waste containers are properly labeled with the full chemical name and any associated hazards.
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
By implementing these procedures, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before use.
References
- 1. echemi.com [echemi.com]
- 2. Cardiac toxicity of phenanthrene depends on developmental stage in Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenanthrene - Wikipedia [en.wikipedia.org]
- 4. Carcinogenicity of aromatic hydrocarbons directly applied to rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ck12.org [ck12.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
